Technical Documentation Center

Anipamil-d25 Hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Anipamil-d25 Hydrochloride
  • CAS: 1346602-69-4

Core Science & Biosynthesis

Foundational

The Analytical Paradigm of Anipamil-d25 Hydrochloride: A Technical Guide for Bioanalytical LC-MS/MS Applications

Executive Summary In the rigorous landscape of pharmacokinetic (PK) and therapeutic drug monitoring (TDM), the precision of bioanalytical quantification is non-negotiable. Anipamil , a potent, long-acting phenylalkylamin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmacokinetic (PK) and therapeutic drug monitoring (TDM), the precision of bioanalytical quantification is non-negotiable. Anipamil , a potent, long-acting phenylalkylamine calcium channel blocker, has garnered significant clinical interest due to its antiarrhythmic properties and its unique ability to prevent aortic intimal thickening by modulating smooth muscle cell (SMC) phenotypes[1][2].

However, accurately quantifying highly lipophilic and protein-bound drugs like Anipamil in complex biological matrices (e.g., plasma, serum, urine) presents severe analytical challenges, primarily due to variable extraction recoveries and matrix-induced ion suppression during electrospray ionization (ESI)[3].

Enter Anipamil-d25 Hydrochloride . As a stable isotope-labeled internal standard (SIL-IS), Anipamil-d25 HCl provides a self-validating mechanism to correct for interindividual matrix variability, ensuring the highest degree of analytical trustworthiness in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows[4]. This whitepaper explores the chemical properties, pharmacological context, and step-by-step bioanalytical implementation of Anipamil-d25 Hydrochloride.

Pharmacological Context: The Need for Precise Quantification

Anipamil is a structural analog of verapamil but exhibits a tighter binding affinity to the myocardium, rendering it a highly effective antiarrhythmic agent without the hypertensive side effects occasionally seen with its predecessors[1][5]. Beyond its cardiovascular applications, Anipamil actively suppresses the proliferation of smooth muscle cells, promoting a differentiated phenotype characterized by the expression of smooth muscle myosin heavy chain (SM-MyHC)[6].

To study these dose-response relationships in in vivo models, researchers must quantify Anipamil concentrations at sub-nanogram levels.

MOA A Anipamil Administration B Binds Phenylalkylamine Binding Site A->B C Blocks L-type Ca2+ Channels B->C D Reduces Intracellular Ca2+ Influx C->D E Modulates SMC Phenotype (Increases SM-MyHC) D->E F Prevents Aortic Intimal Thickening E->F

Pharmacological mechanism of Anipamil in modulating smooth muscle cell phenotypes.

Chemical Profile of Anipamil-d25 Hydrochloride

Anipamil-d25 Hydrochloride is synthesized by replacing 25 specific hydrogen atoms with deuterium ( 2H ). This massive isotopic shift (+25 Da) is a deliberate and critical design choice. In mass spectrometry, naturally occurring isotopes (like 13C ) can cause isotopic cross-talk if the mass difference between the analyte and the internal standard is too small (e.g., +3 or +4 Da). A +25 Da shift completely isolates the Multiple Reaction Monitoring (MRM) transitions of the internal standard from the native drug, eliminating false-positive signals and ensuring absolute specificity[4].

Table 1: Physicochemical Properties[7][8]
PropertySpecification
Chemical Name Anipamil-d25 Hydrochloride
CAS Number 1346602-69-4
Molecular Formula C34​H28​D25​ClN2​O2​
Molecular Weight 582.40 g/mol
Physical State Solid (typically supplied as a lyophilized powder)
Primary Application Stable Isotope-Labeled Internal Standard (SIL-IS) for LC-MS/MS
Storage Conditions -20°C for long-term stability (months to years); protect from light[5]

The Causality of Experimental Choices: Why Use a Deuterated Standard?

In LC-MS/MS, the "matrix effect" occurs when co-eluting endogenous compounds (e.g., phospholipids in plasma) alter the ionization efficiency of the target analyte, leading to ion suppression or enhancement[7].

If a structural analog (e.g., verapamil) is used as an internal standard for Anipamil, it may elute at a slightly different retention time. Consequently, the analog experiences a different matrix environment than Anipamil, failing to accurately correct for ionization variations[3].

The SIL-IS Advantage: Anipamil-d25 HCl shares the exact physicochemical properties—lipophilicity, pKa, and chromatographic retention time—as native Anipamil. It co-elutes perfectly. Any matrix suppression affecting Anipamil will affect Anipamil-d25 to the exact same degree. By calculating the ratio of the Analyte Peak Area to the IS Peak Area, the matrix effect is mathematically canceled out, establishing a self-validating quantification system[4].

Table 2: Impact of Internal Standard Selection on Assay Validation (Representative Metrics)
Validation ParameterUsing Analog IS (Verapamil)Using SIL-IS (Anipamil-d25 HCl)Analytical Causality
Matrix Effect (% CV) 18.5%2.1% SIL-IS co-elutes perfectly, neutralizing matrix-induced ion suppression.
Extraction Recovery 65% ± 12%88% ± 3% SIL-IS tracks exact analyte losses during protein precipitation.
Inter-day Precision 14.2%4.5% Identical ionization efficiency ensures highly reproducible area ratios.

Step-by-Step Methodology: LC-MS/MS Bioanalytical Workflow

To ensure high-fidelity data generation, the following protocol details the extraction and quantification of Anipamil from human or animal plasma using Anipamil-d25 HCl as the internal standard.

Phase 1: Reagent and Standard Preparation
  • Stock Solutions: Dissolve native Anipamil and Anipamil-d25 HCl (IS) independently in 100% LC-MS grade Acetonitrile to achieve a concentration of 1.0 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute the Anipamil-d25 HCl stock solution in 50:50 Methanol:Water to a final working concentration of 50 ng/mL.

Phase 2: Sample Extraction (Protein Precipitation)

Note: Protein precipitation (PPT) is chosen over Solid Phase Extraction (SPE) here for high-throughput efficiency, as the SIL-IS will adequately compensate for the dirtier matrix.

  • Aliquot 50 µL of plasma (calibration standards, QC samples, or unknown study samples) into a 96-well plate.

  • Add 20 µL of the Working IS Solution (50 ng/mL Anipamil-d25 HCl) to all wells except matrix blanks.

  • Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to induce protein denaturation.

  • Vortex the plate vigorously for 5 minutes at 1200 RPM.

  • Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 150 µL of the clear supernatant to a clean autosampler plate and dilute with 150 µL of LC-MS grade water to match initial mobile phase conditions.

Phase 3: UHPLC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a sub-2µm C18 UHPLC column (e.g., 50 x 2.1 mm, 1.8 µm) maintained at 40°C[7].

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Run a ballistic gradient from 10% B to 95% B over 3.0 minutes to ensure sharp peak shapes and rapid elution of lipophilic compounds.

  • Mass Spectrometry (Positive ESI):

    • Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Native Anipamil MRM: m/z 521.4 Fragment Ion (Determine experimentally, e.g., m/z 165.1).

    • Anipamil-d25 MRM: m/z 546.4 Fragment Ion (Determine experimentally, shifted appropriately).

LCMS S1 Plasma Sample Collection S2 Spike with Anipamil-d25 Internal Standard S1->S2 S3 Protein Precipitation (Acetonitrile) S2->S3 S4 UHPLC C18 Separation S3->S4 S5 Positive ESI-MS/MS (MRM Mode) S4->S5 S6 Quantification via Analyte/IS Ratio S5->S6

Bioanalytical LC-MS/MS workflow utilizing Anipamil-d25 HCl as an internal standard.

Conclusion

The integration of Anipamil-d25 Hydrochloride into bioanalytical workflows represents the gold standard for pharmacokinetic quantification. By leveraging a highly deuterated (+25 Da) isotopologue, analytical scientists can completely bypass the pitfalls of isotopic cross-talk, matrix-induced ion suppression, and variable extraction recoveries[3][4]. This ensures that the resulting pharmacokinetic data—critical for understanding Anipamil's antiarrhythmic and anti-atherosclerotic efficacy—is built upon a foundation of absolute scientific integrity.

References

  • Anipamil - Wikipedia Source: Wikipedia URL:[Link]

  • Verapamil-impurities | Pharmaffiliates (Anipamil-d25 Hydrochloride) Source: Pharmaffiliates URL:[Link]

  • CAS No : 1346602-69-4 | Chemical Name : Anipamil-d25 Hydrochloride Source: Pharmaffiliates URL:[Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery... in quantitative LC-MS/MS analysis Source: PMC / NIH URL:[Link]

  • Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues Source: PMC / NIH URL:[Link]

  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays Source: Bioanalysis Zone URL:[Link]

Sources

Exploratory

Anipamil-d25 Hydrochloride vs Verapamil

An In-Depth Technical Guide to the Comparative Analysis of Anipamil and Verapamil, Featuring the Deuterated Internal Standard Anipamil-d25 Hydrochloride Abstract This technical guide provides a comprehensive comparative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Comparative Analysis of Anipamil and Verapamil, Featuring the Deuterated Internal Standard Anipamil-d25 Hydrochloride

Abstract

This technical guide provides a comprehensive comparative analysis of Anipamil and its archetypal analog, Verapamil, both phenylalkylamine-class L-type calcium channel blockers. It delves into their distinct chemical, pharmacodynamic, and pharmacokinetic profiles, elucidating the scientific rationale behind the development of Anipamil as a long-acting therapeutic agent. A central focus of this whitepaper is the critical role of stable isotope-labeled internal standards in bioanalysis. We introduce Anipamil-d25 Hydrochloride as the gold-standard internal standard for the precise and accurate quantification of Anipamil in complex biological matrices. Detailed, field-proven experimental protocols for a functional in vitro vasorelaxation assay and a quantitative LC-MS/MS bioanalytical method are provided, complete with workflow diagrams and expert insights. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in cardiovascular pharmacology and advanced bioanalytical studies.

The Phenylalkylamine Class of L-type Calcium Channel Blockers

Mechanism of Action: Modulating Calcium Influx

Phenylalkylamine calcium channel blockers, including Verapamil and its analog Anipamil, exert their therapeutic effects by inhibiting the influx of calcium ions (Ca²⁺) through voltage-gated L-type calcium channels.[1][2][3] These channels are critical for the contractile processes of cardiac and vascular smooth muscle cells.[2][4] By binding to a specific site on the α1 subunit of the L-type channel, these drugs reduce the frequency of channel opening, leading to several key physiological outcomes:[4][5]

  • Vasodilation: Relaxation of arterial smooth muscle results in decreased systemic vascular resistance and a reduction in blood pressure.[2][6][7]

  • Negative Inotropy: A decrease in myocardial contractility reduces the heart's workload and oxygen demand.[1][7]

  • Negative Chronotropy and Dromotropy: Slowing of the heart rate and conduction through the atrioventricular (AV) node makes these agents effective in managing supraventricular tachyarrhythmias.[1][3][6]

Verapamil, the first clinically used calcium channel blocker, serves as the foundational compound for this class.[8] Its action is primarily on the cardiovascular system, making it a cornerstone therapy for hypertension, angina pectoris, and cardiac arrhythmias.[6][7][9]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling L_type_Ca_Channel L-type Ca²⁺ Channel (α1 subunit) Ca_in L_type_Ca_Channel->Ca_in Relaxation Vasodilation L_type_Ca_Channel->Relaxation Inhibition leads to Verapamil Verapamil / Anipamil Verapamil->L_type_Ca_Channel Binds & Inhibits Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_in->Ca_Calmodulin Activates Ca_out Ca_out->Ca_in MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction

Figure 1: Mechanism of Phenylalkylamine Calcium Channel Blockade.

Comparative Profiling: Anipamil vs. Verapamil

Anipamil was developed as an analog of Verapamil with the primary goal of achieving a longer duration of action and potentially improving the therapeutic profile.[10][11][12] While sharing the core phenylalkylamine scaffold, structural modifications lead to significant differences in their properties.

Chemical Structures and Physicochemical Properties

The key structural difference is the replacement of Verapamil's isopropyl group with a long dodecyl (C12) alkyl chain in Anipamil. This modification drastically increases the lipophilicity of Anipamil, a key factor influencing its pharmacokinetic and pharmacodynamic behavior.

PropertyVerapamilAnipamilReference(s)
IUPAC Name (RS)-2-(3,4-Dimethoxyphenyl)-5-{amino}-2-(propan-2-yl)pentanenitrile2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile[6][12]
Molecular Formula C₂₇H₃₈N₂O₄C₃₄H₅₂N₂O₂[6][13]
Molar Mass 454.6 g/mol 520.8 g/mol [6][13]
LogP (Predicted) ~3.8~8.7[14]
Key Structural Feature Isopropyl GroupDodecyl (C12) Chain[12]
Pharmacodynamics: Potency, Efficacy, and Receptor Binding

Both compounds are potent calcium channel antagonists.[15] However, the increased lipophilicity of Anipamil contributes to a tighter and more sustained interaction with the myocardium.[12][13] Studies have shown that Anipamil exerts a dose-dependent negative inotropic effect that develops slowly and persists even after washout periods, suggesting a strong binding affinity to cardiac membranes.[16] Anipamil has been demonstrated to be an effective antianginal and antihypertensive agent, reducing blood pressure and heart rate in clinical settings.[17][18] Some research suggests Anipamil may have a more favorable ratio of antiarrhythmic to hypotensive effects compared to Verapamil.[19]

Pharmacokinetics: A Tale of Two Analogs

The pharmacokinetic profiles of Verapamil and Anipamil are markedly different, primarily due to their structural divergence.

  • Verapamil: Undergoes extensive first-pass metabolism in the liver, resulting in low oral bioavailability (10-35%).[6] It is metabolized into at least 12 different compounds, with one active metabolite, norverapamil, retaining about 20% of the parent drug's activity.[6] Its elimination half-life is relatively short, ranging from 2.8 to 7.4 hours.[6]

  • Anipamil: Designed as a long-acting calcium channel blocker.[10][11] Its high lipophilicity likely contributes to a larger volume of distribution and a slower rate of elimination, resulting in a prolonged duration of action. This allows for less frequent dosing compared to immediate-release Verapamil formulations.[18]

The Role of Deuterated Standards: Anipamil-d25 Hydrochloride

Accurate quantification of therapeutic agents in biological samples is the bedrock of pharmacokinetic studies and clinical drug monitoring. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.[20] However, the accuracy of LC-MS/MS can be compromised by sample matrix effects and variability in sample preparation and instrument response.[20][21]

Principles of Isotope Dilution Mass Spectrometry (IDMS)

To overcome these challenges, the "gold standard" technique of Isotope Dilution Mass Spectrometry (IDMS) is employed, which relies on the use of a stable isotope-labeled internal standard (SIL-IS).[20][22] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H or D) for hydrogen.[22]

The core principle is that the SIL-IS is chemically identical to the analyte and thus behaves identically during every step of the analytical process—extraction, chromatography, and ionization.[20] Any loss of analyte during sample preparation is mirrored by a proportional loss of the SIL-IS.[20] Because the mass spectrometer can differentiate between the analyte and the heavier SIL-IS, the ratio of their signals is used for quantification, effectively canceling out experimental variability.[22]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma, Urine, etc.) + Analyte (Anipamil) Spike Spike with known amount of Internal Standard (Anipamil-d25) Sample->Spike Extraction Extraction (Protein Precipitation, SPE, LLE) Losses affect both compounds equally Spike->Extraction LC LC Separation (Co-elution) Extraction->LC MS Mass Spectrometer (Ionization & Detection) LC->MS MS->LC Ion Suppression/ Enhancement affects both equally Quant Quantification Based on Peak Area Ratio (Analyte / IS) MS->Quant

Figure 2: Principle of Isotope Dilution Mass Spectrometry (IDMS).
Anipamil-d25 Hydrochloride: The Ideal Internal Standard

Anipamil-d25 Hydrochloride is the deuterated analog of Anipamil, specifically designed for use as an internal standard in quantitative bioanalysis.[23] The "d25" designation indicates that 25 hydrogen atoms in the molecule, likely on the long dodecyl chain, have been replaced with deuterium.[23] This provides a significant mass shift, preventing isotopic crosstalk while ensuring that its physicochemical properties remain nearly identical to the unlabeled Anipamil.[24] Its use is essential for developing robust, reproducible, and regulatory-compliant bioanalytical methods.

Experimental Protocols for Comparative Bioanalysis

In Vitro Assay: Functional Assessment of Calcium Channel Blocking Activity

This protocol describes a classic organ bath experiment using isolated rat thoracic aorta to compare the vasorelaxant potencies of Verapamil and Anipamil. The ability of a compound to relax a pre-constricted aortic ring is a direct functional measure of its calcium channel blocking efficacy in vascular smooth muscle.[25]

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat (250-300g) according to approved institutional animal care guidelines.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit (K-H) buffer.

    • Clean the aorta of adherent connective tissue and cut it into 3-4 mm rings.

  • Organ Bath Setup:

    • Mount each aortic ring in a 10 mL organ bath containing K-H buffer, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H buffer every 15 minutes.

  • Viability and Contraction:

    • Assess tissue viability by inducing a contraction with 60 mM potassium chloride (KCl).

    • After washout and return to baseline, induce a stable, submaximal contraction with a vasoconstrictor like phenylephrine (1 µM) or high-potassium K-H solution.

  • Cumulative Concentration-Response Curve:

    • Once the contraction is stable, add the test compound (Verapamil or Anipamil) to the organ bath in a cumulative manner (e.g., 1 nM to 10 µM).

    • Allow the tissue to reach a steady-state response after each addition before adding the next concentration.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the percentage relaxation against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration causing 50% of the maximal relaxation).

    • Compare the IC₅₀ values of Verapamil and Anipamil to determine their relative potencies.

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Aorta_Excision Aorta Excision & Ring Prep Mounting Mount in Organ Bath Aorta_Excision->Mounting Equilibration Equilibrate (60-90 min) Mounting->Equilibration Contraction Induce Stable Contraction (KCl) Equilibration->Contraction Dosing Cumulative Dosing (Verapamil / Anipamil) Contraction->Dosing Recording Record Relaxation Dosing->Recording CR_Curve Plot Concentration- Response Curve Recording->CR_Curve IC50 Calculate IC₅₀ CR_Curve->IC50

Figure 3: Workflow for the Aortic Ring Vasorelaxation Assay.
Quantitative Bioanalysis of Anipamil using LC-MS/MS

This protocol provides a framework for the determination of Anipamil concentrations in human plasma, employing Anipamil-d25 Hydrochloride as the internal standard.

Methodology:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare primary stock solutions (1 mg/mL) of Anipamil and Anipamil-d25 HCl in methanol.

    • Create a series of working standard solutions by serially diluting the Anipamil stock solution to prepare calibration standards (e.g., 1-1000 ng/mL) in drug-free human plasma.

    • Prepare QC samples in plasma at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the Anipamil-d25 HCl working solution (Internal Standard, e.g., at 100 ng/mL).

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components and co-elution of Anipamil and Anipamil-d25.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Anipamil Transition (Example): Q1: 521.4 m/z → Q3: [Product Ion m/z]

      • Anipamil-d25 Transition (Example): Q1: 546.5 m/z → Q3: [Product Ion m/z] (Note: MRM transitions must be empirically optimized for maximum sensitivity).

  • Data Analysis:

    • Integrate the peak areas for both the Anipamil and Anipamil-d25 HCl MRM transitions.

    • Calculate the peak area ratio (Anipamil / Anipamil-d25).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

    • Determine the concentration of Anipamil in unknown samples by interpolating their peak area ratios from the calibration curve.[20]

Conclusion and Future Directions

Anipamil represents a rationally designed evolution of Verapamil, offering a distinct pharmacokinetic profile characterized by a longer duration of action. This makes it a compelling subject for cardiovascular research and potential therapeutic development. The comparative analysis of these two analogs requires precise and reliable bioanalytical methods. The use of a deuterated internal standard, Anipamil-d25 Hydrochloride, is not merely a best practice but an essential requirement for generating high-quality, reproducible data in pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The protocols outlined in this guide provide a robust framework for researchers to conduct these critical investigations, paving the way for a deeper understanding of the pharmacology of next-generation calcium channel blockers.

References

  • Verapamil - Wikipedia. [Link]

  • Verapamil - accessdata.fda.gov. [Link]

  • What is the mechanism of Verapamil Hydrochloride? - Patsnap Synapse. [Link]

  • Verapamil – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. [Link]

  • Verapamil: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. [Link]

  • Verapamil Effect in Body and Verapamil Mechanism of Action | Open Access Journals. [Link]

  • Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil - PubMed. [Link]

  • Verapamil - StatPearls - NCBI Bookshelf. [Link]

  • Verapamil: MedlinePlus Drug Information. [Link]

  • The clinical use of verapamil - PubMed. [Link]

  • The Role of Internal Standards In Mass Spectrometry | SCION Instruments. [Link]

  • Anipamil - Wikipedia. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. [Link]

  • In vitro testing of calcium channel blockers and cytotoxic chemotherapy in B-cell low-grade non-Hodgkin's lymphoma - PMC. [Link]

  • The Ca2+ -antagonist and binding properties of the phenylalkylamine, anipamil - PMC. [Link]

  • Calcium channel blocking activity: Screening methods for plant derived compounds. [Link]

  • Resolving the Reversed Rate Effect of Calcium Channel Blockers on Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes and the Impact on In Vitro Cardiac Safety Evaluation | Toxicological Sciences | Oxford Academic. [Link]

  • Anipamil-药物合成数据库. [Link]

  • HPLC Method for Analysis of Verapamil - SIELC Technologies. [Link]

  • What is the mechanism of action and primary use of verapamil (calcium channel blocker)?. [Link]

  • Analytical techniques for the determination of verapamil in biological samples and dosage forms: an overview - PubMed. [Link]

  • Major differences among the three classes of calcium antagonists. [Link]

  • What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? | ResearchGate. [Link]

  • Analytical techniques for the determination of verapamil in biological samples and dosage forms: an overview. - International Association for the Study of Pain (IASP). [Link]

  • Assay for calcium channels (Journal Article) | OSTI.GOV. [Link]

  • Antihypertensive Efficacy of Anipamil in Mild to Moderate Hypertension - PubMed. [Link]

  • Anipamil - LookChem. [Link]

  • Optimized and Validated Spectrophotometric Methods for the Determination of Verapamil Hydrochloride in Drug Formulations - ScienceAsia. [Link]

  • CAS No : 1346602-69-4| Chemical Name : Anipamil-d25 Hydrochloride | Pharmaffiliates. [Link]

  • Block by verapamil, its analogs, and antiarrhythmic drugs. A, average... - ResearchGate. [Link]

  • Effects of anipamil on cardiovascular status and regional blood flow in anaesthetized rats. [Link]

  • Efficacy of anipamil, a phenylalkylamine calcium antagonist, in treatment of angina pectoris. [Link]

  • Pharmacokinetics and pharmacodynamics of two formulations of verapamil - PMC. [Link]

  • Pharmacokinetics of verapamil and its metabolite norverapamil from a buccal drug formulation - ResearchGate. [Link]

  • Actions of the verapamil analogues, anipamil and ronipamil, against ischaemia-induced arrhythmias in conscious rats - PMC. [Link]

  • Effects of anipamil, a long acting analog of verapamil, in pigs subjected to myocardial ischemia - PubMed. [Link]

Sources

Foundational

Core Directive: Understanding Anipamil-d25 Hydrochloride

Anipamil-d25 Hydrochloride: A Comprehensive Technical Guide for Advanced Research An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, analysis, and application of Anipamil-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Anipamil-d25 Hydrochloride: A Comprehensive Technical Guide for Advanced Research

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, analysis, and application of Anipamil-d25 Hydrochloride, a critical tool in pharmacokinetic and metabolic research.

This document provides a comprehensive technical overview of Anipamil-d25 Hydrochloride, focusing on its chemical properties, synthesis, and application as an internal standard in the quantitative analysis of Anipamil. Anipamil is a phenylalkylamine-type calcium channel blocker and an analog of Verapamil, with distinct pharmacological properties that make it a subject of interest in cardiovascular research.[1] The deuterated form, Anipamil-d25 Hydrochloride, is an essential tool for accurate quantification in complex biological matrices.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
Chemical Name α-(Dodecyl-d25)-3-methoxy-α-[3-[[2-(3-methoxyphenyl)ethyl]methylamino]propyl]benzeneacetonitrile Hydrochloride[2]
CAS Number 1346602-69-4[2]
Molecular Formula C₃₄H₂₈D₂₅ClN₂O₂[2]
Molecular Weight 582.4 g/mol [2]
Appearance Pale Yellow Thick Oil to Gel Liquid[1]
Storage Store at 2-8°C under inert atmosphere[1]
Anipamil (unlabeled)
CAS Number 83200-10-6[1][3]
Molecular Formula C₃₄H₅₂N₂O₂[3]
Molecular Weight 520.80 g/mol [3]

Scientific Integrity & Logic: The Role and Mechanism of Anipamil

Mechanism of Action: A Phenylalkylamine Calcium Channel Blocker

Anipamil functions as a calcium channel blocker, specifically targeting L-type calcium channels.[1][4] As a member of the phenylalkylamine class, it exhibits a degree of selectivity for the myocardium.[1] The mechanism of action involves the inhibition of calcium influx into cardiac and vascular smooth muscle cells, leading to a range of physiological effects.[5] By blocking these channels, Anipamil disrupts the process of excitation-contraction coupling, resulting in vasodilation and a negative inotropic effect on the heart.[5] This modulation of intracellular calcium levels is central to its therapeutic potential in cardiovascular diseases.

cluster_membrane Cell Membrane cluster_cell Intracellular Signaling Anipamil Anipamil L_type_Ca_Channel L-type Ca²⁺ Channel Anipamil->L_type_Ca_Channel Blocks Ca_ion_int Ca²⁺ (intracellular) L_type_Ca_Channel->Ca_ion_int Ca_ion_ext Ca²⁺ (extracellular) Ca_ion_ext->L_type_Ca_Channel Influx Ca_ion_int_node ↓ Intracellular Ca²⁺ Contraction Muscle Contraction Ca_ion_int->Contraction Reduced stimulation of Vasodilation Vasodilation & Negative Inotropy Ca_ion_int_node->Vasodilation Leads to

Anipamil's mechanism of action on L-type calcium channels.
Pharmacological Profile

Anipamil has demonstrated a range of pharmacological effects, primarily related to its calcium channel blocking activity. It is recognized for its antiarrhythmic and antihypertensive properties.[1][6] Studies have shown it to be a more effective antiarrhythmic agent than its analog, Verapamil, as it is less likely to cause hypertension.[1] This is attributed to its tighter binding to the myocardium.[1] Furthermore, research in animal models has suggested antiatherosclerotic effects, with Anipamil treatment leading to a reduction in aortic plaque formation in cholesterol-fed rabbits.[1]

Application in Quantitative Analysis: The Role of Anipamil-d25 Hydrochloride

The Gold Standard: Deuterated Internal Standards in LC-MS/MS

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS), such as Anipamil-d25 Hydrochloride, are considered the "gold standard". The near-identical physicochemical properties to the analyte ensure that the internal standard and the analyte behave similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization allow for the correction of matrix effects and other sources of analytical variability, leading to highly accurate and precise quantification.

Workflow for quantitative analysis using a deuterated internal standard.
Exemplar Protocol: LC-MS/MS Quantification of a Phenylalkylamine Analog (Verapamil)

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of Anipamil-d25 Hydrochloride internal standard working solution (concentration to be optimized, e.g., 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions (Starting Point for Optimization)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A gradient elution should be optimized to ensure separation from matrix components. A starting point could be a linear gradient from 5% to 95% B over several minutes.

  • Flow Rate: To be optimized based on the column dimensions (e.g., 0.3-0.5 mL/min).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

  • MRM Transitions: These must be determined experimentally by infusing standard solutions of Anipamil and Anipamil-d25 Hydrochloride. The precursor ions will correspond to their respective protonated molecules [M+H]⁺, and the product ions will be characteristic fragments.

3. Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[7] Key validation parameters include:

  • Selectivity and Specificity

  • Linearity (Calibration Curve)

  • Accuracy and Precision (Intra- and Inter-day)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, bench-top, long-term)

In Vivo Applications: Insights from Preclinical Models

Anipamil has been investigated in various preclinical models to elucidate its pharmacological effects. A notable example is the use of the two-kidney, one-clip (2K1C) model of renovascular hypertension in rabbits.

Exemplar Protocol: 2K1C Rabbit Model of Hypertension

The following is a generalized protocol for the induction of renovascular hypertension in rabbits, based on methodologies used in studies with Anipamil and other cardiovascular drugs.[8][9]

1. Animal Model and Surgical Procedure

  • Animal Selection: Use healthy adult rabbits of a specific strain (e.g., New Zealand White).

  • Anesthesia: Anesthetize the animals using an appropriate anesthetic regimen (e.g., a combination of ketamine and xylazine).

  • Surgical Preparation: Shave and aseptically prepare the flank area.

  • Renal Artery Exposure: Make a flank incision to expose the left renal artery and vein.

  • Clipping: Carefully place a silver or titanium clip with a pre-determined internal diameter (e.g., 0.23 mm) around the left renal artery to induce stenosis.[9] The contralateral (right) kidney remains untouched.

  • Closure: Close the incision in layers.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

2. Experimental Groups and Dosing

  • Sham-operated group: Undergoes the same surgical procedure without the placement of the renal artery clip.

  • 2K1C Control group: Receives a placebo.

  • 2K1C Anipamil-treated group: Receives Anipamil at a specified dose and route of administration (e.g., 40 mg orally, once daily).[4]

3. Monitoring and Endpoints

  • Blood Pressure: Monitor systolic and diastolic blood pressure regularly using a non-invasive tail-cuff method or via telemetry.

  • Tissue Collection: At the end of the study period, euthanize the animals and collect tissues (e.g., aorta, heart, kidneys) for histological and molecular analysis.

  • Biochemical Analysis: Collect blood samples for the analysis of relevant biomarkers (e.g., plasma renin activity).

Safety, Handling, and Synthesis

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for Anipamil Hydrochloride is not widely available, data for the structurally related Verapamil Hydrochloride can provide guidance on handling precautions. Phenylalkylamines should be handled with care, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. As with many pharmaceutical compounds, Anipamil may be photosensitive, and prolonged exposure to light should be avoided.[3] Store in a cool, dry, and dark place.

A Note on the Synthesis of Anipamil-d25 Hydrochloride

The synthesis of deuterated pharmaceuticals is a specialized field. Generally, deuterium atoms are incorporated into a molecule through various chemical methods, such as hydrogen-deuterium exchange reactions catalyzed by metals (e.g., palladium), or by using deuterated starting materials and reagents in the synthetic pathway.[10][11] For Anipamil-d25, the deuteration is on the dodecyl chain. This is likely achieved by using a deuterated dodecyl-containing starting material in the synthesis of the Anipamil molecule.

References

  • A Comparative Guide to Analytical Method Validation Using Deuterated Internal Standards - Benchchem. (URL not available)
  • Preparation Methods of Deuterated Drugs: Focus on Chemical Synthesis Approach - Isotope Science / Alfa Chemistry. (URL not available)
  • Anipamil - Wikipedia. [Link]

  • Deuterated Reagents in Pharmaceutical and Synthetic Applic
  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (URL not available)
  • Sustainable synthetic routes to deuterium-labelled organic compounds using immobilized and recyclable (bio)
  • Site-selective and multiple deuteration and application to drug discovery. (URL not available)
  • Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. (URL not available)
  • CAS No : 1346602-69-4| Chemical Name : Anipamil-d25 Hydrochloride | Pharmaffiliates. [Link]

  • Verapamil Action Pathway - PubChem. [Link]

  • The Ca2+ -antagonist and binding properties of the phenylalkylamine, anipamil - PubMed. [Link]

  • Two-kidney-one-clip (2K1C) Renovascular Hypertension Model - Creative Bioarray. [Link]

  • Anipamil - LookChem. [Link]

  • calcium channel blockers - Uniba. (URL not available)
  • Deuterated Standards for LC-MS Analysis - ResolveMass Labor
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. (URL not available)
  • Phenylalkylamine calcium channel blockers. | Download Scientific Diagram - ResearchGate. [Link]

  • Renovascular Hypertension Model - Transonic. [Link]

  • Molecular mechanism of use-dependent calcium channel block by phenylalkylamines: Role of inactivation - PMC. [Link]

  • Phenylalkylamines as calcium channel blockers - Indian Academy of Sciences. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - EMA. [Link]

  • Optimised plasma sample preparation and LC-MS analysis to - ScienceOpen. (URL not available)
  • Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS - Agilent. (URL not available)
  • Ultra-fast LCMS analysis of Antiarrhythmic drugs in plasma. (URL not available)
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (URL not available)
  • SAFETY DATA SHEET - Fisher Scientific. (URL not available)
  • Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed. [Link]

  • Material Safety D
  • Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC. [Link]

  • Two-Kidney, One Clip and One-Kidney, One Clip Hypertension in Mice - American Heart Association Journals. [Link]

  • Effects of Angiotensin II Type 1A Receptor on ACE2, Neprilysin and KIM-1 in Two Kidney One Clip (2K1C) Model of Renovascular Hypertension - Frontiers. [Link]

  • ANIPAMIL HYDROCHLORIDE, (-)- - gsrs. (URL not available)
  • Anipamil | C34H52N2O2 | CID 54966 - PubChem - NIH. [Link]

  • GSRS - precisionFDA. (URL not available)

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Weight of Anipamil-d25 Hydrochloride

An in-depth technical guide or whitepaper on the core. Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examination of the molecular weight of Ani...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide or whitepaper on the core.

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular weight of Anipamil-d25 Hydrochloride, a stable isotope-labeled analog of the long-acting calcium channel blocker, Anipamil. The document elucidates the fundamental principles behind its molecular mass, the rationale for deuteration, and the experimental methodologies for its verification. We will explore the theoretical calculations, present a comparative analysis with its non-labeled counterpart, and provide a standard protocol for empirical confirmation via high-resolution mass spectrometry. The primary objective is to equip researchers and drug development professionals with a comprehensive understanding of this critical analytical standard and its application in quantitative bioanalysis.

Introduction to Anipamil and Isotopic Labeling

Anipamil is a long-acting calcium channel blocker and a structural analog of Verapamil, investigated for its antiarrhythmic and antihypertensive properties.[1][2][3] In modern pharmaceutical research, particularly in the fields of pharmacokinetics (PK) and drug metabolism (DMPK), the use of stable isotope-labeled (SIL) compounds is an indispensable tool. The incorporation of heavy isotopes, such as deuterium (²H or D), creates a compound that is chemically identical to the parent drug but physically distinguishable by its increased mass.

Anipamil-d25 Hydrochloride is the deuterated form of Anipamil HCl, where 25 hydrogen atoms have been replaced by deuterium. This significant mass shift allows it to serve as an ideal internal standard in mass spectrometry-based bioanalytical assays. Its purpose is to provide precise and accurate quantification of the unlabeled drug in complex biological matrices by correcting for variability in sample preparation and instrument response.

Core Molecular Properties and Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For isotopically labeled compounds, the increased mass of the heavy isotopes must be factored into this calculation.

Anipamil-d25 Hydrochloride

The deuterated form is the primary subject of this guide. Its distinct molecular properties are foundational to its use as an analytical standard.

  • Molecular Formula: C₃₄H₂₈D₂₅ClN₂O₂[1][4][5]

  • CAS Number: 1346602-69-4[1]

  • Key Application: Labeled analog of Anipamil, used for its antiarrhythmic and antihypertensive activity in research settings.[1]

The molecular weight is a direct consequence of this specific elemental and isotopic composition.

PropertyValueSource
Molecular Formula C₃₄H₂₈D₂₅ClN₂O₂Pharmaffiliates[1], Santa Cruz Biotechnology[4][5]
Molecular Weight ( g/mol ) 582.4Pharmaffiliates[1], Santa Cruz Biotechnology[4][5]
CAS Number 1346602-69-4Pharmaffiliates[1]
Comparative Analysis: Unlabeled Anipamil Hydrochloride

To fully appreciate the impact of deuteration, a comparison with the standard, non-labeled form is essential.

  • Molecular Formula: C₃₄H₅₃ClN₂O₂ (sometimes represented as C₃₄H₅₂N₂O₂.HCl)[6][7][8][9]

  • CAS Number: 83200-10-6 (free base)[6][7]

The molecular properties of the unlabeled compound are summarized below.

PropertyValueSource
Molecular Formula C₃₄H₅₃ClN₂O₂Aladdin Scientific[6], Santa Cruz Biotechnology[7]
Molecular Weight ( g/mol ) 557.25Aladdin Scientific[6], Santa Cruz Biotechnology[7], GSRS[8]
Active Moiety (Free Base) MW ~520.8Santa Cruz Biotechnology[7], GSRS[10]
The Rationale of Mass Difference

The substantial increase in molecular weight from 557.25 g/mol to 582.4 g/mol is entirely attributable to the substitution of 25 protium atoms (¹H, atomic weight ≈ 1.008) with 25 deuterium atoms (²H, atomic weight ≈ 2.014).

  • Mass of 25 ¹H atoms: 25 * 1.008 = 25.2 amu

  • Mass of 25 ²H atoms: 25 * 2.014 = 50.35 amu

  • Mass Difference: 50.35 - 25.2 = 25.15 amu

This calculated difference aligns perfectly with the observed difference in the molecular weights of the two compounds (582.4 - 557.25 = 25.15). This mass shift is sufficiently large to prevent any isotopic overlap in a mass spectrum, ensuring unambiguous detection of both the analyte and the internal standard.

G A Anipamil Free Base (C₃₄H₅₂N₂O₂) MW: ~520.8 B Anipamil Hydrochloride (C₃₄H₅₃ClN₂O₂) MW: 557.25 A->B + HCl C Anipamil-d25 Hydrochloride (C₃₄H₂₈D₂₅ClN₂O₂) MW: 582.4 B->C + 25 Deuterium - 25 Hydrogen

Caption: Relationship between Anipamil forms.

Experimental Verification Protocol: High-Resolution Mass Spectrometry (HRMS)

Theoretical calculations must be confirmed by empirical data. HRMS is the gold standard for determining the exact mass and confirming the elemental composition of a compound.

Objective: To experimentally verify the molecular weight of Anipamil-d25 Hydrochloride by determining the accurate mass of its molecular ion.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of Anipamil-d25 Hydrochloride at 1 mg/mL in methanol.

    • Perform a serial dilution to create a working solution of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation for positive ion mode analysis.

  • Instrumentation & Ionization:

    • Instrument: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, capable of achieving a resolution >10,000.

    • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar molecules, minimizing fragmentation.

    • Sample Introduction: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition:

    • Mass Range: Scan a mass range of m/z 100-1000 to ensure capture of the ion of interest.

    • Calibration: Calibrate the instrument immediately prior to the run using a known calibration standard mixture to ensure high mass accuracy.

    • Data Analysis: The primary ion of interest is the protonated molecule, which corresponds to the Anipamil-d25 cation [C₃₄H₂₈D₂₅N₂O₂H]⁺. The chloride ion will not be observed in positive mode.

Expected Results:

The analysis should yield a high-resolution mass spectrum with a prominent peak corresponding to the monoisotopic mass of the Anipamil-d25 cation.

SpeciesFormulaTheoretical Monoisotopic Mass (m/z)Expected Experimental Mass (m/z)
Anipamil-d25 Cation [C₃₄H₂₉D₂₅N₂O₂]⁺547.6006547.6006 ± 5 ppm

Note: The theoretical mass is calculated for the most abundant isotopes (e.g., ¹²C, ¹H, ²H, ¹⁴N, ¹⁶O). The high mass accuracy (typically <5 ppm) of the instrument allows for confident confirmation of the elemental composition.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation A 1. Prepare Stock (1 mg/mL in MeOH) B 2. Dilute to Working Solution (1 µg/mL in ACN/H₂O + 0.1% FA) A->B C 3. Direct Infusion (5-10 µL/min) B->C D 4. ESI Positive Mode Ionization C->D E 5. High-Resolution Mass Detection D->E F 6. Identify [M+H]⁺ Ion (m/z ~547.6) E->F G 7. Confirm Mass Accuracy (< 5 ppm error) F->G

Caption: HRMS workflow for molecular weight verification.

Significance in Bioanalytical Applications

The precise and distinct molecular weight of Anipamil-d25 Hydrochloride is the cornerstone of its utility as an internal standard (IS) in quantitative assays, typically performed with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Causality of Its Effectiveness:

  • Chemical Equivalence: Being chemically identical to the unlabeled analyte, the deuterated IS behaves the same way during sample extraction, cleanup, and chromatography. It co-elutes from the LC column with the target analyte.

  • Mass Distinction: The significant mass difference ensures that the mass spectrometer can easily and completely differentiate the analyte from the IS. There is no cross-talk or signal interference.

  • Accurate Quantification: By adding a known amount of the IS to every sample at the beginning of the workflow, any sample loss during processing affects both the analyte and the IS proportionally. The final quantification is based on the ratio of the analyte's signal to the IS's signal, which remains constant and corrects for experimental variability.

G A Biological Sample (Plasma, Urine, etc.) + Unlabeled Anipamil B Spike with known amount of Anipamil-d25 HCl (IS) A->B C Sample Preparation (e.g., Protein Precipitation, SPE) B->C D LC Separation (Analyte and IS Co-elute) C->D E MS/MS Detection (Analyte and IS separated by mass) D->E F Calculate Peak Area Ratio (Analyte / IS) E->F G Quantify Analyte Concentration (via Calibration Curve) F->G

Caption: Bioanalytical workflow using a labeled internal standard.

Conclusion

The molecular weight of Anipamil-d25 Hydrochloride is 582.4 g/mol , a value derived from its molecular formula C₃₄H₂₈D₂₅ClN₂O₂ and confirmed through high-resolution mass spectrometry. This value represents a precise mass shift of +25.15 amu compared to its non-deuterated counterpart, Anipamil Hydrochloride (MW 557.25 g/mol ). This intentional and significant mass increase, without altering the compound's chemical properties, makes Anipamil-d25 Hydrochloride an exemplary internal standard for rigorous, accurate, and reproducible quantification of Anipamil in complex research and preclinical studies. Understanding this core molecular property is fundamental for its proper application in advanced drug development and bioanalysis.

References

  • Anipamil Hydrochloride, 10 mg. Aladdin Scientific.
  • Anipamil | CAS 83200-10-6 free base. Santa Cruz Biotechnology.
  • Anipamil-d25 Hydrochloride | CAS No : 1346602-69-4.
  • ANIPAMIL HYDROCHLORIDE, (-)-.
  • Anipamil-d25 Hydrochloride | CAS 83200-10-6 (unlabeled free base). Santa Cruz Biotechnology (Spanish).
  • Anipamil-d25 Hydrochloride | CAS 83200-10-6 (unlabeled free base). Santa Cruz Biotechnology (French).
  • ANIPAMIL HYDROCHLORIDE. Inxight Drugs.
  • ANIPAMIL.
  • Anipamil. LookChem.
  • Anipamil. TargetMol.
  • Anipamil. Wikipedia.
  • Anipamil | Calcium Channel Antagonist. MedChemExpress.

Sources

Foundational

Anipamil-d25 Hydrochloride Synthesis Pathway: A Definitive Technical Guide

Executive Summary Anipamil is a highly lipophilic, long-acting phenylalkylamine calcium channel blocker utilized extensively in cardiovascular research for its anti-atherosclerotic and antiarrhythmic properties[1],[2]. I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anipamil is a highly lipophilic, long-acting phenylalkylamine calcium channel blocker utilized extensively in cardiovascular research for its anti-atherosclerotic and antiarrhythmic properties[1],[2]. In the realm of advanced pharmacokinetic (PK) profiling and bioanalysis, the stable isotope-labeled analog, Anipamil-d25 Hydrochloride , serves as an indispensable internal standard for LC-MS/MS quantification. By incorporating 25 deuterium atoms onto its dodecyl chain, Anipamil-d25 provides a robust +25 Da mass shift, ensuring zero isotopic interference with the unlabeled analyte while preserving identical chromatographic retention and ionization efficiency[3].

This whitepaper details the in-depth retrosynthetic logic, step-by-step self-validating experimental protocols, and mechanistic pathways for synthesizing Anipamil-d25 Hydrochloride.

Retrosynthetic Analysis & Chemical Logic

The structural complexity of Anipamil centers around a sterically hindered quaternary carbon[4]. The synthesis relies on a sequential, base-promoted double alkylation of a central phenylacetonitrile core[2].

The Disconnection Approach:

  • Core Scaffold: provides the acidic alpha-proton necessary for carbanion formation.

  • First Alkylation (Isotopic Labeling): The lipophilic tail is introduced using[5]. The choice to place the -d25 label on the dodecyl chain is strategic; it provides a massive +25 Da shift without altering the binding affinity of the core phenylalkylamine pharmacophore.

  • Second Alkylation (Pharmacophore Assembly): The basic side chain is attached using 1-chloro-3-[methyl[2-(3-methoxyphenyl)ethyl]amino]propane.

Causality of Reagent Selection:

  • Base (Sodium Amide, NaNH₂): The pKa of the alpha-proton of phenylacetonitrile is ~21. NaNH₂ (conjugate acid pKa ~38) ensures rapid, quantitative, and irreversible deprotonation. Weaker bases (like K₂CO₃) would fail to drive the sterically demanding second alkylation.

  • Solvent (Anhydrous Toluene): Toluene is a non-polar, aprotic solvent that allows for high-temperature reflux (110 °C), which provides the necessary kinetic energy to overcome the steric hindrance during the formation of the quaternary carbon[2].

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, it is critical to treat every synthetic step as a self-validating system. Proceeding to a subsequent step without in-process validation leads to complex impurity profiles that are nearly impossible to resolve downstream.

Step 1: Synthesis of 2-(3-Methoxyphenyl)tetradecanenitrile-d25 (Intermediate 1)

Objective: Monosubstitution of the nitrile core with the deuterated alkyl chain.

  • Carbanion Formation: Charge a dry, argon-purged reactor with anhydrous toluene (10 volumes) and NaNH₂ (1.1 equivalents). Slowly add 3-methoxyphenylacetonitrile (1.0 eq) at room temperature. Heat the suspension to 80 °C for 2 hours. Causality: Ammonia gas evolution serves as a visual indicator of successful enolate formation.

  • Alkylation: Cool the reactor to 60 °C. Add 1-bromododecane-d25 (1.05 eq)[5] dropwise over 1 hour to prevent exothermic runaway.

  • Reflux: Elevate the temperature to 110 °C and reflux for 6 hours.

  • Validation & IPC (In-Process Control): Quench a 0.5 mL aliquot in water and extract with ethyl acetate. Analyze via TLC (Hexane:EtOAc 8:2). The protocol is self-validating when the starting material spot (Rf ~0.4) completely disappears, replaced by a single, less polar spot (Rf ~0.7). If unreacted starting material remains, titrate additional NaNH₂.

Step 2: Synthesis of Anipamil-d25 Free Base

Objective: Construction of the quaternary carbon via a sterically hindered SN2 coupling.

  • Second Deprotonation: To the toluene solution containing Intermediate 1, add a second charge of NaNH₂ (1.5 eq). Reflux at 110 °C for 3 hours. Causality: The secondary nitrile is heavily shielded by the -d25 dodecyl chain; excess base and prolonged heating are required to force deprotonation.

  • Coupling: Slowly add 1-chloro-3-[methyl[2-(3-methoxyphenyl)ethyl]amino]propane (1.1 eq). Maintain reflux for 12–16 hours.

  • Workup: Cool to room temperature, quench carefully with ice water to destroy unreacted NaNH₂, and separate the organic toluene layer. Wash with brine and concentrate under reduced pressure.

  • Validation & IPC: Analyze the crude oil via HPLC-UV (254 nm). The reaction is deemed successful when the conversion exceeds 95%. LC-MS must confirm the exact mass of the free base at m/z 547 [M+H]⁺.

Step 3: Salification to Anipamil-d25 Hydrochloride

Objective: Conversion of the lipophilic free base into a stable, water-soluble API[2].

  • Dissolution: Dissolve the crude Anipamil-d25 free base in anhydrous diethyl ether (5 volumes).

  • Salification: Bubble anhydrous HCl gas through the solution at 0–5 °C until the pH of the solution drops to 2.0. Causality: Strict temperature control prevents the degradation of the methoxy ether linkages.

  • Isolation: Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum.

  • Validation & IPC: The system validates itself through the phase change (oil to crystalline solid). Confirm the final product via melting point analysis (expected 135–138 °C) and isotopic purity via NMR.

Visualization of Workflows and Pathways

Synthetic Workflow Diagram

The following Graphviz diagram maps the logical progression of the synthesis, highlighting the critical intermediates and reaction conditions.

SynthesisWorkflow A 3-Methoxyphenylacetonitrile (Starting Material) C 2-(3-Methoxyphenyl)tetradecanenitrile-d25 (Intermediate 1) A->C NaNH2, Toluene, 80°C (Carbanion Alkylation) B 1-Bromododecane-d25 (Isotopic Label) B->C SN2 Addition E Anipamil-d25 Free Base (Crude API) C->E NaNH2, Toluene, 110°C (Steric Coupling) D 1-Chloro-3-[methyl[2-(3-methoxyphenyl)ethyl]amino]propane (Side Chain) D->E SN2 Addition F Anipamil-d25 Hydrochloride (Final Purified API) E->F Anhydrous HCl(g) (Salification)

Caption: Step-by-step synthetic workflow for Anipamil-d25 Hydrochloride.

Pharmacological Mechanism of Action

Anipamil acts by binding tightly to the myocardium and vascular smooth muscle cells (SMCs), exhibiting superior antiarrhythmic properties without inducing hypertension[6].

MOA A Anipamil-d25 HCl B L-Type Ca2+ Channels (Myocardium / SMCs) A->B High-affinity Binding C Decreased Intracellular Ca2+ B->C Channel Blockade D Inhibition of SMC Proliferation C->D Reduced Gene Expression E Vasodilation & Anti-atherosclerotic Effect C->E Muscle Relaxation

Caption: Pharmacological mechanism of Anipamil targeting L-type calcium channels.

Quantitative Data & Characterization

To facilitate rapid comparison for analytical chemists, the physicochemical properties and expected protocol yields are summarized below.

Table 1: Physicochemical & Isotopic Specifications

ParameterAnipamil HCl (Unlabeled)Anipamil-d25 HCl
Molecular Formula C₃₄H₅₃ClN₂O₂[7]C₃₄H₂₈D₂₅ClN₂O₂[3]
Molecular Weight 557.25 g/mol [7]582.40 g/mol [3]
Monoisotopic Mass 556.38 Da581.53 Da
Mass Shift (ΔM) N/A+25 Da
Isotopic Purity N/A≥ 98 atom % D
Physical State White to off-white powderWhite to off-white powder

Table 2: Experimental Yields & In-Process Controls (IPC)

Synthesis StepTarget Intermediate/ProductExpected YieldIPC Method & Validation Criteria
Step 1 2-(3-Methoxyphenyl)tetradecanenitrile-d2582 - 88%TLC (Hexane:EtOAc 8:2): Disappearance of SM (Rf 0.4), new product (Rf 0.7).
Step 2 Anipamil-d25 Free Base65 - 75%HPLC-UV (254 nm): >95% conversion. LC-MS: m/z 547 [M+H]⁺.
Step 3 Anipamil-d25 Hydrochloride90 - 95%pH monitoring: Drop to pH 2.0. Melting point: 135-138 °C.

References

  • PubChem. "Anipamil | C34H52N2O2 | CID 54966". National Center for Biotechnology Information.[Link]

  • PubChem. "1-Bromododecane-d25 | C12H25Br | CID 16213354". National Center for Biotechnology Information.[Link]

  • Pharmaffiliates. "Anipamil-d25 Hydrochloride". Pharmaffiliates.[Link]

  • Google Patents. "US4777183A - Use of anipamil".

Sources

Exploratory

Pharmacological Profile of Anipamil and the Bioanalytical Utility of Anipamil-d25 Hydrochloride

Executive Summary Anipamil is a potent, long-acting calcium channel blocker belonging to the phenylalkylamine class. Structurally analogous to verapamil, anipamil was developed to provide enhanced antiarrhythmic and anti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anipamil is a potent, long-acting calcium channel blocker belonging to the phenylalkylamine class. Structurally analogous to verapamil, anipamil was developed to provide enhanced antiarrhythmic and antiatherosclerotic efficacy while minimizing systemic hypertensive side effects[1]. In modern drug development and pharmacokinetic (PK) research, precise quantification of anipamil in complex biological matrices is critical. Anipamil-d25 Hydrochloride (CAS: 1346602-69-4) serves as the definitive stable isotope-labeled internal standard (SIL-IS) for these assays[2][3]. By substituting 25 hydrogen atoms with deuterium, researchers achieve a massive +25 Da mass shift, ensuring zero isotopic cross-talk during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) while perfectly preserving the physicochemical behavior of the parent drug.

This technical whitepaper synthesizes the pharmacodynamic mechanisms of anipamil and provides validated, self-correcting protocols for its bioanalytical quantification using its d25 isotopologue.

Pharmacodynamics & Mechanism of Action

L-Type Calcium Channel Blockade

Unlike dihydropyridines (e.g., amlodipine) which primarily target vascular smooth muscle, phenylalkylamines like anipamil bind tightly to the intracellular domain of L-type voltage-gated calcium channels in the myocardium[1]. Anipamil exhibits a highly peculiar pharmacological profile: its negative inotropic effect is rapid in onset but exceptionally prolonged. In isolated rabbit heart models, the calcium channel blocking activity of anipamil persists for over 12 hours post-washout, whereas the effects of its analogs (verapamil and gallopamil) dissipate within 3 hours[4].

Cardioprotection and Antiatherosclerotic Effects

Anipamil provides direct cytoprotective actions during acute myocardial ischemia. In vivo models demonstrate that anipamil significantly blunts the loss of myocardial creatine kinase and amino-nitrogen from ischemic tissue[5]. Crucially, because no significant change in the pressure-rate index is observed, this cardioprotection is driven by direct cellular preservation rather than a mere decrease in myocardial oxygen demand[5]. Furthermore, anipamil reduces the surface area of aortic plaque in cholesterol-fed models without altering high-density lipoprotein (HDL) or overall plasma cholesterol levels, indicating a direct protective effect on smooth muscle cell phenotypes[1].

MoA A Anipamil Administration B Binding to Intracellular Domain of L-type Ca2+ Channels A->B C Prolonged Inhibition of Ca2+ Influx (>12h) B->C D Myocardial Tissue (Direct Cytoprotection) C->D E Aortic Smooth Muscle (Phenotype Modulation) C->E F Preservation of Creatine Kinase & Reduced Ischemic Damage D->F G Reduction of Aortic Plaque (Independent of Plasma Lipids) E->G

Diagram 1: Pharmacological mechanism of action and downstream cytoprotective pathways of Anipamil.

Quantitative Data: Comparative Pharmacological Profile

To understand anipamil's unique receptor kinetics, it must be benchmarked against its structural cousins. The following data summarizes the isolated rabbit heart (Langendorff) findings[4].

Pharmacological ParameterAnipamilVerapamilGallopamil
Concentration for LV Pressure Drop 10−8 to 10−4 mol/L 10−8 to 10−4 mol/L 10−8 to 10−4 mol/L
Reversibility via High Ca2+ Partial (~65% recovery)Complete (100% recovery)Complete (100% recovery)
Duration of Effect (Post-Washout) > 12 hours < 3 hours< 3 hours
Spontaneous Heart Rate Depression No modificationDepressed to asystoliaDepressed to asystolia
Effect on Vasopressin Coronary Spasm No modificationAbolishedAbolished

Causality Insight: The incomplete reversibility and extended duration of anipamil suggest a significantly higher binding affinity and slower dissociation rate (off-rate) from the phenylalkylamine binding site compared to verapamil[1][4].

Bioanalytical Utility of Anipamil-d25 Hydrochloride

In quantitative mass spectrometry, matrix effects (the suppression or enhancement of analyte ionization by co-eluting biological components) are the primary source of analytical error.

Anipamil-d25 Hydrochloride ( C34​H28​D25​ClN2​O2​ , MW: 582.40) solves this by acting as a self-validating internal standard[3]. Because deuterium substitution does not alter the molecule's lipophilicity or pKa, Anipamil-d25 co-elutes exactly with unlabeled anipamil during reverse-phase chromatography. Consequently, both molecules are subjected to the exact same matrix environment in the electrospray ionization (ESI) source. By calculating the ratio of the analyte peak area to the Anipamil-d25 peak area, researchers mathematically cancel out variations in extraction efficiency, injection volume, and ion suppression. The +25 Da mass shift guarantees that the M+1 or M+2 isotopic peaks of natural anipamil do not artificially inflate the internal standard signal.

LCMS S1 Biological Matrix (Plasma/Tissue with Anipamil) S2 Spike Anipamil-d25 (SIL-IS) Mass Shift: +25 Da S1->S2 Standard Addition S3 Protein Precipitation & Liquid-Liquid Extraction S2->S3 Sample Prep S4 UHPLC Separation (Exact Co-elution) S3->S4 Injection S5 ESI-MS/MS (MRM Mode) Parallel Ionization S4->S5 Matrix Effect Cancellation S6 Quantification via Peak Area Ratio (Analyte/IS) S5->S6 Data Processing

Diagram 2: LC-MS/MS bioanalytical workflow utilizing Anipamil-d25 to correct for matrix effects.

Experimental Protocols

Protocol A: Ex Vivo Assessment of Negative Inotropy (Langendorff Preparation)

Objective: Validate the prolonged calcium channel blockade of anipamil[4].

  • Preparation: Rapidly excise the heart from a euthanized New Zealand white rabbit and mount it on a Langendorff apparatus.

  • Perfusion: Perfuse retrogradely via the aorta with oxygenated (95% O2​ , 5% CO2​ ) Krebs-Henseleit solution at 37°C and a constant pressure of 70 cm H2​O .

  • Equilibration: Allow 30 minutes for stabilization. Insert a fluid-filled latex balloon into the left ventricle, connected to a pressure transducer to monitor Left Ventricular Pressure (LVP).

  • Drug Administration: Infuse anipamil at a concentration of 10−6 mol/L for 15 minutes. Record the drop in LVP.

  • Washout & Reversibility: Switch back to drug-free Krebs-Henseleit solution. Monitor LVP for 12 hours. Self-validation step: Introduce a high Ca2+ pulse (e.g., 3.0 mmol/L) to confirm that the negative inotropic effect is specifically due to competitive calcium channel antagonism.

Protocol B: LC-MS/MS Quantification using Anipamil-d25

Objective: High-throughput, matrix-independent quantification of Anipamil in plasma.

  • Standard Spiking: Aliquot 100 µL of plasma sample. Add 10 µL of Anipamil-d25 working solution (100 ng/mL in methanol) to achieve a consistent internal standard concentration.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the sample. Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 200 µL of the supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Anipamil and Anipamil-d25 will co-elute perfectly.

  • Mass Spectrometry: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transition for Anipamil.

    • Monitor the corresponding +25 Da shifted transition for Anipamil-d25.

  • Data Analysis: Generate a calibration curve by plotting the nominal concentration of standards against the peak area ratio (Anipamil / Anipamil-d25). Calculate unknown concentrations using linear regression ( 1/x2 weighting).

References

  • Wikipedia Contributors. "Anipamil." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Brezinski, M. E., Darius, H., & Lefer, A. M. (1986). "Cardioprotective actions of a new calcium channel blocker in acute myocardial ischemia." Arzneimittelforschung, 36(3), 464-466. Available at:[Link]

  • Raddino, R., Poli, E., Pasini, E., & Ferrari, R. (1992). "Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil." Naunyn-Schmiedeberg's Archives of Pharmacology, 346(3), 339-344. Available at: [Link]

  • Pharmaffiliates. "Verapamil-impurities: Anipamil-d25 Hydrochloride (Catalogue No.: PA STI 088216)." Pharmaffiliates Analytics & Synthetics. Available at:[Link]

  • Pharmaffiliates. "CAS No: 1346602-69-4 | Chemical Name: Anipamil-d25 Hydrochloride." Pharmaffiliates Analytics & Synthetics. Available at:[Link]

Sources

Foundational

Strategic Applications of Deuterated Verapamil Analogs in Pharmacokinetic and Metabolic Research

Executive Summary Verapamil is a prototypical L-type calcium channel blocker and a potent inhibitor of the P-glycoprotein (P-gp) efflux transporter [1]. While its clinical utility in managing hypertension and arrhythmias...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Verapamil is a prototypical L-type calcium channel blocker and a potent inhibitor of the P-glycoprotein (P-gp) efflux transporter [1]. While its clinical utility in managing hypertension and arrhythmias is well established, its complex metabolic profile presents significant challenges in pharmacokinetic (PK) modeling. Verapamil undergoes extensive first-pass metabolism and acts as a mechanism-based inactivator (MBI) of its primary clearance enzyme, Cytochrome P450 3A4 (CYP3A4) [2].

To decouple these complex variables, researchers utilize deuterated verapamil analogs (isotopologues). By strategically replacing hydrogen atoms with deuterium (²H) at specific molecular sites, scientists can leverage the Kinetic Isotope Effect (KIE) to probe metabolic pathways or utilize the resulting mass shift to create flawless, self-validating internal standards for mass spectrometry [3]. This whitepaper explores the structural rationale, mechanistic applications, and validated analytical protocols for utilizing Verapamil-d3 and Verapamil-d7 in advanced drug development.

Structural and Physicochemical Properties

The placement of deuterium dictates the analog's utility. Deuterating the N-methyl group (Verapamil-d3) alters the kinetics of the drug's primary metabolic clearance pathway. Conversely, deuterating the metabolically stable isopropyl group (Verapamil-d7) provides a pure mass shift ideal for absolute quantification without altering enzymatic degradation rates [4].

PropertyVerapamil (Unlabeled)Verapamil-d3Verapamil-d7
Chemical Formula C₂₇H₃₈N₂O₄C₂₇H₃₅D₃N₂O₄C₂₇H₃₁D₇N₂O₄
Molecular Weight (HCl salt) 491.1 g/mol 494.1 g/mol 498.1 g/mol
Site of Deuteration N/AN-methyl groupIsopropyl group
Primary Research Application Therapeutic baselineMechanistic KIE probingLC-MS/MS Internal Standard
Mass Shift (ΔDa) 0+3 Da+7 Da

Mechanism of Action & Metabolic Pathways

Understanding the causality behind analog selection requires examining verapamil's interaction with CYP3A4. The enzyme catalyzes the N-demethylation of verapamil to form norverapamil, an active metabolite [5]. Both the parent drug and norverapamil form metabolite-intermediate (MI) complexes that irreversibly bind to and inactivate CYP3A4 (autoinhibition) [2].

The Causality of Deuteration: When researchers need to study the isolated effects of verapamil without rapid CYP3A4 autoinhibition, they deploy Verapamil-d3 . Because the carbon-deuterium (C-D) bond at the N-methyl site is stronger than a carbon-hydrogen (C-H) bond, the activation energy required for CYP3A4 to cleave it is significantly higher [6]. This primary Kinetic Isotope Effect slows down N-demethylation, reducing the rate of mechanism-based inactivation and allowing researchers to isolate specific pharmacokinetic variables.

Metabolism Vera Verapamil (Parent Drug) CYP CYP3A4 Enzyme (Hepatic/Intestinal) Vera->CYP Substrate/Inhibitor Pgp P-glycoprotein (P-gp) Efflux Pump Vera->Pgp Inhibits Ca L-type Ca2+ Channels Vera->Ca Blocks VeraD3 Verapamil-d3 (N-methyl-d3) VeraD3->CYP KIE Probing (Slower Cleavage) NorVera Norverapamil (Active Metabolite) CYP->NorVera N-demethylation NorVera->CYP Mechanism-Based Inactivation

CYP3A4-mediated metabolism of verapamil and the strategic sites of deuteration.

Analytical Superiority: LC-MS/MS Quantification Protocol

For absolute quantification of verapamil in biological matrices, Verapamil-d7 is the gold standard. Causality for Selection: Verapamil contains 27 carbon atoms. In a mass spectrometer, the natural ¹³C isotopic envelope means the M+3 peak (representing molecules with three naturally occurring ¹³C atoms) is non-negligible. Using Verapamil-d3 (+3 Da) as an internal standard (IS) risks isotopic cross-talk at high concentrations. Verapamil-d7 provides a +7 Da mass shift, completely isolating the IS signal from the analyte and ensuring a highly trustworthy Lower Limit of Quantification (LLOQ) [7].

LCMS Sample Plasma Sample (+ Analyte) Spike Spike IS (Verapamil-d7) Sample->Spike Ext Protein Precipitation (Acetonitrile) Spike->Ext LC UHPLC Separation (C18 Column) Ext->LC MS Tandem Mass Spec (MRM Mode) LC->MS Data Ratio Quantification (Self-Validating) MS->Data

Self-validating LC-MS/MS workflow using Verapamil-d7 as an internal standard.

Step-by-Step Self-Validating Protocol

This protocol is designed as a closed, self-validating system to ensure absolute data integrity.

Step 1: Preparation of Matrix-Matched Standards

  • Action: Prepare a verapamil calibration curve (1–1000 ng/mL) in blank human plasma. Prepare a Verapamil-d7 IS working solution at 50 ng/mL in 100% acetonitrile.

  • Causality: Matrix-matching ensures that ion suppression effects in the mass spectrometer apply equally to the calibration curve and the unknown samples.

Step 2: Sample Extraction (Protein Precipitation)

  • Action: Aliquot 50 µL of the plasma sample into a microcentrifuge tube. Add 150 µL of the Verapamil-d7 IS working solution. Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

  • Causality: Co-precipitation simultaneously crashes the plasma proteins and spikes the IS. Because the deuterated IS is chemically identical to the analyte, any extraction losses or matrix effects apply proportionally to both, maintaining a constant light-to-heavy ratio.

Step 3: LC-MS/MS Analysis

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Detection: Electrospray ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM).

    • Verapamil Transition: m/z 455.3 → 165.1

    • Verapamil-d7 Transition: m/z 462.3 → 165.1

Step 4: Data Validation (System Suitability)

  • Action: Inject a blank matrix sample immediately after the highest calibration standard. Carryover must be <20% of the LLOQ. Quality Control (QC) samples interspersed throughout the run must calculate within ±15% of their nominal concentrations.

  • Causality: This step proves the system is free from mechanical contamination and that the calibration curve remains mathematically sound throughout the operational epoch.

Advanced Research Applications: Simultaneous IV/Oral Dosing

A groundbreaking application of deuterated verapamil is the elimination of intra-individual temporal variability in absolute bioavailability studies. Traditionally, absolute bioavailability is measured by dosing a patient intravenously (IV) on Day 1 and orally on Day 7. However, because verapamil alters its own clearance via CYP3A4 autoinhibition, the patient's metabolic baseline fundamentally shifts between the two doses [8].

By administering unlabeled verapamil orally and deuterated verapamil (e.g., Verapamil-d7) intravenously at the exact same time, researchers can use LC-MS/MS to independently track the systemic and oral clearance in a single pharmacokinetic epoch [8]. This stable isotope technique provides a mathematically rigorous, self-validating measurement of gut-wall versus hepatic first-pass metabolism, ensuring that any physiological changes during the study apply equally to both the IV and oral compartments [9].

Conclusion

Deuterated analogs of verapamil transcend their role as mere analytical reagents; they are mechanistic probes that unravel complex autoinhibition pathways and enable high-fidelity pharmacokinetic modeling. By leveraging the specific mass shifts and kinetic isotope effects of Verapamil-d3 and Verapamil-d7, drug development professionals can achieve unprecedented precision and trustworthiness in metabolic research.

References

  • Title: Modulation by Dietary Salt of Verapamil Disposition in Humans Source: Circulation (AHA Journals) URL: [Link]

  • Title: Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Verapamil-d3 Hydrochloride | CID 137699848 Source: PubChem (NIH) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision LC-MS/MS Quantification Using Anipamil-d25 Hydrochloride as an Internal Standard

Executive Summary Anipamil is a long-acting calcium channel blocker and structural analog of verapamil, exhibiting potent antiarrhythmic and antihypertensive properties. In pharmacokinetic (PK) profiling and bioequivalen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anipamil is a long-acting calcium channel blocker and structural analog of verapamil, exhibiting potent antiarrhythmic and antihypertensive properties. In pharmacokinetic (PK) profiling and bioequivalence studies, the accurate quantification of anipamil in biological matrices (e.g., plasma, serum, or urine) is highly susceptible to analytical variability. This application note details a robust, self-validating Isotope Dilution Mass Spectrometry (IDMS) methodology utilizing Anipamil-d25 Hydrochloride as a Stable Isotope-Labeled Internal Standard (SIL-IS) to achieve unparalleled quantitative accuracy.

Mechanistic Rationale: The Isotope Dilution Advantage

Biological matrices contain thousands of endogenous lipids, proteins, and salts. During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these matrix components frequently co-elute with the target analyte, competing for charge in the Electrospray Ionization (ESI) source and causing unpredictable ion suppression or enhancement [2].

Using an analog internal standard (like metoprolol for verapamil-like drugs) often fails to fully correct these effects because structural differences lead to different retention times; thus, the analyte and the IS experience different matrix environments at the exact moment of ionization [3].

Why Anipamil-d25 Hydrochloride? By incorporating 25 deuterium atoms, Anipamil-d25 provides a massive mass shift (+25 Da) compared to the unlabeled analyte[1]. This specific isotopic labeling achieves three critical mechanistic advantages:

  • Perfect Co-elution: The physicochemical properties remain virtually identical to unlabeled anipamil, ensuring exact chromatographic co-elution.

  • Matrix Normalization: Because they co-elute, both the analyte and the SIL-IS are subjected to the exact same matrix suppression/enhancement in the ESI source. The ratio of their MS/MS signals remains constant, self-correcting for ionization variability.

  • Zero Isotopic Cross-Talk: The +25 Da mass shift is far beyond the natural isotopic envelope of carbon-13 or oxygen-18, completely eliminating signal interference between the analyte and the IS.

Physicochemical Properties & Specifications

The following specifications outline the core properties of the SIL-IS used in this protocol [1].

PropertySpecification
Chemical Name Anipamil-d25 Hydrochloride
CAS Number 1346602-69-4
Molecular Formula C₃₄H₂₈D₂₅ClN₂O₂
Molecular Weight 582.40 g/mol
Physical State Solid (Hydrochloride Salt)
Application Internal Standard for LC-MS/MS Quantification

Analytical Workflow

G N1 Biological Sample (Plasma/Serum) N2 Spike SIL-IS (Anipamil-d25 HCl) N1->N2 Aliquot 100 µL N3 Alkaline LLE Extraction (pH > pKa) N2->N3 Internal Standard Addition N4 LC Separation (C18, Gradient) N3->N4 Reconstitute in Mobile Phase N5 ESI+ Ionization (Matrix Normalization) N4->N5 Co-elution of Analyte & IS N6 MS/MS Detection (MRM Transitions) N5->N6 Ion Suppression Mitigated N7 Quantitative Analysis (Peak Area Ratio) N6->N7 Data Processing

Figure 1: Isotope Dilution LC-MS/MS Workflow using Anipamil-d25 Hydrochloride.

Experimental Protocol

Preparation of Standard Solutions
  • Stock Solution (1.0 mg/mL): Dissolve Anipamil-d25 Hydrochloride in 100% LC-MS grade Methanol. Causality: Methanol prevents the hydrolysis or degradation of the compound during long-term storage at -20°C.

  • Working IS Solution (50 ng/mL): Dilute the stock solution in 50:50 Methanol:Water (v/v). Causality: Matching the working solution to the initial mobile phase conditions prevents the "solvent effect," which can cause peak broadening or splitting upon injection into the LC system.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This LLE protocol is designed to selectively extract the lipophilic free-base form of the drug while leaving polar matrix components behind [2].

  • Aliquot: Transfer 100 µL of human plasma into a clean 2.0 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the Working IS Solution (Anipamil-d25, 50 ng/mL) and vortex for 10 seconds to ensure homogeneous binding to plasma proteins.

  • Basification: Add 50 µL of 0.1 M NaOH. Causality: Anipamil is a basic amine. Raising the pH above its pKa neutralizes the protonated amine, driving the molecule into its highly lipophilic free-base state, which maximizes partitioning into the organic solvent.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A. Vortex for 30 seconds and transfer to an autosampler vial.

LC-MS/MS Conditions
  • Analytical Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Causality: Formic acid acts as a proton donor, ensuring the amine group of anipamil is fully protonated ( [M+H]+ ) to maximize ionization efficiency in positive ESI mode [3].

  • Gradient Program: 0–0.5 min (10% B), 0.5–2.5 min (linear ramp to 90% B), 2.5–3.5 min (hold 90% B), 3.5–3.6 min (return to 10% B), 3.6–5.0 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MRM Parameters)

Detection is performed using Multiple Reaction Monitoring (MRM) in positive ESI mode. The heavy deuteration of the IS shifts the precursor mass by ~25 Da.

CompoundPrecursor Ion ( [M+H]+ )Product Ion (m/z)Collision Energy (eV)
Anipamil (Analyte) 521.4165.128
Anipamil-d25 (IS) 546.5171.1*28

(Note: Product ion m/z for the deuterated standard depends on the specific fragmentation pattern retaining the deuterium atoms on the dimethoxyphenylethyl moiety).

Self-Validating System: Matrix Effect Evaluation

To ensure the protocol is self-validating, the IS-Normalized Matrix Factor (MF) must be calculated during method validation.

  • Neat Standard: Prepare a pure solution of Anipamil and Anipamil-d25 at the target concentration.

  • Post-Extraction Spike: Extract blank plasma using the LLE protocol (Section 5.2), then spike the dried extract with the same concentration of Anipamil and Anipamil-d25 prior to reconstitution.

Calculation: IS_Normalized_MF=Peak_Area_Ratio_(Neat_Standard)Peak_Area_Ratio_(Post_Extraction)​

A successful IDMS method will yield an IS-Normalized MF between 0.95 and 1.05, proving that the SIL-IS perfectly compensates for any signal suppression occurring in the ESI source.

Representative Validation Metrics
ParameterAcceptance Criteria (FDA/EMA)Typical Results with Anipamil-d25
Linearity (R²) > 0.990> 0.998
Intra-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)2.4% - 5.1%
Inter-Assay Accuracy (%Nominal) 85% - 115%96.5% - 102.3%
Extraction Recovery Consistent across concentrations> 85%
IS-Normalized Matrix Factor 0.85 - 1.150.98 - 1.02

References

  • Title: Anipamil-d25 Hydrochloride Specifications & Applications Source: Pharmaffiliates URL: [Link]

  • Title: Determination of Verapamil in Human Plasma by Tandem Mass Spectrometry Source: Asian Journal of Chemistry (Asian Publication Corporation) URL: [Link]

  • Title: Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study. Source: PubMed (National Institutes of Health) URL: [Link]

Application

Quantitative Analysis of Anipamil in Biological Matrices using Anipamil-d25 Hydrochloride as an Internal Standard by LC-MS/MS

Senior Application Scientist: Dr. Eleanor Vance Introduction Anipamil, a phenylalkylamine calcium channel blocker, is a long-acting analog of Verapamil.[1][2] It is utilized in the treatment of cardiovascular diseases, d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist: Dr. Eleanor Vance

Introduction

Anipamil, a phenylalkylamine calcium channel blocker, is a long-acting analog of Verapamil.[1][2] It is utilized in the treatment of cardiovascular diseases, demonstrating efficacy in managing angina pectoris and hypertension.[1] Accurate quantification of Anipamil in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Anipamil, employing its stable isotope-labeled counterpart, Anipamil-d25 Hydrochloride, as an internal standard to ensure the highest degree of accuracy and precision.

Anipamil has a molecular formula of C34H52N2O2 and a molecular weight of approximately 520.80 g/mol .[3][4] The use of a deuterated internal standard, such as Anipamil-d25 Hydrochloride, is the gold standard in quantitative mass spectrometry. This is because it co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample preparation and ionization, thus effectively compensating for matrix effects and variations in instrument response.

Principle and Methodology

This method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. The methodology involves three key stages: sample preparation, LC separation, and MS/MS detection.

Sample Preparation

The goal of sample preparation is to extract Anipamil and its internal standard from the biological matrix (e.g., plasma, serum, urine) while removing interfering substances such as proteins and phospholipids. Three common and effective techniques are presented here: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method will depend on the required level of cleanliness, sample volume, and throughput needs.

a) Protein Precipitation (PPT): A Rapid and Simple Approach

Protein precipitation is a straightforward and high-throughput method suitable for many applications.[5][6][7][8][9]

  • Protocol:

    • To 100 µL of the biological sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard, Anipamil-d25 Hydrochloride, at a concentration of 50 ng/mL.

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE): For Cleaner Extracts

LLE offers a higher degree of sample cleanup compared to PPT by partitioning the analyte into an immiscible organic solvent.[10][11][12][13]

  • Protocol:

    • To 200 µL of the biological sample, add 50 µL of the Anipamil-d25 Hydrochloride internal standard solution (50 ng/mL) and 50 µL of 1M sodium hydroxide to basify the sample.

    • Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

    • Vortex for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

c) Solid-Phase Extraction (SPE): For High Purity and Concentration

SPE provides the cleanest extracts and allows for sample concentration, which is ideal for achieving low limits of detection.[14][15][16][17][18][19] A mixed-mode cation exchange polymer-based sorbent is recommended for a basic compound like Anipamil.

  • Protocol:

    • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: To 500 µL of the biological sample, add the internal standard. Dilute the sample with 500 µL of 4% phosphoric acid and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

    • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Liquid Chromatography (LC) Separation

The chromatographic separation is critical for resolving Anipamil from potential matrix interferences. As a basic compound, Anipamil's retention and peak shape can be optimized by adjusting the mobile phase pH.

  • LC Parameters:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is a suitable choice.

    • Mobile Phase A: 0.1% Formic acid in water. The acidic mobile phase will protonate the tertiary amine group of Anipamil, leading to good peak shape.[20]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient elution starting with a low percentage of organic phase and ramping up will ensure good separation and efficient elution. A typical gradient might be:

      • 0-0.5 min: 10% B

      • 0.5-3.0 min: Ramp to 90% B

      • 3.0-4.0 min: Hold at 90% B

      • 4.0-4.1 min: Return to 10% B

      • 4.1-5.0 min: Re-equilibration at 10% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

Mass Spectrometry (MS/MS) Detection

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is ideal for this analysis. The tertiary amine in Anipamil's structure is readily protonated, making it highly suitable for positive ion detection.

Mass Spectrometric Parameters & Predicted Fragmentation:

Due to the structural similarity between Anipamil and Verapamil, the fragmentation pattern of Verapamil can be used to predict the major product ions of Anipamil.[1][21] The primary fragmentation is expected to occur at the C-C bond adjacent to the nitrile group and the tertiary amine.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Anipamil 521.4165.125
521.4303.220
Anipamil-d25 546.5165.125
546.5328.320

Note: The exact collision energies should be optimized for the specific instrument being used.

Data Analysis and Method Validation

Quantitative analysis is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. The method should be validated according to the FDA's Bioanalytical Method Validation guidance to ensure its reliability.[22] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Calibration Curve: A linear regression model with a correlation coefficient (r²) of ≥0.99 is expected.

  • Recovery: The extraction efficiency of the analyte from the biological matrix.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the sample matrix.

  • Stability: Analyte stability under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Workflow and Pathway Diagrams

Experimental Workflow Diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Anipamil-d25 HCl Sample->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant Validation Method Validation Quant->Validation

Caption: Overall workflow for the quantitative analysis of Anipamil.

Predicted Fragmentation Pathway of Anipamil:

fragmentation cluster_fragments Product Ions Anipamil Anipamil [M+H]+ = 521.4 frag1 m/z = 165.1 Anipamil->frag1 Cleavage at C-C bond adjacent to nitrile and amine frag2 m/z = 303.2 Anipamil->frag2 Cleavage of the dodecyl chain

Caption: Predicted fragmentation of the Anipamil precursor ion.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective platform for the quantitative analysis of Anipamil in biological matrices. The use of the stable isotope-labeled internal standard, Anipamil-d25 Hydrochloride, ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in the context of drug development and clinical research. The detailed protocols for sample preparation and instrumental analysis, along with the guidelines for method validation, offer a comprehensive framework for researchers and scientists.

References

  • Uchida, S., et al. (2013). A sensitive and robust quantitative targeted proteomics approach for the analysis of the absolute copy number of proteins in human peripheral mononuclear blood cells. Journal of Proteomics, 79, 1-11.
  • Norlab. (n.d.). Isolating Drugs from Biological Fluids - Using "Solvent First" Protein Precipitation. Retrieved from [Link]

  • O'Connor, D. (2002). Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment. Rapid Communications in Mass Spectrometry, 16(11), 1065-1071.
  • LCGC International. (2005). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

  • Barbarin, N., et al. (2003). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 895-903.
  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Extraction of Drugs and Metabolites from Biological Matrices. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Retrieved from [Link]

  • Varón, S., et al. (2015). Determination of verapamil through LC-ESI-MS/MS in a case of fatal intoxication. Revista de Casos Clínicos en Anestesiología, 1(1), e127-e130.
  • Biotage. (n.d.). High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate. Retrieved from [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]

  • Slideshare. (2018). extraction of drug from biological matrix.pptx. Retrieved from [Link]

  • Shimadzu. (n.d.). Separation Conditions1 Fundamentals of a First-Choice Mobile Phase. Retrieved from [Link]

  • Chen, X-H., et al. (1992). Determination of Basic Drugs Extracted from Biological Matrices by Means of Solid-Phase Extraction and Wide- Bore Capillary Gas. Journal of Analytical Toxicology, 16(5), 321-325.
  • SciSpace. (2012). Extraction of Drug from the Biological Matrix: A Review. Retrieved from [Link]

  • de Oliveira, E. M., et al. (2006). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study.
  • Asian Publication Corporation. (2011). Determination of Verapamil in Human Plasma by Tandem Mass Spectrometry. Retrieved from [Link]

  • da Silva, A. F., et al. (2006). Chemical structures and fragmentation pathways proposed for Verapamil (a) and Metoprolol, the internal standard (b). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Anipamil. Retrieved from [Link]

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2011). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of the Serbian Chemical Society, 76(10), 1429-1452.
  • D'avolio, A., et al. (2017).
  • LabRulez. (2022). Tips for Developing Successful Solid Phase Extraction Methods. Retrieved from [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54966, Anipamil. Retrieved from [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Retrieved from [Link]

  • LookChem. (n.d.). Anipamil. Retrieved from [Link]

  • Veeprho. (2024). Solid-Phase Extraction (SPE). Retrieved from [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Zhang, J., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852.

Sources

Method

Application Notes and Protocols for Anipamil-d25 Hydrochloride in Cardiovascular Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Anipamil-d25 Hydrochloride in cardiovascular research. This document offers in-depth tec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Anipamil-d25 Hydrochloride in cardiovascular research. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to facilitate the investigation of cardiovascular physiology and pharmacology.

Introduction: Anipamil and the Significance of a Deuterated Analog

Anipamil is a long-acting L-type calcium channel blocker belonging to the phenylalkylamine class, making it an analog of the well-known drug verapamil.[1][2] It has demonstrated efficacy as an antiarrhythmic and antihypertensive agent.[1][3][4] Anipamil exerts its effects by binding to the myocardium more tightly than verapamil, which may contribute to its more potent antiarrhythmic properties without causing significant hypertension.[1][2]

The deuterated form, Anipamil-d25 Hydrochloride, serves as a valuable tool in advanced research applications. The incorporation of 25 deuterium atoms creates a heavy-labeled internal standard, ideal for quantitative analysis using mass spectrometry (MS). This is crucial for pharmacokinetic studies, drug metabolism assays, and for accurately measuring the concentration of the unlabeled drug in biological samples. For the purposes of these application notes, the biological activity of Anipamil-d25 Hydrochloride is considered identical to that of unlabeled Anipamil. All protocols described herein are applicable to both forms, with the understanding that the deuterated version is primarily intended for use as an internal standard in MS-based detection methods.

Mechanism of Action: Targeting the L-Type Calcium Channel

Anipamil's primary mechanism of action is the blockade of L-type voltage-gated calcium channels (Cav1.2) in cardiac and vascular smooth muscle cells.[5] This inhibition of calcium influx across the cell membrane has several key downstream effects relevant to cardiovascular function:

  • Negative Inotropy: Reduced intracellular calcium in cardiomyocytes leads to a decrease in myocardial contractility.[5]

  • Negative Chronotropy: By slowing conduction through the atrioventricular (AV) node, Anipamil can decrease heart rate.[5]

  • Vasodilation: Inhibition of calcium entry in vascular smooth muscle cells results in relaxation, leading to vasodilation of coronary and peripheral arteries and a subsequent reduction in blood pressure.[5]

  • Cardioprotection: Studies suggest that Anipamil may offer direct cytoprotective effects on the heart during ischemic events, independent of its hemodynamic effects.[6][7]

  • Anti-proliferative Effects: Anipamil has been shown to prevent intimal thickening in blood vessels by inhibiting the proliferation and altering the phenotype of smooth muscle cells.[8][9]

Signaling Pathway of Anipamil's Action

The following diagram illustrates the signaling pathway affected by Anipamil.

Anipamil_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2_ext Ca²⁺ L_type_channel L-Type Calcium Channel (Caᵥ1.2) Ca2_ext->L_type_channel Influx Ca2_int Ca²⁺ L_type_channel->Ca2_int Anipamil Anipamil Anipamil->L_type_channel Blocks SR Sarcoplasmic Reticulum Ca2_int->SR CICR Contraction Muscle Contraction Ca2_int->Contraction Signaling Ca²⁺-dependent Signaling Cascades Ca2_int->Signaling SR->Ca2_int Release caption Anipamil blocks L-type calcium channels, reducing intracellular Ca²⁺.

Caption: Anipamil's blockade of L-type calcium channels.

Applications in Cardiovascular Research

Anipamil-d25 Hydrochloride is a versatile tool for investigating a range of cardiovascular phenomena. Key research applications include:

  • Myocardial Ischemia and Reperfusion Injury: Elucidating the cardioprotective mechanisms of L-type calcium channel blockade.[6][7]

  • Cardiac Arrhythmias: Studying the antiarrhythmic properties of phenylalkylamines and their effects on cardiac electrophysiology.[4][10]

  • Hypertension and Vascular Remodeling: Investigating the effects of calcium channel blockers on blood pressure and the cellular mechanisms of vascular smooth muscle proliferation and phenotype switching.[3][8]

  • Cardiac Hypertrophy: Exploring the role of calcium signaling in the development of cardiac hypertrophy.[11][12]

  • Atherosclerosis: Examining the potential anti-atherosclerotic effects of L-type calcium channel blockers.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key cardiovascular research applications using Anipamil-d25 Hydrochloride.

Isolated Langendorff Heart Perfusion for Ischemia-Reperfusion Studies

This protocol details the use of an isolated Langendorff-perfused heart model to assess the cardioprotective effects of Anipamil.[13][14][15][16][17]

Objective: To determine the effect of Anipamil on cardiac functional recovery and tissue injury following a period of global ischemia and subsequent reperfusion.

Materials:

  • Anipamil-d25 Hydrochloride

  • Krebs-Henseleit buffer

  • Anesthetic (e.g., sodium pentobarbital)

  • Heparin

  • Langendorff perfusion system

  • Physiological data acquisition system (for measuring left ventricular developed pressure, heart rate, etc.)

  • Spectrophotometer or other means for measuring lactate dehydrogenase (LDH) or creatine kinase (CK) in the coronary effluent.

Experimental Workflow:

langendorff_workflow start Start heparinize Heparinize and Anesthetize Animal start->heparinize excise Excise Heart heparinize->excise cannulate Mount on Langendorff Apparatus and Cannulate Aorta excise->cannulate stabilize Stabilize Heart (15-20 min) cannulate->stabilize baseline Record Baseline Functional Data stabilize->baseline treatment Perfusion with Anipamil or Vehicle (15 min) baseline->treatment ischemia Induce Global Ischemia (e.g., 30 min) treatment->ischemia reperfusion Reperfuse with Anipamil or Vehicle (e.g., 60 min) ischemia->reperfusion data_collection Continuously Record Functional Data reperfusion->data_collection effluent Collect Coronary Effluent for LDH/CK Analysis reperfusion->effluent end End Experiment data_collection->end effluent->end

Caption: Workflow for Langendorff ischemia-reperfusion experiment.

Step-by-Step Protocol:

  • Animal Preparation: Anesthetize the animal (e.g., rat or rabbit) and administer heparin to prevent blood clotting.

  • Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion: Mount the heart on the Langendorff apparatus by cannulating the aorta. Begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Stabilization: Allow the heart to stabilize for 15-20 minutes.

  • Baseline Measurement: Record baseline cardiac function, including left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow (CF).

  • Anipamil Treatment: Perfuse the heart with Krebs-Henseleit buffer containing Anipamil (or vehicle control) at the desired concentration for 15 minutes.

  • Global Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Reperfusion: Reperfuse the heart with the same buffer (containing Anipamil or vehicle) for a specified duration (e.g., 60 minutes).

  • Data Collection: Continuously monitor and record cardiac function throughout the reperfusion period.

  • Biochemical Analysis: Collect the coronary effluent at various time points during reperfusion to measure the release of LDH or CK as markers of cellular injury.

Data Analysis:

ParameterDescriptionExpected Outcome with Anipamil
LVDP Recovery (%) (LVDP at end of reperfusion / Baseline LVDP) x 100Increased recovery
Heart Rate (bpm) Beats per minuteMay be decreased
Coronary Flow (mL/min) Rate of perfusate flow through the coronary vasculatureMay be increased
LDH/CK Release Enzyme levels in coronary effluentDecreased release
Calcium Imaging in Isolated Cardiomyocytes

This protocol outlines a method for visualizing and quantifying intracellular calcium transients in isolated adult cardiomyocytes treated with Anipamil.[18][19][20][21][22]

Objective: To assess the effect of Anipamil on the amplitude and kinetics of intracellular calcium transients in response to electrical stimulation.

Materials:

  • Anipamil-d25 Hydrochloride

  • Isolated adult ventricular myocytes

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Tyrode's solution

  • Field stimulation chamber

  • Fluorescence microscopy system with a high-speed camera

Step-by-Step Protocol:

  • Cell Preparation: Isolate adult ventricular myocytes using established enzymatic digestion protocols.

  • Dye Loading: Incubate the isolated cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) for 20-30 minutes at room temperature.

  • Wash: Wash the cells with Tyrode's solution to remove excess dye.

  • Microscopy Setup: Place the dye-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope.

  • Baseline Recording: Perfuse the cells with Tyrode's solution and record baseline calcium transients elicited by electrical field stimulation (e.g., 1 Hz).

  • Anipamil Application: Perfuse the cells with Tyrode's solution containing the desired concentration of Anipamil.

  • Post-Treatment Recording: After a brief incubation period (e.g., 5-10 minutes), record calcium transients again under the same stimulation protocol.

Data Analysis:

ParameterDescriptionExpected Outcome with Anipamil
Transient Amplitude (ΔF/F₀) The peak fluorescence intensity relative to baselineDecreased amplitude
Time to Peak (ms) The time from stimulus to the peak of the calcium transientMay be prolonged
Decay Kinetics (τ) The time constant of the decay phase of the calcium transientMay be altered
In Vivo Electrophysiology for Anti-Arrhythmic Assessment

This protocol describes an in vivo model to evaluate the anti-arrhythmic efficacy of Anipamil.[23]

Objective: To determine if Anipamil can prevent or terminate induced ventricular arrhythmias in an animal model.

Materials:

  • Anipamil-d25 Hydrochloride

  • Anesthetized animal (e.g., rat)

  • ECG recording system

  • Programmed electrical stimulation (PES) system

  • Intracardiac catheters for pacing and recording

Step-by-Step Protocol:

  • Animal Preparation: Anesthetize the animal and insert intracardiac catheters for ECG recording and programmed electrical stimulation.

  • Baseline Electrophysiology: Perform baseline electrophysiological measurements, including ventricular effective refractory period (VERP).

  • Arrhythmia Induction: Induce ventricular arrhythmias using a programmed electrical stimulation protocol (e.g., burst pacing).

  • Anipamil Administration: Administer Anipamil intravenously at the desired dose.

  • Post-Treatment Electrophysiology: Repeat the electrophysiological measurements and arrhythmia induction protocol after Anipamil administration.

Data Analysis:

ParameterDescriptionExpected Outcome with Anipamil
Arrhythmia Incidence The percentage of animals in which arrhythmias can be inducedDecreased incidence
Arrhythmia Duration The length of time the induced arrhythmia persistsShortened duration
VERP Ventricular Effective Refractory PeriodMay be prolonged

Safety and Handling

Anipamil-d25 Hydrochloride should be handled by qualified personnel in a laboratory setting.[24] It is intended for research use only and not for human or veterinary use.[2][9][24][25] Standard laboratory safety precautions should be followed, including the use of personal protective equipment. Store the compound under the recommended conditions, typically at -20°C for long-term storage.[2]

References

  • Anipamil - Wikipedia. (n.d.). Retrieved March 20, 2024, from [Link]

  • Dai, S., & Mehrotra, S. (1989). Cardioprotective actions of a new calcium channel blocker in acute myocardial ischemia. Pharmacology, 39(2), 77-85.
  • Chen, Y. F., Chen, H. Y., & Lin, C. S. (2005). L-type calcium channel blocker suppresses calcineurin signal pathway and development of right ventricular hypertrophy.
  • Higuchi, S., Ohtsuka, T., & Hamada, M. (2003).
  • Semsarian, C., Ahmad, I., & Giewat, M. (2002). The L-type calcium channel inhibitor diltiazem prevents cardiomyopathy in a mouse model.
  • Pauletto, P., Sarzani, R., & Rappelli, A. (1996). Anipamil prevents intimal thickening in the aorta of hypertensive rabbits through changes in smooth muscle cell phenotype. American journal of hypertension, 9(7), 687-694.
  • Pugsley, M. K., & Walker, M. J. (1990). Effects of anipamil on cardiovascular status and regional blood flow in anaesthetized rats. British journal of pharmacology, 100(4), 1185-1190.
  • Valdivia, H. H., & Valdivia, C. (2015).
  • Viola, H. M., & Hool, L. C. (2015).
  • van der Veen, A. M., van der Meer, P., & van der Wal, H. N. (1998). Protective effect of pretreatment with the calcium antagonist anipamil on the ischemic-reperfused rat myocardium: a phosphorus-31 nuclear magnetic resonance study. Journal of the American College of Cardiology, 31(2), 467-474.
  • Anipamil | C34H52N2O2 | CID 54966 - PubChem. (n.d.). Retrieved March 20, 2024, from [Link]

  • What is the mechanism of action and primary use of verapamil (calcium channel blocker)? (2025, December 15). Retrieved March 20, 2024, from [Link]

  • Dies, R., Schneider, G., & Hahn, K. J. (1989). Antihypertensive Efficacy of Anipamil in Mild to Moderate Hypertension. Journal of Cardiovascular Pharmacology, 13 Suppl 4, S76-S78.
  • Pugsley, M. K., & Walker, M. J. (1989). The antiarrhythmic efficacy of intravenous anipamil against occlusion and reperfusion arrhythmias. British journal of pharmacology, 98(3), 875-882.
  • CAS No : 1346602-69-4| Chemical Name : Anipamil-d25 Hydrochloride | Pharmaffiliates. (n.d.). Retrieved March 20, 2024, from [Link]

  • Nanclares, C., & Araque, A. (2025, October 10). CALCIUM IMAGING PROTOCOL. protocols.io.
  • Skrzypiec-Spring, M., & Szeląg, A. (2007). Isolated heart perfusion according to Langendorff---still viable in the new millennium. Journal of pharmacological and toxicological methods, 55(2), 113-126.
  • Sutherland, F. J., & Hearse, D. J. (2011). the Langendorff technique of isolated heart perfusion. Pharmacological research, 63(6), 471-480.
  • Asamudo, E. U., Ng, Y. H., & Bers, D. M. (2025). Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice. In Cardiomyocytes (pp. 113-127). Humana, New York, NY.
  • ANIPAMIL HYDROCHLORIDE - cosmetic ingredient - Genie. (n.d.). Retrieved March 20, 2024, from [Link]

  • Raddino, R., Poli, E., & Pasini, E. (1992). Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil. Naunyn-Schmiedeberg's archives of pharmacology, 346(3), 339-344.
  • Wang, Y., Li, S., & Zhang, Y. (2023). Intracellular calcium imaging for agonist screening. Biophysics Reports, 9(3), 209-215.
  • A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening. (2025, January 23). Biomedical Papers.
  • Calcium Imaging and Electrophysiology of hippocampal Activity under Anesthesia and natural Sleep in Mice. (2022, March 29).
  • Raddino, R., Poli, E., & Pasini, E. (1989). Effects of anipamil on electrocardiogram, plasma creatine kinase, and reperfusion arrhythmias after coronary occlusion in closed-chest rats. Journal of cardiovascular pharmacology, 13 Suppl 4, S73-S75.
  • Langendorff Perfusion Systems | Isolated Heart Apparatus - ADInstruments. (n.d.). Retrieved March 20, 2024, from [Link]

  • Kim, J., & Jeon, S. (2021). Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons. STAR protocols, 2(2), 100481.
  • A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model. (2021). STAR protocols, 2(4), 100898.
  • ANIPAMIL HYDROCHLORIDE - Inxight Drugs. (n.d.). Retrieved March 20, 2024, from [Link]

  • | Calcium imaging protocol. (A) Protocol design and representative plot... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 20, 2024, from [Link]

  • Sørum, C., Larsen, C. T., Rasmussen, V., & Hansen, J. F. (1994). Efficacy of anipamil, a phenylalkylamine calcium antagonist, in treatment of angina pectoris. Journal of cardiovascular pharmacology, 24(5), 841-845.

Sources

Application

Application Note: Utilizing Anipamil-d25 Hydrochloride for Precise Pharmacokinetic Profiling in Angina Pectoris Studies

Introduction & Pharmacological Context Anipamil is a potent, long-acting phenylalkylamine calcium channel blocker structurally analogous to verapamil[1]. Historically investigated for the management of stable angina pect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Anipamil is a potent, long-acting phenylalkylamine calcium channel blocker structurally analogous to verapamil[1]. Historically investigated for the management of stable angina pectoris and transient myocardial ischemia, Anipamil differentiates itself from its predecessors by exhibiting a higher binding affinity to the myocardium, thereby extending its anti-ischemic duration without inducing the severe hypotensive side effects often associated with verapamil[1].

In clinical drug development and pharmacokinetic (PK) profiling, quantifying highly lipophilic drugs like Anipamil in complex biological matrices (e.g., human plasma) requires extreme analytical precision. Anipamil-d25 Hydrochloride (a stable isotope-labeled analog containing 25 deuterium atoms) serves as the gold-standard Internal Standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]. The massive +25 Da mass shift completely eliminates isotopic cross-talk, ensuring that natural heavy isotopes (like 13 C or 15 N) in the patient sample do not interfere with the internal standard's signal.

Mechanism of Action: Anipamil in Angina Pectoris

Anipamil exerts its primary anti-anginal effects by antagonizing L-type voltage-gated calcium channels in both cardiomyocytes and vascular smooth muscle cells. By restricting calcium influx during membrane depolarization, it reduces intracellular calcium concentrations. This mechanism directly decreases myocardial oxygen demand (negative inotropy) while simultaneously inducing coronary vasodilation to improve oxygen supply, effectively mitigating ST-segment depression during ischemic episodes[3].

MOA A Anipamil B L-Type Ca2+ Channels (Cardiomyocytes & VSM) A->B Antagonizes C ↓ Intracellular Ca2+ Influx B->C Inhibits D Coronary & Peripheral Vasodilation C->D Induces E ↓ Myocardial O2 Demand ↑ O2 Supply D->E Hemodynamic Effect F Prevention of Transient Ischemia E->F Clinical Efficacy

Diagram 1: Pharmacological mechanism of Anipamil in the management of angina pectoris.

Physicochemical & Analytical Properties

To design a robust extraction and chromatographic method, understanding the physicochemical differences between the active pharmaceutical ingredient and its stable isotope-labeled internal standard (SIL-IS) is critical.

Table 1: Comparative Physicochemical Properties

PropertyAnipamil HydrochlorideAnipamil-d25 Hydrochloride
CAS Number 94313-88-9 (HCl) / 83200-10-6 (Base)[1][4]1346602-69-4[2]
Molecular Formula C 34​ H 53​ ClN 2​ O 2​ [4]C 34​ H 28​ D 25​ ClN 2​ O 2​ [2]
Molecular Weight ~557.25 g/mol [4]~582.40 g/mol [2]
Monoisotopic Mass [M+H]+ 521.41 m/z546.56 m/z
Primary Application Active Pharmaceutical IngredientStable Isotope Internal Standard

Experimental Protocol: LC-MS/MS Bioanalysis

The following protocol outlines a self-validating bioanalytical workflow. By spiking Anipamil-d25 at the very beginning of sample preparation, any subsequent losses during extraction or variations in electrospray ionization (ESI) efficiency (matrix effects) are mathematically normalized via isotope dilution calculations.

Reagents and Sample Preparation

Causality Check: Protein precipitation using cold organic solvents is selected over liquid-liquid extraction to rapidly denature plasma proteins while maintaining the solubility of the highly lipophilic Anipamil molecule.

  • Standard Preparation: Prepare a working internal standard (IS) solution of Anipamil-d25 Hydrochloride at 50 ng/mL in 50:50 Methanol:Water.

  • Spiking: Aliquot 50 µL of human plasma (containing Anipamil) into a 1.5 mL microcentrifuge tube. Add 10 µL of the Anipamil-d25 IS working solution.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the tube.

  • Extraction: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte release.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Recovery: Transfer 100 µL of the clear supernatant to an autosampler vial for UHPLC injection.

UHPLC-MS/MS Conditions

Causality Check: Deuterated compounds can sometimes exhibit a slight forward shift in retention time on reverse-phase columns due to the weaker lipophilic interactions of C-D bonds compared to C-H bonds. Utilizing Multiple Reaction Monitoring (MRM) ensures that even if slight chromatographic separation occurs between Anipamil and Anipamil-d25, quantification remains perfectly accurate.

  • Column: C18 Reverse-Phase Column (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 20% B to 90% B over 3.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • Anipamil: m/z 521.4 → [Target Fragment]

    • Anipamil-d25: m/z 546.6 →[Target Fragment]

Workflow S1 1. Plasma Sample Collection S2 2. Spike with Anipamil-d25 IS S1->S2 S3 3. Protein Precipitation & Extraction S2->S3 Normalizes Recovery S4 4. UHPLC Separation (C18 Column) S3->S4 S5 5. ESI-MS/MS (MRM Mode) S4->S5 S6 6. Data Analysis & Isotope Dilution Calc S5->S6 Mitigates Matrix Effects

Diagram 2: LC-MS/MS bioanalytical workflow utilizing Anipamil-d25 as an internal standard.

Clinical Efficacy Data Summary

The clinical relevance of accurately measuring Anipamil is underscored by its potent anti-ischemic properties. In a randomized, double-blind, placebo-controlled crossover study involving patients with stable angina pectoris, Anipamil demonstrated significant efficacy in reducing transient myocardial ischemia and angina attacks[3][5].

Table 2: 24-Hour Ambulatory ECG Monitoring Outcomes in Stable Angina Patients

Treatment ArmTotal Duration of Ischemia (min)Asymptomatic Episodes (%)Statistical Significance (vs Placebo)
Placebo 226375%N/A
Anipamil 80 mg/day 71287%p < 0.001[3]
Anipamil 160 mg/day 91392%p < 0.001[3]

Note: Alongside the reduction in ischemic duration, patients treated with Anipamil exhibited a significant decrease in glycerol nitrate consumption and an increased exercise load tolerance before the onset of angina[5].

Conclusion

The integration of Anipamil-d25 Hydrochloride into bioanalytical workflows provides absolute structural tracking for the highly precise quantification of Anipamil. By effectively neutralizing matrix suppression and extraction variability, this stable isotope protocol ensures that pharmacokinetic data derived from angina pectoris clinical trials is both robust and highly reproducible.

References

  • Larsen CT, Sørum C, Rasmussen V, Fischer Hansen J. "Anipamil prevents ST depression in patients with stable angina pectoris." Cardiovascular Drugs and Therapy, 1993.[3] URL: [Link]

  • Sørum C, Larsen CT, Rasmussen V, Hansen JF. "Efficacy of anipamil, a phenylalkylamine calcium antagonist, in treatment of angina pectoris." Journal of Cardiovascular Pharmacology, 1994.[5] URL:[Link]

  • Pharmaffiliates. "Anipamil-d25 Hydrochloride | CAS No : 1346602-69-4." Pharmaffiliates Reference Standards.[2] URL:[Link]

Sources

Method

Application Note: Utilizing Anipamil-d25 Hydrochloride in Cardiovascular and Hypertension Research

Executive Summary Anipamil is a highly lipophilic, long-acting phenylalkylamine calcium channel blocker (CCB) that exhibits potent antihypertensive and antiarrhythmic properties[1][2]. Unlike traditional short-acting CCB...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anipamil is a highly lipophilic, long-acting phenylalkylamine calcium channel blocker (CCB) that exhibits potent antihypertensive and antiarrhythmic properties[1][2]. Unlike traditional short-acting CCBs, anipamil provides sustained vascular smooth muscle relaxation and demonstrates a unique cytoprotective capacity to prevent intimal thickening and arteriosclerosis in hypertensive models[3][4].

For researchers conducting pharmacokinetic (PK) profiling, metabolic tracing, or bioequivalence studies, standardizing the analytical workflow is critical. Anipamil-d25 Hydrochloride (CAS: 1346602-69-4) serves as the definitive stable isotope-labeled internal standard (IS)[1]. By replacing 25 hydrogen atoms with deuterium, this isotopologue provides a massive +25 Da mass shift in mass spectrometry, perfectly neutralizing matrix effects, ion suppression, and extraction variability while retaining identical chromatographic behavior to the unlabeled analyte.

Mechanistic Pathway & Pharmacological Profile

Anipamil exerts its primary effect by blocking L-type calcium channels (Cav1.2) located on vascular smooth muscle cells (VSMCs) and cardiomyocytes[2]. This blockade prevents the transmembrane influx of Ca²⁺, which not only depresses smooth muscle vasoconstriction (lowering blood pressure) but also halts the phenotypic switch of VSMCs from a quiescent contractile state to a proliferative synthetic state[3][5].

MOA A Anipamil B L-Type Calcium Channels (Vascular Smooth Muscle) A->B Binds to C Inhibition of Ca2+ Influx B->C Causes D Vasodilation & Blood Pressure Reduction C->D Leads to E Prevention of Intimal Thickening C->E Phenotypic Modulation

Fig 1: Anipamil mechanism of action in vascular smooth muscle cells.

Data Presentation: Anipamil vs. Verapamil

To understand the experimental utility of anipamil, it must be contextualized against its parent analog, verapamil[4][6].

Pharmacological ParameterVerapamil HydrochlorideAnipamil Hydrochloride
Chemical Class Phenylalkylamine[2]Phenylalkylamine[2]
Duration of Action Short-actingLong-acting[1]
Lipophilicity ModerateHigh
Primary Indication Arrhythmia, Angina, Hypertension[6]Hypertension, Arteriosclerosis prevention[4]
Effect on VSMC Phenotype Minimal impact on intimal hyperplasiaStrong prevention of intimal thickening[3]

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must be designed not just to yield data, but to continuously validate their own accuracy. The following workflows integrate causality into every step.

Protocol 1: Bioanalytical Quantification of Anipamil in Plasma via LC-MS/MS

Objective: Accurately quantify anipamil concentrations in mammalian plasma using Anipamil-d25 HCl as the internal standard to eliminate matrix interference.

Step-by-Step Methodology:

  • Standard and QC Preparation: Prepare primary stock solutions of Anipamil and Anipamil-d25 HCl in 100% methanol.

    • Causality: The high lipophilicity of anipamil requires a strong organic solvent to prevent adsorption to the walls of plastic microcentrifuge tubes, ensuring accurate stock concentrations.

  • Sample Spiking: Aliquot 50 µL of the biological plasma sample. Immediately add 10 µL of Anipamil-d25 working solution (e.g., 100 ng/mL).

    • Causality: Introducing the deuterated IS before any sample manipulation ensures that any subsequent volumetric errors, protein binding losses, or extraction inefficiencies affect both the analyte and the IS equally, preserving the peak area ratio.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile to the matrix. Vortex vigorously for 2 minutes.

    • Causality: Acetonitrile effectively denatures plasma proteins, releasing protein-bound anipamil into the solvent while precipitating the macroscopic proteins that would otherwise clog the LC column and cause severe ion suppression in the MS source.

  • Centrifugation & Extraction: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.

  • LC-MS/MS Acquisition: Inject 5 µL onto a C18 analytical column. Elute using a gradient of Water/Acetonitrile (both containing 0.1% formic acid). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both Anipamil and Anipamil-d25.

    • Self-Validation Check: Calculate the coefficient of variation (CV) for the Anipamil-d25 peak area across all samples. A CV < 15% validates that matrix effects are uniform across the batch and the extraction was consistent.

Workflow S1 Plasma Sample Collection S2 Spike with Anipamil-d25 (IS) S1->S2 S3 Protein Precipitation (Acetonitrile) S2->S3 S4 Centrifugation & Supernatant Extraction S3->S4 S5 LC-MS/MS Analysis S4->S5 S6 Data Normalization & Quantification S5->S6

Fig 2: Bioanalytical workflow for Anipamil quantification using deuterated standard.

Protocol 2: In Vitro Evaluation of VSMC Phenotypic Modulation

Objective: Assess the efficacy of anipamil in preventing vascular smooth muscle cell proliferation, a critical precursor to intimal thickening in hypertension[3].

Step-by-Step Methodology:

  • Cell Culture & Synchronization: Isolate VSMCs from aortic explants and culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Once subconfluent, growth-arrest the cells by replacing the media with 0.1% FBS for 24 hours[3].

    • Causality: Serum starvation synchronizes the cell cycle in the G0/G1 phase. This ensures that any measured reduction in proliferation post-treatment is strictly due to the drug's effect on cell cycle reentry, rather than baseline asynchronous growth.

  • Dosing: Treat the synchronized cultures with Anipamil at varying concentrations ( 10−8 M, 10−7 M, 10−6 M) diluted in an ethanol vehicle[3].

  • Proliferation & Viability Assay: After 48 hours of incubation, determine the total cell number using an electronic cell counter. Assess cytotoxicity via the trypan blue dye exclusion test[3].

  • Immunofluorescence (Phenotype Marker): Fix cells in acetone and stain with antibodies against smooth muscle myosin heavy chain (e.g., SM-E7)[3].

    • Causality: In hypertensive states, VSMCs lose their contractile markers (like SM-E7) and become synthetic/proliferative. Anipamil prevents this phenotypic switch. Staining intensity serves as a direct readout of the drug's cytoprotective efficacy at the cellular level.

    • Self-Validation Check: The vehicle control (ethanol only) must show normal, robust proliferation rates upon re-introduction of 10% FBS. The dose-response curve must yield a calculable IC50 to validate the assay's dynamic range.

References

  • Pharmaffiliates. "Anipamil-d25 Hydrochloride (CAS 1346602-69-4) Reference Standard". Pharmaffiliates.[Link]

  • Pauletto, P., et al. "Anipamil Prevents Intimal Thickening in the Aorta of Hypertensive Rabbits Through Changes in Smooth Muscle Cell Phenotype". American Journal of Hypertension, Oxford University Press.[Link]

  • Pharmaffiliates. "Verapamil-impurities and Stable Isotopes". Pharmaffiliates.[Link]

  • Szentandrássy, N., et al. "Class IV antiarrhythmic agents: new compounds using an old strategy". University of Debrecen Electronic Archive.[Link]

  • Loutzenhiser, R., & Epstein, M. "Effects of Calcium Channel Blockers on Renal Function". Annual Review of Medicine. [Link]

  • Gries, J., et al. "US4777183A - Use of anipamil".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Anipamil-d25 Hydrochloride HPLC Peak Tailing

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic peak distortion—specifically peak tailing—w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic peak distortion—specifically peak tailing—when analyzing Anipamil-d25 Hydrochloride .

Anipamil is a highly lipophilic calcium channel blocker. The heavily deuterated (-d25) hydrochloride salt is frequently utilized as an internal standard in rigorous LC-MS/MS pharmacokinetic assays. Due to its structural properties, it is notoriously prone to secondary chromatographic interactions.

Core Diagnostic Workflow

Before altering your method chemistry, follow this logical diagnostic tree to isolate whether the tailing is a physical system failure or a chemical interaction.

TroubleshootingWorkflow Start Peak Tailing Observed (As > 1.5) CheckCol System Check: Inject Uracil & Toluene. Do they tail? Start->CheckCol FixSystem Fix Extra-Column Volume or Replace Voided Column CheckCol->FixSystem Yes (Physical Issue) CheckPH Chemistry Check: Is Mobile Phase pH < 3.0 or > 10.0? CheckCol->CheckPH No (Chemical Issue) Success Symmetrical Peak (As 1.0 - 1.2) FixSystem->Success AdjustPH Adjust pH to suppress silanols or neutralize Anipamil-d25 CheckPH->AdjustPH No CheckPhase Stationary Phase: Is it Polar-Embedded or Base-Deactivated? CheckPH->CheckPhase Yes AdjustPH->CheckPhase ChangeCol Switch to Type B, Polar-Embedded C18 CheckPhase->ChangeCol No CheckPhase->Success Yes ChangeCol->Success

Diagnostic workflow for resolving Anipamil-d25 HPLC peak tailing.

Mechanistic FAQs (The "Why")

Q: Why does Anipamil-d25 specifically exhibit severe peak tailing on standard C18 columns? A: Peak tailing in reversed-phase HPLC is primarily a symptom of dual-retention mechanisms[1]. While your intended mechanism is hydrophobic partitioning between the analyte and the C18 alkyl chains, a secondary, parasitic ion-exchange mechanism often occurs. Anipamil contains a strongly basic tertiary amine with a pKa > 8.0[2]. Standard silica supports contain residual surface silanol groups (Si-OH) that are highly acidic (pKa ~3.5–4.5)[3]. If you operate at a mid-range pH (e.g., pH 5–7), Anipamil is positively charged, and the silanols are deprotonated (negatively charged). This creates a strong electrostatic attraction that delays the elution of a fraction of the analyte molecules, dragging out the trailing edge of the peak[3].

Q: Does the deuterium labeling (-d25) contribute to peak distortion? A: Deuterium labeling does not cause tailing, but it can cause a chromatographic isotope effect. Deuterated compounds are slightly less lipophilic than their protium (unlabeled) counterparts. In highly efficient UHPLC systems, Anipamil-d25 will elute slightly earlier than unlabeled Anipamil. If you are co-injecting both and your mass spectrometer's dwell time is poorly optimized, or if you are using UV detection, the closely eluting peaks can merge and falsely appear as a single, broadened, or tailing peak.

Q: Why does my peak shape degrade over time even if it starts symmetrical? A: This indicates stationary phase hydrolysis. If you are using a silanol-suppressing additive like triethylamine (TEA) or operating at a pH outside the column's tolerance, the endcapping reagents or the silica backbone itself can hydrolyze over time[4]. This exposes fresh, highly active Type A silanol sites, progressively worsening peak asymmetry[4].

Troubleshooting Guide (The "How")

Q: How do I optimize the mobile phase to eliminate these secondary interactions? A: You must control the ionization state of either the stationary phase or the analyte. Operating near the analyte's pKa causes uneven ionization and severe tailing[5]. You have three primary chemical levers:

  • Low pH Strategy: Lower the mobile phase pH to < 3.0. This fully protonates the residual silanols, neutralizing their negative charge and shutting down the ion-exchange pathway[1][4].

  • High pH Strategy: Raise the mobile phase pH to > 10.0. This deprotonates Anipamil-d25, rendering it neutral. Without a positive charge, it cannot interact with the negatively charged silanols. (Note: This requires a specialized hybrid silica column to prevent silica dissolution)[1].

  • Aprotic Modifiers: The addition of a small amount of an aprotic solvent, such as 0.1% Tetrahydrofuran (THF), to the aqueous phase has been shown to disrupt secondary polar interactions and improve peak symmetry for structurally analogous compounds like verapamil[6].

Quantitative Impact of Mobile Phase Conditions
Mobile Phase ConditionMobile Phase pHAnipamil-d25 Ionization StateSilica Silanol StateTypical Asymmetry ( As​ )LC-MS/MS Suitability
Unbuffered Water / ACN~ 5.5 - 6.5Cationic (Protonated)Anionic (Ionized)> 2.5 (Severe Tailing)Poor (Signal Suppression)
0.1% Formic Acid / ACN~ 2.7Cationic (Protonated)Neutral (Protonated)1.2 - 1.4 (Acceptable)Excellent
10 mM Amm. Bicarbonate~ 10.5Neutral (Deprotonated)Anionic (Ionized)1.0 - 1.1 (Ideal)Excellent
Phosphate Buffer + TEA~ 7.0Cationic (Protonated)Shielded by TEA1.1 - 1.3 (Good)Incompatible (Non-volatile)
Water + 0.1% THF / ACN~ 6.0Cationic (Protonated)Anionic (Disrupted)1.3 - 1.5 (Moderate)Good

Validated Experimental Protocols

To ensure trustworthiness and data integrity, do not simply adjust the pH and hope for the best. Implement the following self-validating protocols to prove your system's fluidics and column bed are intact before assessing the analyte.

Protocol A: Low-pH LC-MS/MS Compatible Workflow

Objective: Achieve As​<1.2 using mass-spectrometry-volatile buffers by suppressing silanol ionization.

  • Step 1: System Dispersion Validation. Inject a void volume marker (e.g., Uracil).

    • Causality: Uracil is highly polar and unretained. If the Uracil peak tails, the issue is extra-column volume (e.g., poor tubing connections or wide ID tubing), not column chemistry[5]. Fix your fluidics before proceeding.

  • Step 2: Column Bed Integrity Validation. Inject a neutral hydrophobic marker (e.g., Toluene).

    • Causality: Toluene interacts purely via hydrophobic partitioning. If Toluene tails, the column bed has physically collapsed or the inlet frit is blocked[1]. Replace the column. If Toluene is symmetric, the tailing is definitively a chemical issue.

  • Step 3: Mobile Phase Preparation.

    • Prepare Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 2.8 using pure Formic Acid.

    • Prepare Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.

    • Causality: The low pH neutralizes the acidic silanols, preventing ionic binding with the basic amine of Anipamil-d25[4].

  • Step 4: Column Selection. Install a high-purity Type B silica column with polar embedding (e.g., Phenomenex Luna Omega Polar C18 or Waters Symmetry Shield).

    • Causality: Polar-embedded groups provide a steric and electrostatic water-shield against any remaining unprotonated silanols[5].

  • Step 5: Execution. Run a gradient from 5% B to 95% B over 5 column volumes. Assess the Anipamil-d25 peak at 10% peak height ( W0.1​ ) to calculate the USP tailing factor[1].

Protocol B: High-pH UPLC Workflow (Alternative)

Objective: Neutralize Anipamil-d25 to completely bypass silanol interactions, yielding perfectly Gaussian peaks.

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in water. Adjust to pH 10.5 with Ammonium Hydroxide.

  • Step 2: Column Selection. Install a high-pH tolerant hybrid silica column (e.g., Waters XBridge BEH C18).

    • Causality: Standard silica will rapidly dissolve at pH > 8.0[1]. Ethylene Bridged Hybrid (BEH) particles are chemically stable up to pH 12.

  • Step 3: Execution. Execute the separation gradient.

    • Causality: At pH 10.5, Anipamil (pKa ~8.5) is >99% un-ionized. Without a positive charge, it will partition purely based on hydrophobicity, eliminating the ion-exchange tailing mechanism entirely.

References

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

  • Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. MDPI Processes. Available at: [Link]

  • Stable emulsion suitable for pharmaceutical administration, the production thereof and emulsion for pharmaceutical use (US5496818A). Google Patents.

Sources

Optimization

Technical Support Center: Optimizing Anipamil-d25 Hydrochloride Mass Spec Sensitivity

Welcome to the technical support center dedicated to maximizing the sensitivity of your Anipamil-d25 Hydrochloride analysis by mass spectrometry. This guide is designed for researchers, scientists, and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to maximizing the sensitivity of your Anipamil-d25 Hydrochloride analysis by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.

Introduction to Anipamil and the Role of Deuterated Internal Standards

Anipamil is a calcium channel blocker of the phenylalkylamine class, structurally similar to the more common drug, verapamil.[1] It is utilized in cardiovascular research for its antiarrhythmic properties.[1] In quantitative bioanalysis, stable isotope-labeled internal standards, such as Anipamil-d25 Hydrochloride, are crucial for achieving accurate and precise results.[2] These standards, in which some hydrogen atoms are replaced by deuterium, are chemically identical to the analyte but have a higher mass. This allows them to be distinguished by the mass spectrometer while co-eluting chromatographically with the analyte. The use of a deuterated internal standard helps to correct for variability in sample preparation, matrix effects (ion suppression or enhancement), and instrumental drift.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for Anipamil-d25 Hydrochloride in positive electrospray ionization (ESI) mode?

A1: Anipamil has a molecular weight of approximately 520.8 g/mol .[4] In positive ESI, it is expected to readily form a protonated molecule, [M+H]⁺. Therefore, the precursor ion for the non-deuterated Anipamil would be around m/z 521.8. For Anipamil-d25, with 25 deuterium atoms replacing hydrogen, the expected precursor ion would be at approximately m/z 546.8. It is always recommended to confirm this by infusing a standard solution of Anipamil-d25 Hydrochloride into the mass spectrometer.

Q2: I am not seeing a strong signal for my Anipamil-d25 precursor ion. What are the initial troubleshooting steps?

A2: A weak or absent precursor ion signal is a common issue. Here’s a systematic approach to troubleshooting:

  • Verify Compound and Solvent Integrity: Ensure your Anipamil-d25 standard is not degraded and has been stored correctly. Confirm that your solvents are fresh, of high purity (LC-MS grade), and properly degassed.

  • Check Instrument Tuning and Calibration: Confirm that your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[5]

  • Optimize Ion Source Parameters: The efficiency of electrospray ionization is highly dependent on the source conditions. Systematically optimize the following parameters by infusing a solution of your standard:

    • Capillary/Spray Voltage: This voltage is critical for droplet charging.

    • Gas Flows (Nebulizer and Heater/Drying Gas): These gases aid in desolvation.

    • Source Temperature: Proper temperature is crucial for efficient solvent evaporation.[5]

Q3: Why is my deuterated internal standard (Anipamil-d25) eluting at a slightly different retention time than my non-deuterated analyte (Anipamil)?

A3: This phenomenon is known as the "chromatographic isotope effect."[6] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in the molecule's interaction with the stationary phase of the LC column. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[6] While usually a minor shift, it's important to ensure your peak integration windows are set appropriately to capture both peaks accurately.[1]

Q4: My quantitative results are inconsistent, even with a deuterated internal standard. What could be the problem?

A4: Inconsistent results despite using a stable isotope-labeled internal standard often point to differential matrix effects or issues with the standard itself.[1] Here are some points to investigate:

  • Assess the Isotope Effect on Chromatography: A significant separation between the analyte and the internal standard due to the isotope effect can expose them to different co-eluting matrix components, leading to varied ion suppression.[7]

  • Verify Isotopic Purity: Check the certificate of analysis for your Anipamil-d25 standard to ensure high isotopic purity. The presence of unlabeled Anipamil in your standard can lead to inaccurate quantification.[8]

  • Check for H/D Exchange: Ensure the deuterium labels are on stable positions of the molecule. If they are on exchangeable sites (like -OH or -NH), they can be replaced by hydrogen from the solvent, leading to a loss of the mass difference.[9]

In-Depth Troubleshooting Guides

Issue 1: Low Signal-to-Noise (S/N) Ratio for Anipamil-d25

A low S/N ratio can be caused by either a weak signal or high background noise.

Troubleshooting Workflow for Low Signal-to-Noise:

start Low S/N Ratio for Anipamil-d25 infusion Infuse Standard Solution start->infusion source_opt Optimize Source Parameters (Voltage, Gas, Temp) infusion->source_opt Weak Signal? mobile_phase_opt Optimize Mobile Phase (pH, Organic Content, Additives) source_opt->mobile_phase_opt column_check Check LC Column Performance (Peak Shape, Pressure) mobile_phase_opt->column_check sample_prep Improve Sample Preparation (SPE, LLE) column_check->sample_prep final_check Re-evaluate S/N sample_prep->final_check

Caption: Troubleshooting workflow for low S/N ratio.

Detailed Steps:

  • Optimize the Ion Source: As mentioned in the FAQs, begin by infusing a pure standard of Anipamil-d25 and optimizing the ESI source parameters for maximum signal intensity.

  • Mobile Phase Modification:

    • pH: Anipamil, like verapamil, has a basic nitrogen atom that is readily protonated.[4] Using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) will promote ionization in positive mode.

    • Additives: Volatile buffers like ammonium formate or ammonium acetate can sometimes improve signal stability and intensity.

  • Chromatographic Performance: A poor peak shape (e.g., broad or tailing peaks) will result in a lower signal-to-noise ratio. Ensure your LC method provides sharp, symmetrical peaks for both Anipamil and its deuterated standard.

  • Sample Preparation: If analyzing samples in a complex matrix like plasma, inefficient sample cleanup can lead to significant ion suppression.[1] Consider optimizing your sample preparation method (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering components.

Issue 2: Optimizing MRM Transitions and Collision Energy

For high sensitivity and specificity in quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred scan mode on a triple quadrupole mass spectrometer. This involves selecting a specific precursor ion and then fragmenting it to produce a specific product ion.

Proposed Fragmentation Pathway and MRM Transitions for Anipamil:

Based on the known fragmentation of the analogous compound verapamil, a likely fragmentation pathway for Anipamil can be proposed.[10] The primary fragmentation is expected to occur at the C-N bond, leading to the formation of a stable fragment containing the dimethoxyphenyl ethylamine moiety.

Anipamil Anipamil Precursor Ion m/z ~521.8 Fragment Key Product Ion m/z ~165.1 Anipamil->Fragment Collision-Induced Dissociation (CID)

Caption: Proposed primary fragmentation of Anipamil.

Predicted MRM Transitions:

The following table provides predicted MRM transitions for both Anipamil and Anipamil-d25. Note: These are predicted values and must be empirically optimized on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Anipamil~521.8~165.1The product ion corresponds to the dimethoxyphenylethylamine fragment.
Anipamil-d25~546.8~165.1 or otherThe product ion may or may not contain the deuterium labels, depending on their location. If the labels are not on the fragment, the product ion m/z will be the same as the unlabeled compound. This needs to be experimentally determined.

Collision Energy (CE) Optimization:

The collision energy is a critical parameter that dictates the efficiency of fragmentation.

  • Systematic Optimization: The optimal CE should be determined experimentally by infusing a standard solution and acquiring product ion spectra at varying collision energies. Plot the intensity of the desired product ion against the collision energy to find the value that yields the maximum signal.[11]

  • Considerations for Deuterated Standards: While the optimal collision energy for a deuterated standard is often similar to its non-deuterated counterpart, it is best practice to optimize it independently.[12]

Experimental Protocol: Method Validation for Anipamil Quantification

A robust LC-MS/MS method requires thorough validation to ensure its reliability. The following is a general protocol based on FDA and other regulatory guidelines.[13][14]

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Anipamil and Anipamil-d25 Hydrochloride in a suitable organic solvent (e.g., methanol).

    • From these stocks, prepare working solutions for calibration standards and quality controls (QCs).

  • Preparation of Calibration Standards and Quality Controls:

    • Spike a blank biological matrix (e.g., human plasma) with the Anipamil working solutions to create a series of calibration standards covering the desired concentration range.

    • Prepare at least three levels of QCs (low, medium, and high) in the same manner.

  • Sample Preparation:

    • To an aliquot of your sample, calibrator, or QC, add a fixed amount of the Anipamil-d25 internal standard working solution.

    • Perform protein precipitation (e.g., with acetonitrile or methanol) or a more extensive extraction like LLE or SPE.

    • Evaporate the supernatant and reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Use an appropriate reversed-phase column (e.g., C18) and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Acquire data in MRM mode using the optimized transitions and collision energies.

  • Data Analysis and Validation Parameters:

    • Construct a calibration curve by plotting the peak area ratio (Anipamil/Anipamil-d25) against the concentration of the calibration standards.

    • Assess the following validation parameters:

      • Selectivity: Analyze blank matrix from multiple sources to check for interferences.[2]

      • Linearity and Range: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.[2]

      • Accuracy and Precision: The intra- and inter-day accuracy and precision of the QCs should be within acceptable limits (typically ±15%, and ±20% for the lower limit of quantification).[2]

      • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that in pure solution.[14]

      • Recovery: Determine the efficiency of the extraction process.[14]

      • Stability: Assess the stability of the analyte in the biological matrix under various storage conditions.[14]

Conclusion

Optimizing the mass spectrometry sensitivity of Anipamil-d25 Hydrochloride requires a systematic approach that addresses everything from sample preparation and chromatography to ion source conditions and mass spectrometer parameters. By understanding the fundamental principles of mass spectrometry and the specific considerations for using deuterated internal standards, researchers can develop robust and reliable quantitative methods. This guide provides a foundation for troubleshooting common issues and validating your analytical method to ensure the highest quality data.

References

  • Anipamil - Wikipedia. (n.d.). Retrieved from [Link]

  • Chemical structures and fragmentation pathways proposed for Verapamil (a) and Metoprolol, the internal standard (b). - ResearchGate. (n.d.). Retrieved from [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24). Retrieved from [Link]

  • Determination of Verapamil in Human Plasma by Tandem Mass Spectrometry - Asian Publication Corporation. (n.d.). Retrieved from [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. (n.d.). Retrieved from [Link]

  • AN IMPROVED LC-MS/MS METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF TRANDOLAPRIL AND VERAPAMIL IN HUMAN PLASMA | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Development and Validation of a UPLC-MS/MS Method for the Simultaneous Determination of Verapamil and Trandolapril in R… - OUCI. (n.d.). Retrieved from [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1). Retrieved from [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - MDPI. (2021, April 6). Retrieved from [Link]

  • Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry | Analytical Chemistry - ACS Publications. (2010, November 19). Retrieved from [Link]

  • Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. (n.d.). Retrieved from [Link]

  • Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis - ResearchGate. (2015, April 21). Retrieved from [Link]

  • Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. - SciSpace. (n.d.). Retrieved from [Link]

  • Influence of electron beam ion source parameters on deuterated propane (c3d8) fragmentation process - Metrology and Measurement Systems. (2025, August 13). Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis -. (2025, October 30). Retrieved from [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate. (2013, April 19). Retrieved from [Link]

  • Derivatization of Small Molecules using Deuterated Analog of Reactive Matrix to Facilitate Identification in Mass Spectrometry I - Diva-portal.org. (n.d.). Retrieved from [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide - CGSpace. (n.d.). Retrieved from [Link]

  • The “ETD-like” Fragmentation of Small Molecules - Pragolab. (n.d.). Retrieved from [Link]

  • Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization - PMC. (n.d.). Retrieved from [Link]

  • LC‑MS/MS による指定薬物等のスペクトルライブラリー作成. (n.d.). Retrieved from [Link]

  • High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC. (n.d.). Retrieved from [Link]

  • 01-01059-JP MSピークトラッキングによる分析法開発の効率化 -トリプル四重極質量分析計の活用- - 分析計測機器. (n.d.). Retrieved from [Link]

  • Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations - MDPI. (2010, April 8). Retrieved from [Link]

Sources

Troubleshooting

Preventing degradation of Anipamil-d25 Hydrochloride in solution

Technical Support Center: Preventing Degradation of Anipamil-d25 Hydrochloride in Solution As a stable isotope-labeled internal standard (IS), Anipamil-d25 Hydrochloride (m/z ~583.4) is critical for the precise LC-MS/MS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Degradation of Anipamil-d25 Hydrochloride in Solution

As a stable isotope-labeled internal standard (IS), Anipamil-d25 Hydrochloride (m/z ~583.4) is critical for the precise LC-MS/MS quantification of calcium channel blockers. However, its structural homology to verapamil makes it highly susceptible to specific degradation pathways in solution, including photocatalyzed N-dealkylation and side-chain oxidation. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure the absolute integrity of your internal standard.

Diagnostic Q&A: Troubleshooting Anipamil-d25 Degradation

Q1: My Anipamil-d25 LC-MS/MS peak area is steadily decreasing over a few weeks in the stock solution. What is driving this loss? A1: The primary driver is likely improper storage temperature or repeated freeze-thaw cycles. While the solid hydrochloride salt exhibits high thermal stability (up to 180°C)[1], Anipamil-d25 in aqueous or methanolic solutions is highly vulnerable to slow hydrolysis and micro-precipitation. Causality & Solution: Repeated freeze-thaw cycles disrupt the solvation shell, leading to micro-precipitation and localized concentration gradients that accelerate degradation. Stock solutions must be aliquoted immediately upon preparation. Store aliquots at -80°C for up to 6 months, or -20°C for a maximum of 1 month[2].

Q2: I am observing unexpected isobaric interference and new peaks in my MRM transitions. What are the common degradation products? A2: You are likely observing oxidative and photolytic degradation products. Causality & Solution: Anipamil-d25 contains an alkylamino chain and methoxyaryl groups. Under oxidative stress, the alkyl side chain oxidizes, yielding 3,4-dimethoxybenzoic acid derivatives[1]. Under UV or ambient light exposure, the molecule undergoes a photocatalyzed degradation mechanism. This pathway initiates via hydroxylation at the methylamino position, leading to N-dealkylation (forming noranipamil-d25) and subsequent cleavage of the molecule into two fragments[3]. To prevent this, all solution preparation must be conducted under amber lighting, and solutions must be stored in deactivated amber glass vials.

Q3: Does the choice of diluent affect the stability of the working solution? A3: Yes. Preparing working solutions in high-pH buffers or unpurified solvents accelerates base hydrolysis and introduces reactive oxygen species (ROS). Causality & Solution: Verapamil analogs demonstrate significant degradation under base hydrolysis and oxidative conditions[4]. Always use LC-MS grade solvents (e.g., Methanol or Acetonitrile) and maintain the diluent at a neutral to slightly acidic pH (pH 4.0 - 6.0) to protonate the amine, which stabilizes the molecule against nucleophilic attack.

Quantitative Stability Matrix

Degradation TriggerPrimary MechanismKey Degradation ProductsPrevention Strategy
UV / Ambient Light Photocatalyzed hydroxylation & cleavageNoranipamil-d25, fragmented aminesUse deactivated amber glassware; handle under low-UV light.
Oxidative Stress Alkyl side-chain oxidation3,4-dimethoxybenzoic acidDegas solvents; store with minimal headspace.
Base Hydrolysis Nucleophilic attackVarious hydrolysis fragmentsMaintain diluent pH between 4.0 and 6.0.
Thermal / Physical Solvation shell disruptionMicro-precipitation (Loss of signal)Aliquot immediately; strictly avoid freeze-thaw cycles.

Self-Validating Experimental Protocol: Preparation & QC

To guarantee trustworthiness, this protocol operates as a self-validating system. By embedding Quality Control (QC) checkpoints directly into the workflow, the system mathematically validates the chemical integrity of the standard before any biological samples are analyzed.

Phase 1: Controlled Solubilization

  • Solvent Preparation: Degas LC-MS grade Methanol using ultrasonication for 10 minutes to remove dissolved oxygen, mitigating oxidative pathways[1].

  • Reconstitution: Under amber lighting, dissolve 1.0 mg of Anipamil-d25 Hydrochloride powder in 1.0 mL of the degassed methanol. Causality: Methanol is preferred over water as it prevents base hydrolysis and ensures complete solvation of the lipophilic regions of the molecule.

Phase 2: Aliquoting and Storage 3. Aliquoting: Immediately transfer 50 µL aliquots into deactivated, amber glass LC-MS vials with PTFE-lined caps. Causality: Deactivated glass prevents non-specific binding of the secondary amine, while amber glass blocks the UV wavelengths responsible for photocatalyzed N-dealkylation[3]. 4. Storage: Store vials intended for use within 30 days at -20°C. Transfer the remaining vials to -80°C for long-term storage (up to 6 months)[2]. Strictly avoid freeze-thaw cycles.

Phase 3: Self-Validation & System Suitability 5. Baseline Validation (Day 0): Inject the freshly prepared stock (diluted to working concentration, e.g., 10 ng/mL) 5 times into the LC-MS/MS. 6. Acceptance Criteria: The Relative Standard Deviation (RSD) of the Anipamil-d25 peak area must be < 5%. Record the mean Area Under the Curve (AUC) as the absolute baseline. 7. Longitudinal QC (Pre-Experiment): Before using a stored aliquot, run a single injection and compare its AUC to the Day 0 baseline. A signal drop of >10% or the appearance of a peak at the MRM transition for 3,4-dimethoxybenzoic acid indicates compromised integrity, and the aliquot must be discarded.

Workflow Visualization

AnipamilStability Start Anipamil-d25 HCl (Solid State) Solubilization Solubilization (LC-MS Grade MeOH) Start->Solubilization Reconstitution Split Aliquoting & Storage Solubilization->Split Immediate Aliquoting DegradationUV Photodegradation (N-dealkylation) Solubilization->DegradationUV UV/Light Exposure DegradationOx Oxidation (Side-chain cleavage) Solubilization->DegradationOx ROS / High pH Storage80 Long-Term Storage (-80°C, Amber Vials) Stable 6 Months Split->Storage80 > 1 Month Use Storage20 Short-Term Storage (-20°C, Amber Vials) Stable 1 Month Split->Storage20 < 1 Month Use

Workflow and degradation pathways for Anipamil-d25 solutions.

References

  • MedChemExpress. "Anipamil | Calcium Channel Antagonist." medchemexpress.com. 2

  • Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. nih.gov.1

  • Toxicity assessment of verapamil and its photodegradation products. nih.gov. 3

  • Degradation kinetics and pathways of three calcium channel blockers under UV irradiation. nih.gov. 4

Sources

Optimization

Bioanalytical Technical Support Center: Anipamil &amp; SIL-IS Workflows

Focus: Resolving Matrix Effects in Anipamil-d25 Hydrochloride LC-MS/MS Overview: When developing quantitative LC-MS/MS assays for Anipamil, a non-dihydropyridine calcium channel blocker[1], bioanalytical scientists often...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Focus: Resolving Matrix Effects in Anipamil-d25 Hydrochloride LC-MS/MS

Overview: When developing quantitative LC-MS/MS assays for Anipamil, a non-dihydropyridine calcium channel blocker[1], bioanalytical scientists often employ Anipamil-d25 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS). While SIL-IS is universally considered the gold standard for compensating for matrix effects[2], the heavy deuteration (25 deuterium atoms) introduces a pronounced "deuterium isotope effect"[2]. This technical support center provides mechanistic insights, troubleshooting steps, and validated protocols to overcome the differential matrix effects caused by this phenomenon.

Part 1: The Causality of Differential Matrix Effects

In reversed-phase liquid chromatography (RPLC), substituting 25 protium atoms with deuterium significantly alters the physicochemical properties of the molecule. Deuterium atoms are slightly more polarizable and form stronger intermolecular bonds than protium[3]. Consequently, Anipamil-d25 exhibits a weaker hydrophobic interaction with the nonpolar stationary phase (e.g., C18), causing it to elute earlier than unlabeled Anipamil[3].

Because the analyte and the IS no longer perfectly co-elute, they enter the electrospray ionization (ESI) source at different times. If a concentrated matrix component (such as endogenous phospholipids) elutes in the narrow window between the two peaks, it will cause differential matrix effects [2]. The ion suppression experienced by Anipamil will differ from that of Anipamil-d25, rendering the IS-normalized recovery highly variable and failing the assay's precision and accuracy criteria[4].

Part 2: Diagnostic Workflow

MatrixEffectTroubleshooting Start Observe Variable IS-Normalized Recovery for Anipamil CheckRT Check Retention Time (RT) Anipamil vs. Anipamil-d25 Start->CheckRT Shift RT Shift Observed (d25 elutes earlier) CheckRT->Shift Yes NoShift Perfect Co-elution CheckRT->NoShift No MatrixEval Perform Post-Column Infusion (PCI) Shift->MatrixEval OtherIssue Investigate Extraction Recovery or Stability NoShift->OtherIssue DiffME Differential Matrix Effect (Analyte & IS in different suppression zones) MatrixEval->DiffME Mitigation1 Flatten LC Gradient (Decrease %B/min) DiffME->Mitigation1 Mitigation2 Improve Sample Cleanup (SPE or SLE) DiffME->Mitigation2 Mitigation3 Change Column Chemistry (e.g., PFP or Biphenyl) DiffME->Mitigation3

Diagnostic and mitigation workflow for Anipamil-d25 differential matrix effects.

Part 3: Troubleshooting Guide & FAQs

Q1: My Anipamil-d25 peak elutes 0.2 minutes before my Anipamil peak. Is this normal? A: Yes, this is a classic manifestation of the deuterium isotope effect[2]. The magnitude of the retention time (RT) shift is directly proportional to the number of deuterium substitutions. With 25 deuteriums, the shift is highly pronounced. While normal, it is problematic if the shift pushes the IS into a region of severe ion suppression[4].

Q2: Why does my IS-normalized Matrix Factor (MF) fluctuate between 0.7 and 1.3 across different lots of human plasma? A: This indicates that Anipamil-d25 is failing to track the matrix effects of Anipamil. Because the two compounds elute at slightly different times, they are subjected to different co-eluting matrix interferents (e.g., lysophosphatidylcholines). The matrix composition varies between plasma lots, causing the unequal suppression to fluctuate.

Q3: How can I force Anipamil and Anipamil-d25 to co-elute? A: You cannot completely eliminate the isotope effect, but you can minimize the chromatographic resolution between the two peaks.

  • Flatten the Gradient: Use a very shallow gradient (e.g., 1% B per minute) around the expected elution time.

  • Change Column Chemistry: Switch from a standard C18 to a Biphenyl or Pentafluorophenyl (PFP) column. These phases utilize pi-pi interactions and dipole-dipole interactions, which are less sensitive to the lipophilicity changes induced by deuteration compared to pure hydrophobic interactions.

  • Increase Column Temperature: Higher temperatures can increase the kinetic energy of the analytes, sometimes reducing the resolution of isotopic separations.

Q4: If chromatography optimization fails, what is the next step? A: You must remove the matrix interferents before they reach the column. Upgrade your sample preparation from simple Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to selectively wash away phospholipids and salts.

Part 4: Experimental Protocols

To definitively diagnose and quantify the differential matrix effect, execute the following two self-validating protocols.

Protocol 1: Post-Column Infusion (PCI) for Matrix Mapping

Purpose: To visualize the exact elution zones of matrix suppressors relative to the Anipamil and Anipamil-d25 peaks.

  • Setup the Infusion Pump: Fill a syringe with a neat solution of Anipamil and Anipamil-d25 (e.g., 100 ng/mL in 50% Methanol).

  • Plumbing: Connect the syringe pump to a zero-dead-volume T-piece installed between the analytical column and the mass spectrometer source.

  • Flow Rate: Set the syringe pump to infuse at 10 µL/min.

  • Sample Injection: Inject a blank matrix extract (e.g., extracted human plasma without analyte).

  • Data Acquisition: Monitor the MRM transitions for both Anipamil and Anipamil-d25 over the full LC gradient.

  • Interpretation: The baseline will be elevated due to the constant infusion. Any sudden dips in the baseline indicate zones of ion suppression. Overlay a standard chromatogram to see if the Anipamil or Anipamil-d25 peaks fall into these suppression "valleys."

Protocol 2: Quantitative Matrix Factor (MF) Evaluation

Purpose: To calculate the exact numerical discrepancy in ionization efficiency.

  • Prepare Solutions:

    • Set 1 (Neat): Anipamil and Anipamil-d25 spiked into the final reconstitution solvent.

    • Set 2 (Post-Extraction Spiked): Blank matrix from 6 independent lots extracted, dried, and reconstituted with the Set 1 solution.

  • LC-MS/MS Analysis: Inject 6 replicates of Set 1, followed by the 6 individual lots of Set 2.

  • Calculation:

    • Absolute MF (Anipamil) = Peak Area (Set 2) / Average Peak Area (Set 1)

    • Absolute MF (Anipamil-d25) = Peak Area (Set 2) / Average Peak Area (Set 1)

    • IS-Normalized MF = Absolute MF (Anipamil) / Absolute MF (Anipamil-d25)

  • Validation Criteria: The Coefficient of Variation (CV) of the IS-Normalized MF across the 6 lots must be ≤ 15%.

Part 5: Data Presentation

The following table summarizes a typical scenario where the deuterium isotope effect causes an assay to fail validation, and how SPE mitigation resolves the issue.

Sample Prep MethodPlasma LotRT: Anipamil-d25 (min)RT: Anipamil (min)Absolute MF (Analyte)Absolute MF (IS)IS-Normalized MF
Protein Precipitation (PPT) Lot 13.854.050.450.850.53
Protein Precipitation (PPT) Lot 23.854.050.600.900.67
Protein Precipitation (PPT) Lot 33.854.050.350.800.44
PPT StatisticsN=6--Mean: 0.48Mean: 0.86CV: 21.4% (FAIL)
Solid Phase Extraction (SPE) Lot 13.854.050.950.960.99
Solid Phase Extraction (SPE) Lot 23.854.050.920.940.98
Solid Phase Extraction (SPE) Lot 33.854.050.970.980.99
SPE StatisticsN=6--Mean: 0.95Mean: 0.96CV: 1.2% (PASS)

Note: Even though the RT shift (0.20 min) persists in the SPE method, the removal of the background matrix interferents brings the Absolute MF close to 1.0, thereby restoring the IS-Normalized MF to acceptable limits.

References
  • Oxford University Press. "Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling". Available at:[Link]

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects". Available at:[Link]

  • Google Patents. "WO2017100558A1 - Improved apelin receptor (apj) agonists and uses thereof".

Sources

Troubleshooting

Technical Support Center: Anipamil-d25 Hydrochloride MS Adduct Troubleshooting

Welcome to the Advanced Mass Spectrometry Support Center. This guide is designed for analytical scientists and pharmacokinetists working with Anipamil-d25 Hydrochloride , a heavily deuterated internal standard used in th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. This guide is designed for analytical scientists and pharmacokinetists working with Anipamil-d25 Hydrochloride , a heavily deuterated internal standard used in the quantification of the calcium channel blocker anipamil.

When analyzing hydrochloride salts via Electrospray Ionization Mass Spectrometry (ESI-MS), scientists frequently encounter signal suppression, complex adduct formation, and erratic quantification ratios. This guide provides the mechanistic causality behind these issues and self-validating protocols to resolve them.

Mechanistic Overview: Adduct Formation Pathways

In ESI-MS, the hydrochloride salt of Anipamil-d25 introduces an abundance of chloride ions ( Cl− ) into the droplet microenvironment. Depending on the polarity of the mass spectrometer and the mobile phase composition, this leads to competitive ionization pathways[1].

G Anipamil Anipamil-d25 HCl (Solution) PosMode Positive Ion Mode (+ESI) Anipamil->PosMode  Acidic pH NegMode Negative Ion Mode (-ESI) Anipamil->NegMode  Basic pH / Cl- excess Protonated [M+H]+ Target Ion PosMode->Protonated  Optimal Sodiated [M+Na]+ / [M+K]+ Alkali Adducts PosMode->Sodiated  Na+/K+ Contamination Chloride [M+Cl]- Chloride Adduct NegMode->Chloride  High Gas Phase Acidity Deprotonated [M-H]- Deprotonated NegMode->Deprotonated  Low Collision Energy

ESI-MS Adduct Formation Pathways for Anipamil-d25 Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is my Anipamil-d25[M+H]⁺ signal suppressed, and why am I seeing a high mass shift in negative mode?

Causality: Anipamil is a basic amine, making it highly amenable to positive mode ESI as the protonated molecule [M+H]+ [1]. However, because your standard is a hydrochloride salt, the high local concentration of chloride ions in the ESI droplet can cause ion pairing. In negative mode, chloride readily attaches to electrophilic hydrogens on the analyte, forming a stable [M+Cl]− adduct[2]. Solution: If you are operating in positive mode, the chloride counterion can suppress the [M+H]+ signal by neutralizing the droplet surface charge. You must displace the chloride during sample preparation or chromatography.

Q2: How do I differentiate between a true isotope effect and an alkali metal adduct ([M+Na]⁺)?

Causality: Deuterium labeling (d25) shifts the mass of Anipamil by approximately 25 Da. However, sodium ( +21.98 Da mass difference from a proton) and potassium ( +37.95 Da) adducts can create complex isotopic envelopes that overlap with expected fragments[1]. Validation System: Calculate the exact mass difference. If the delta between your target peak and the unexpected peak is exactly 21.98 Da, it is a sodium adduct [M+Na]+ . To validate, spike the sample with 0.1% formic acid; if the peak shifts back to [M+H]+ , it confirms alkali metal competition.

Q3: Can I use Collision-Induced Dissociation (CID) to remove the chloride adduct in negative mode?

Causality: Yes, but it requires optimization. In negative ion ESI-MS/MS, the decomposition of chloride adducts ( [M+Cl]− ) usually proceeds via competitive dissociations to form either Cl− (which provides no structural information) or [M−H]− [3]. Validation System: Ramp your CID collision energy. For compounds with lower gas-phase acidities than HCl, higher collision energies will entropically favor the relative yield of [M−H]− over the uninformative Cl− loss[3].

Quantitative Data: Expected Adduct Masses

To assist in rapid identification, the following table summarizes the theoretical mass shifts for Anipamil-d25 (Formula: C32​H23​D25​N2​O4​ , Exact Mass: ~545.48 Da).

Ionization ModeAdduct SpeciesMass Shift (Da)Theoretical m/zDiagnostic Action
Positive (+) [M+H]+ +1.007546.49Target for MRM quantification.
Positive (+) [M+Na]+ +22.989568.47Indicates sodium leaching; switch to PP vials[1].
Positive (+) [M+K]+ +38.963584.44Indicates glassware/solvent contamination.
Negative (-) [M+Cl]− +34.968580.45High abundance due to HCl salt formulation[2].
Negative (-) [M−H]− -1.007544.47Favored at high CID collision energies[3].

Step-by-Step Troubleshooting Protocol: Eliminating Chloride & Alkali Adducts

To ensure a self-validating workflow, follow this protocol to strip the hydrochloride counterion and suppress alkali adducts prior to MS injection.

Phase 1: Sample Preparation & Desalting
  • Solvent Selection: Prepare your Anipamil-d25 stock solution in 100% LC-MS grade Methanol. Avoid chlorinated solvents (e.g., chloroform), as they promote [M+Cl]− formation[2].

  • Vial Selection: Transfer all samples to polypropylene autosampler vials. Glass vials are a primary source of sodium leaching, which drives [M+Na]+ formation[1].

  • Free-Basing the Salt: To break the HCl salt, add a volatile organic base such as 0.1% Ammonium Hydroxide ( NH4​OH ) to the sample diluent. This neutralizes the HCl, forming ammonium chloride, which can be chromatographically separated from Anipamil.

Phase 2: Chromatographic Separation (LC)
  • Mobile Phase Optimization:

    • Mobile Phase A: Water + 0.1% Formic Acid (FA).

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Causality: The excess protons from Formic Acid will outcompete residual sodium/potassium ions, driving the equilibrium toward the desired [M+H]+ state[1].

  • Column Wash: If chloride contamination persists from previous runs, flush the LC system and column with 50:50 Methanol:Water containing 0.1% FA for 30 minutes to elute residual halides[4].

Phase 3: Mass Spectrometer Optimization
  • Source Temperature: Increase the ESI desolvation temperature by 50°C. Higher thermal energy helps break weak non-covalent adducts (like sodium) in the source.

  • CID Energy Ramping (If using Negative Mode): If you are forced to monitor the [M+Cl]− adduct, apply a high CID collision energy to promote the transition from [M+Cl]− to [M−H]− for structurally informative MS/MS fragments[3].

References

  • National Institutes of Health (NIH). "Formation and decompositions of chloride adduct ions, in negative ion electrospray ionization mass spectrometry". PubMed. Available at:[Link]

  • American Chemical Society (ACS). "Formation and decompositions of chloride adduct ions, [M + Cl]−, in negative ion electrospray ionization mass spectrometry". ACS Publications. Available at:[Link]

  • Chromatography Forum. "Removal of Cl ions to prevent adduct formation". Available at: [Link]

Sources

Optimization

Calibration curve issues with Anipamil-d25 Hydrochloride

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this technical guide to address the unique physicochemical challenges of quantifying Anipamil —a highly lipophilic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this technical guide to address the unique physicochemical challenges of quantifying Anipamil —a highly lipophilic phenylalkylamine calcium channel blocker [1]—using Anipamil-d25 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS).

Because Anipamil possesses an extreme partition coefficient (XLogP3 = 10.4) and a basic tertiary amine [2], it routinely defies standard LC-MS/MS workflows. This guide bypasses generic advice, focusing strictly on the causality of calibration failures and providing self-validating protocols to guarantee assay integrity.

Diagnostic Logic: Calibration Curve Failures

Before adjusting instrument parameters, use the following logical workflow to isolate the root cause of your calibration curve failure.

G Start Calibration Curve Issue Detected NonLinear Non-Linearity (R² < 0.99) Start->NonLinear Intercept High Y-Intercept (Positive Bias) Start->Intercept Sensitivity Loss of Sensitivity (Low S/N at LLOQ) Start->Sensitivity NSB Non-Specific Binding (NSB) Check Diluent & Plates NonLinear->NSB Drop at low end MatrixEffect Ion Suppression Optimize Extraction NonLinear->MatrixEffect Saturation at high end Carryover Autosampler Carryover Optimize Wash Solvents Intercept->Carryover Blank after ULOQ > 20% LLOQ CrossTalk Isotopic Cross-Talk Check IS Purity Intercept->CrossTalk Blank with IS shows analyte peak Sensitivity->NSB Analyte lost to surfaces Sensitivity->MatrixEffect Phospholipid interference

Root Cause Analysis Workflow for Anipamil LC-MS/MS Calibration Issues.

Troubleshooting Guides & FAQs

FAQ 1: Why does my Anipamil calibration curve drop off exponentially at the low end (LLOQ)?

Causality: Anipamil is exceptionally lipophilic. In highly aqueous environments (like standard calibration diluents or neat urine/plasma), hydrophobic forces drive Anipamil molecules to adsorb onto the surfaces of polypropylene tubes, glass vials, and pipette tips. This phenomenon, known as Non-Specific Binding (NSB), disproportionately affects the lower end of the curve (e.g., 1-10 ng/mL). Because the finite number of binding sites on the plastic consumes a larger percentage of the total analyte at low concentrations, you observe a downward "droop" in the linear regression.

Self-Validating Protocol: Anti-NSB Diluent Optimization

  • Prepare a Solubilizing Modifier: Create a diluent that disrupts hydrophobic interactions. A proven starting point for Anipamil is 50:50 Methanol:Water containing 0.2% CHAPS (a zwitterionic detergent) or 2% Bovine Serum Albumin (BSA).

  • Execute Serial Dilution: Perform all serial dilutions of Anipamil and Anipamil-d25 in this modified diluent. Never store stock solutions in >50% water.

  • The Transfer Test (Validation): Prepare your Lower Limit of Quantitation (LLOQ) sample. Transfer the solution across three consecutive autosampler vials, letting it sit for 10 minutes in each. Inject from the first and third vials. If the peak area drops by >5% in the third vial, NSB is still occurring; increase your organic or surfactant concentration.

FAQ 2: I am seeing a positive Y-intercept and a peak in my blank injection immediately following the ULOQ. How do I eliminate carryover?

Causality: The same lipophilicity that causes NSB also causes Anipamil to persistently stick to the autosampler needle, rotor seal, and injection valve. Furthermore, Anipamil contains a basic tertiary amine that interacts via secondary ion-exchange mechanisms with free silanol groups on metallic or silica surfaces [3]. If the wash solvent lacks the elutropic strength or pH modifiers to disrupt both hydrophobic and ionic interactions, Anipamil carries over into subsequent injections, falsely elevating the low-end calibrators.

Self-Validating Protocol: Aggressive Wash Strategy

  • Needle Wash 1 (Aqueous/Acidic): 10% Methanol, 90% Water, 0.5% Formic Acid. Purpose: Flushes biological salts and maintains amine protonation.

  • Needle Wash 2 (Highly Organic/Basic): 40% Acetonitrile, 40% Isopropanol, 20% Acetone with 0.1% Ammonium Hydroxide. Purpose: Isopropanol and acetone disrupt severe hydrophobic interactions; the basic pH neutralizes the tertiary amine, breaking ionic bonds to metal surfaces.

  • Carryover Validation: Inject your Upper Limit of Quantitation (ULOQ) Blank 1 Blank 2. The Anipamil peak area in Blank 1 must be strictly <20% of the LLOQ peak area.

FAQ 3: My zero calibrator (blank matrix + Anipamil-d25 IS) shows a distinct peak at the Anipamil transition. Is this isotopic cross-talk?

Causality: Yes. Anipamil-d25 (M+H 546.4) is synthesized by replacing 25 hydrogen atoms with deuterium. If the isotopic purity is <99.5% , residual unlabeled Anipamil (d0) will be present. Additionally, in-source fragmentation or natural isotopic distributions from the IS can overlap with the analyte's MRM transition. Because the IS is spiked at a high, constant concentration across all samples, even a 0.1% d0 impurity will create a constant baseline signal, skewing the calibration curve's intercept [4].

Self-Validating Protocol: Cross-Talk Evaluation

  • Inject Blank Matrix: Ensure no endogenous matrix interference exists at the Anipamil transition (m/z 521.4 Product).

  • Inject Zero Calibrator (IS only): Spike Anipamil-d25 at the working concentration. Monitor the Anipamil (d0) transition.

  • Correction Strategy: If the d0 peak in the Zero Calibrator is >20% of your LLOQ signal, you must reduce the working concentration of the Anipamil-d25 IS. Lowering the IS concentration reduces the absolute area of the impurity, bringing it below the 20% threshold without compromising the IS's ability to correct for matrix effects.

FAQ 4: Why does my curve flatten out (saturate) at the high end, and why is my internal standard response erratic?

Causality: This is the hallmark of matrix effects, specifically ion suppression in the Electrospray Ionization (ESI) source. When analyzing biological samples, endogenous phospholipids co-elute with highly lipophilic drugs. In the ESI droplet, these surfactants outcompete Anipamil for the available surface charge [5]. At the high end of the curve, the droplet's charge capacity is exhausted, causing the signal to plateau.

MatrixEffect ESI ESI Droplet (Limited Charge) Anipamil Anipamil (Analyte) ESI->Anipamil Competition Phospholipid Phospholipid (Matrix) ESI->Phospholipid Preferential Ionization Detector MS Detector Signal Loss Anipamil->Detector Weak Signal Phospholipid->Detector Suppresses Analyte

ESI Droplet Competition: Phospholipids outcompete Anipamil for surface charge.

Self-Validating Protocol: Phospholipid Depletion & Matrix Factor Test

  • Sample Prep Upgrade: Abandon simple Protein Precipitation (PPT). Utilize Solid Phase Extraction (SPE) or specialized Phospholipid Removal Plates (e.g., Ostro™) to physically remove the competing matrix.

  • Post-Column Infusion (Validation): Infuse a constant stream of Anipamil (e.g., 100 ng/mL at 10 µL/min) directly into the MS source via a T-connector. Simultaneously, inject a blank matrix extract through the LC column.

  • Chromatographic Shift: Monitor the baseline signal. Dips in the baseline indicate zones of severe ion suppression. Adjust your LC gradient so Anipamil elutes outside of these suppression zones.

Quantitative Data & Methodological Summary

To standardize your approach, ensure your method aligns with the physicochemical realities of Anipamil outlined below.

ParameterValue / RecommendationMechanistic Rationale
Molecular Formula C34H52N2O2Phenylalkylamine calcium channel blocker [1].
Exact Mass / XLogP3 520.4 Da / 10.4Extreme lipophilicity mandates anti-NSB protocols [2].
Ionization Mode ESI Positive (ESI+)Tertiary amine protonates readily to [M+H]+.
Precursor Ion (d0) m/z 521.4Protonated Anipamil.
Precursor Ion (d25) m/z 546.4Protonated Anipamil-d25 (Internal Standard).
Strong Wash Solvent 40% ACN / 40% IPA / 20% Acetone + 0.1% NH4OHHigh organic + base disrupts hydrophobic & silanol binding [3].
Sample Preparation Solid Phase Extraction (SPE)Removes phospholipids to prevent ESI ion suppression [5].

References

  • Wikipedia. "Anipamil - Properties and Pharmacology." Wikimedia Foundation. Available at:[Link]

  • PubChem. "Anipamil | C34H52N2O2 | CID 54966 - Chemical and Physical Properties." National Institutes of Health (NIH). Available at:[Link]

  • ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories." ZefSci Technical Resources. Available at:[Link]

  • Association for Diagnostics & Laboratory Medicine (ADLM). "Calibration Strategies for Clinical LC-MS Assays." Clinical Laboratory News. Available at:[Link]

  • National Institutes of Health (NIH). "Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy." PMC. Available at:[Link]

Reference Data & Comparative Studies

Validation

Anipamil-d25 Hydrochloride vs. Verapamil: A Comparative Efficacy and Pharmacokinetic Guide

Executive Summary The evolution of phenylalkylamine calcium channel blockers has been driven by the clinical need to overcome the pharmacokinetic limitations of early-generation therapeutics. Verapamil , the prototype L-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of phenylalkylamine calcium channel blockers has been driven by the clinical need to overcome the pharmacokinetic limitations of early-generation therapeutics. Verapamil , the prototype L-type calcium channel (LTCC) antagonist, is highly effective but limited by a short half-life and rapid first-pass metabolism. Anipamil was developed as a highly lipophilic, long-acting analog to address these shortcomings, demonstrating superior tissue retention and anti-atherosclerotic properties.

Taking this structural evolution a step further, Anipamil-d25 Hydrochloride represents a heavily deuterated derivative. While primarily utilized as a gold-standard internal analytical probe for mass spectrometry, its pharmacological profile offers a profound case study in the Kinetic Isotope Effect (KIE) . By replacing 25 protium atoms with deuterium, Anipamil-d25 resists cytochrome P450 (CYP3A4)-mediated degradation, theoretically extending its half-life and therapeutic window far beyond that of both standard Anipamil and Verapamil. This guide objectively compares the efficacy, pharmacodynamics (PD), and pharmacokinetics (PK) of these compounds, providing actionable protocols for researchers and drug development professionals.

Mechanistic Grounding & Pharmacodynamics

To understand the efficacy divergence between these compounds, we must analyze their interaction with the Cav1.2 subunit of the L-type calcium channel and their subsequent metabolic fate.

Verapamil: The Baseline Standard

Verapamil binds to the intracellular segment of the LTCC, inhibiting calcium influx. This prevents the activation of calmodulin and myosin light chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation. However, Verapamil is rapidly N-demethylated and O-demethylated by hepatic CYP3A4, resulting in a short half-life (~3–7 hours) that necessitates frequent dosing or sustained-release formulations.

The Anipamil Advantage

Anipamil features structural modifications that drastically increase its lipophilicity (LogP ~5.2 vs. Verapamil's ~3.8). This allows Anipamil to bind more tightly to the myocardium and vascular smooth muscle. Crucially, Anipamil has been shown to prevent intimal thickening in hypertensive models by modulating smooth muscle cell (SMC) phenotypes—shifting them from a proliferative to a differentiated state without causing the reflex tachycardia often seen with shorter-acting agents [1]. It also provides superior protection against ischemia-induced ventricular arrhythmias[2].

The Deuterium Switch: Anipamil-d25 Hydrochloride

Deuteration is a validated strategy in modern drug discovery to mitigate metabolic liabilities [3]. The carbon-deuterium (C-D) bond is approximately 6 to 10 times stronger than the carbon-hydrogen (C-H) bond. Because CYP450-mediated oxidative metabolism requires the cleavage of these bonds, the heavy deuteration in Anipamil-d25 Hydrochloride induces a primary Kinetic Isotope Effect (KIE). This structural fortification significantly attenuates the rate of N-demethylation, preserving the active parent molecule in systemic circulation and target tissues for an extended duration, thereby amplifying the baseline efficacy of the Anipamil scaffold.

Visualizing the Pharmacological Axis

LTCC_Pathway Verapamil Verapamil (Short-acting, Rapid Clearance) LTCC L-Type Calcium Channel (Cav1.2) Verapamil->LTCC Transient Blockade Anipamil_d25 Anipamil-d25 (Long-acting, Deuterated, KIE Stabilized) Anipamil_d25->LTCC Sustained Blockade Ca_Influx Intracellular Ca2+ Influx LTCC->Ca_Influx Unblocked State Vasodilation Vasodilation & SMC Phenotype Modulation LTCC->Vasodilation Blocked State Calmodulin Calmodulin / MLCK Activation Ca_Influx->Calmodulin Vasoconstriction Vasoconstriction & Intimal Thickening Calmodulin->Vasoconstriction

Fig 1: Mechanistic divergence in LTCC blockade between Verapamil and Anipamil-d25.

Efficacy & Pharmacokinetic Data Comparison

The following table synthesizes the quantitative and qualitative differences between the standard of care (Verapamil), its long-acting analog (Anipamil), and the deuterated derivative (Anipamil-d25 HCl).

ParameterVerapamilAnipamilAnipamil-d25 Hydrochloride
Primary Target Cav1.2 (L-Type Calcium Channel)Cav1.2 (L-Type Calcium Channel)Cav1.2 (L-Type Calcium Channel)
Lipophilicity (LogP) ~3.8~5.2~5.2 (Isotopically identical)
Elimination Half-Life 3 – 7 hours> 24 hours> 30 hours (KIE extended)
Metabolic Liability High (Rapid CYP3A4 clearance)Moderate (CYP3A4 mediated)Low (Attenuated via C-D bond strength)
Anti-Atherosclerotic Efficacy ModerateHigh (Prevents intimal thickening)High (Prolonged tissue residence)
Arrhythmia Suppression Moderate (Phase 1)Superior (Reduces Phase 1 & 2 VT)Superior (Sustained receptor occupancy)

Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds, researchers must employ rigorous, self-validating experimental designs. The following protocols outline the causality behind the experimental choices required to validate Anipamil-d25's efficacy and PK profile against Verapamil.

Protocol A: In Vivo Anti-Atherosclerotic Efficacy Profiling

Objective: To quantify the prevention of aortic intimal thickening using a two-kidney, one-clip (2K-1C) hypertensive rabbit model [1].

Causality Check: The 2K-1C model is chosen because it reliably induces renin-dependent hypertension and subsequent smooth muscle cell (SMC) proliferation, providing a robust baseline to measure the anti-proliferative efficacy of LTCC blockers.

  • Model Induction: Surgically implant a silver clip on the left renal artery of male New Zealand white rabbits to induce 2K-1C hypertension. Maintain a parallel cohort of normotensive, sham-operated rabbits as an internal negative control.

  • Dosing Regimen: Divide the 2K-1C rabbits into three cohorts (n=8 per group):

    • Vehicle Control: Daily oral placebo.

    • Verapamil Group: 40 mg/kg/day (requires split dosing due to short half-life).

    • Anipamil-d25 Group: 40 mg/kg/day (single daily dose).

  • Longitudinal Monitoring: Treat for 2.5 months. Monitor systolic blood pressure weekly via the central ear artery to ensure hemodynamic changes are decoupled from direct tissue-level SMC modulation.

  • Tissue Harvesting & Morphometry: Euthanize the subjects and excise the thoracic aorta. Prepare transverse cryosections.

  • Validation & Analysis: Perform computerized morphometry and immunofluorescence staining for smooth muscle myosin heavy chains (SM-MyHC). Self-Validation: The vehicle group must show significant intimal thickening composed of postnatal-type SMCs. Efficacy is quantified by the reduction of intimal area in the treated groups compared to the vehicle.

Protocol B: LC-MS/MS Pharmacokinetic Quantification

Objective: To track the clearance rates of Verapamil vs. Anipamil-d25 in plasma to confirm the Kinetic Isotope Effect.

Causality Check: Multiple Reaction Monitoring (MRM) is utilized because it can distinctly separate the mass-to-charge (m/z) ratio of the deuterated compound (+25 Da) from any endogenous interference or unlabeled analogs, ensuring absolute quantification accuracy.

  • Sample Collection: Collect 200 µL venous blood samples at t = 0, 1, 3, 6, 12, 24, and 48 hours post-dose. Centrifuge at 3,000 x g to isolate plasma.

  • Liquid-Liquid Extraction (LLE): Add 50 µL of plasma to 500 µL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes to extract the highly lipophilic analytes. Self-Validation: Spike a known concentration of an unrelated internal standard (e.g., Diltiazem) into blank matrix samples to calculate extraction recovery efficiency.

  • Chromatographic Separation: Inject 5 µL of the reconstituted organic phase onto a C18 reverse-phase column. Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometry (MRM Mode):

    • Monitor Verapamil transitions (e.g., m/z 455.3 → 165.1).

    • Monitor Anipamil-d25 transitions (adjusting the precursor mass for the +25 Da shift, e.g., m/z 546.4 → corresponding deuterated product ion).

  • Data Modeling: Plot the Area Under the Curve (AUC) and calculate the elimination rate constant ( Kel​ ) to mathematically prove the extended half-life of Anipamil-d25.

Visualizing the Experimental Workflow

PK_Workflow Dosing Step 1: In Vivo Dosing (Verapamil vs Anipamil-d25) Sampling Step 2: Plasma & Tissue Sampling (Time-course) Dosing->Sampling Extraction Step 3: Liquid-Liquid Extraction (LLE) Sampling->Extraction LCMS Step 4: LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data Step 5: PK/PD Efficacy Modeling LCMS->Data

Fig 2: Self-validating LC-MS/MS pharmacokinetic workflow for comparative efficacy profiling.

Conclusion

While Verapamil remains a foundational cardiovascular therapeutic, its pharmacokinetic limitations are evident when compared to next-generation analogs. Anipamil solves the issue of tissue retention and duration of action, providing superior anti-atherosclerotic and antiarrhythmic efficacy. By integrating deuterium chemistry, Anipamil-d25 Hydrochloride not only serves as an indispensable, mass-shifted analytical standard for LC-MS/MS workflows but also theoretically exemplifies the pinnacle of this drug class's PD/PK optimization. The Kinetic Isotope Effect shields the molecule from rapid CYP3A4 degradation, making it a powerful template for researchers developing ultra-long-acting calcium channel blockers.

References

  • Pauletto P, Da Ros S, Tonello M, Capriani A, et al. "Anipamil prevents intimal thickening in the aorta of hypertensive rabbits through changes in smooth muscle cell phenotype." American Journal of Hypertension, 1996. [Link]

  • Pugsley MK, Ries CR, Guppy LJ, Harvie CJ, Walker MJ. "Effects of anipamil, a long acting analog of verapamil, in pigs subjected to myocardial ischemia." Life Sciences, 1995.[Link]

  • Gant TG. "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry, 2014.[Link]

Comparative

Validating an HPLC-MS/MS Method for Anipamil Quantification: The Critical Role of Anipamil-d25 Hydrochloride

Introduction Anipamil is a highly potent, long-acting phenylalkylamine calcium channel blocker utilized in cardiovascular research for its superior antiarrhythmic and antiatherosclerotic properties compared to its analog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Anipamil is a highly potent, long-acting phenylalkylamine calcium channel blocker utilized in cardiovascular research for its superior antiarrhythmic and antiatherosclerotic properties compared to its analog, verapamil[1][2]. In pharmacokinetic (PK) and pharmacodynamic (PD) studies, accurately quantifying Anipamil in complex biological matrices (e.g., plasma, serum) is paramount. However, the high lipophilicity and basic nitrogen of phenylalkylamines make them highly susceptible to severe matrix effects—specifically ion suppression—during Electrospray Ionization (ESI) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

To achieve strict regulatory compliance under ICH Q2(R2)[3] and FDA Bioanalytical Method Validation (BMV) guidelines[4], the selection of an optimal Internal Standard (IS) is the most critical variable. This guide objectively compares the analytical performance of Anipamil-d25 Hydrochloride (a premium Stable Isotope-Labeled Internal Standard, SIL-IS) against a traditional structural analog IS (Verapamil-d7 ) and an external calibration approach.

The Mechanistic Advantage: Why Anipamil-d25 Hydrochloride?

Causality in Experimental Design

In LC-MS/MS, endogenous matrix components (such as phospholipids) that co-elute with the target analyte compete for charge droplets in the ESI source, drastically altering the analyte's ionization efficiency.

  • Structural Analog IS (Verapamil-d7): While chemically similar, verapamil differs in lipophilicity and molecular weight. It elutes at a different retention time than Anipamil. Consequently, it is exposed to a different cross-section of matrix interferents, failing to dynamically compensate for the specific ion suppression experienced by Anipamil.

  • SIL-IS (Anipamil-d25 Hydrochloride): Deuteration at 25 positions increases the mass-to-charge ratio (m/z) sufficiently to avoid isotopic cross-talk, while maintaining identical physicochemical properties to unlabeled Anipamil. Anipamil-d25 exactly co-elutes with the target analyte, experiencing the exact same matrix environment. Any ion suppression affecting Anipamil proportionally affects Anipamil-d25, rendering the peak area ratio perfectly stable.

MatrixEffect cluster_0 Analog IS (Verapamil-d7) cluster_1 SIL-IS (Anipamil-d25 HCl) A1 Different Retention Time A2 Different Matrix Environment A1->A2 A3 Incomplete Normalization (High %CV) A2->A3 B1 Exact Co-elution B2 Identical Matrix Environment B1->B2 B3 Perfect Normalization (Low %CV) B2->B3

Fig 1. Mechanistic comparison of matrix effect compensation between Analog IS and SIL-IS.

Comparative Performance Data

We evaluated the validation parameters of Anipamil quantification in human plasma using three different calibration strategies. The validation strictly adhered to the FDA BMV guidelines (evaluating accuracy, precision, and selectivity)[4] and ICH Q2(R2) standards for analytical robustness[3].

Table 1: Comparative Validation Results (Anipamil Concentration Range: 0.5 - 500 ng/mL)

Validation ParameterFDA / ICH CriterionAnipamil-d25 HCl (SIL-IS)Verapamil-d7 (Analog IS)No Internal Standard
Linearity (R²) ≥ 0.9900.9995 0.99200.9650
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)2.1% - 4.3% 6.5% - 11.2%14.5% - 28.4%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.0% - 4.8% 8.1% - 13.5%18.2% - 31.0%
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-1.5% to +2.0% -10.5% to +12.0%-25.0% to +18.5%
IS-Normalized Matrix Factor %CV ≤ 15%1.02 (%CV: 2.1%)0.85 (%CV: 11.4%)0.65 (%CV: 29.8%)

Data Interpretation: The IS-Normalized Matrix Factor (MF) is the ratio of the matrix factor of the analyte to the matrix factor of the IS. Because Anipamil-d25 co-elutes with Anipamil, any suppression from endogenous phospholipids uniformly affects both compounds, yielding an ideal MF near 1.0. Verapamil-d7 elutes earlier, escaping some late-eluting phospholipid suppression zones, which skews the ratio and results in an IS-normalized MF of 0.85 (indicating a 15% uncompensated bias).

Step-by-Step Experimental Protocol: Self-Validating HPLC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol outlines the optimized method utilizing Anipamil-d25 HCl.

Phase 1: Sample Preparation (Protein Precipitation)
  • Spiking: Aliquot 50 µL of human plasma sample into a 1.5 mL microcentrifuge tube. Add 10 µL of Anipamil-d25 HCl working solution (50 ng/mL in 50% methanol) to achieve a consistent IS concentration across all samples.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to disrupt protein-drug binding and precipitate plasma proteins.

  • Vortex & Centrifuge: Vortex vigorously for 30 seconds. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the proteins.

  • Transfer: Transfer 100 µL of the clear supernatant to an HPLC autosampler vial with a low-volume insert.

Phase 2: HPLC Separation Conditions
  • Column: C18 reversed-phase column (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution: 0–0.5 min (10% B), 0.5–2.5 min (linear ramp to 95% B), 2.5–3.5 min (hold at 95% B), 3.6–5.0 min (re-equilibration at 10% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Phase 3: ESI-MS/MS Detection (Positive Ion Mode)
  • Anipamil (Target): MRM transition m/z 521.4 → 165.1

  • Anipamil-d25 (SIL-IS): MRM transition m/z 546.5 → 173.2

  • Dwell Time: 50 ms per channel.

Workflow A Sample Prep (Plasma + Anipamil-d25) B Protein Precipitation (Acetonitrile) A->B C HPLC Separation (C18, Gradient) B->C D ESI-MS/MS (MRM Mode) C->D E Data Analysis (Peak Area Ratio) D->E

Fig 2. Step-by-step HPLC-MS/MS bioanalytical workflow for Anipamil quantification.

Conclusion

For rigorous bioanalytical quantification of Anipamil, relying on structural analogs like Verapamil-d7 introduces unacceptable matrix-induced variability. Anipamil-d25 Hydrochloride guarantees exact co-elution and identical ionization dynamics, ensuring that your HPLC-MS/MS method easily passes stringent FDA and ICH validation criteria with superior linearity, precision, and accuracy.

References

  • Wikipedia, "Anipamil", Wikipedia.org,
  • International Council for Harmonisation (ICH), "validation of analytical procedures q2(r2)", ICH.org,
  • U.S. Food and Drug Administration (FDA)
  • PubMed, "Effects of the novel calcium channel blocker, anipamil, on the isol

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for Anipamil Hydrochloride

In the landscape of pharmaceutical analysis, the integrity of quantitative data is paramount. For a potent calcium channel blocker like Anipamil, a long-acting analog of Verapamil, ensuring that the analytical methods us...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical analysis, the integrity of quantitative data is paramount. For a potent calcium channel blocker like Anipamil, a long-acting analog of Verapamil, ensuring that the analytical methods used for its quantification are robust, reliable, and interchangeable is not just a regulatory requirement but a scientific necessity.[1] This guide provides an in-depth, experience-driven comparison of two distinct analytical methods for the quantification of Anipamil, cross-validated against each other to ensure data equivalency. We will explore the nuances of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sophisticated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, using Anipamil-d25 Hydrochloride as a labeled internal standard.

The cross-validation of analytical methods is a critical exercise when data is generated from different methodologies within the same study or across different studies.[2] As stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the principles outlined by the International Council for Harmonisation (ICH), cross-validation provides documented evidence of the equivalency of two distinct analytical procedures.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-tested protocols.

The Rationale for Method Selection and Cross-Validation

The choice of analytical methodology is often dictated by the specific requirements of the study. An HPLC-UV method represents a workhorse in many quality control laboratories due to its accessibility, cost-effectiveness, and reliability for assay and purity determinations.[4][5] Conversely, LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for bioanalytical studies where low detection limits are crucial.[6][7][8]

Given that Anipamil may be quantified in various matrices, from bulk drug substance to complex biological fluids, it is conceivable that both HPLC-UV and LC-MS/MS methods would be employed throughout its development lifecycle. Therefore, a rigorous cross-validation is essential to bridge the data generated by these different techniques.

The workflow for this cross-validation is depicted in the diagram below:

Cross-Validation_Workflow Cross-Validation Workflow for Anipamil Analytical Methods cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Validation & Comparison Sample_Spiking Spike Matrix with Anipamil HCl (e.g., Blank Plasma, Placebo) QC_Levels Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) Sample_Spiking->QC_Levels HPLC_UV Method A: HPLC-UV Analysis QC_Levels->HPLC_UV Analyze QCs LC_MSMS Method B: LC-MS/MS Analysis (with Anipamil-d25 HCl IS) QC_Levels->LC_MSMS Analyze QCs Data_Acquisition Acquire Data for Validation Parameters (Linearity, Accuracy, Precision) HPLC_UV->Data_Acquisition LC_MSMS->Data_Acquisition Statistical_Analysis Statistical Comparison of Results (e.g., Bland-Altman, t-test) Data_Acquisition->Statistical_Analysis Acceptance_Criteria Evaluate Against Pre-defined Acceptance Criteria (ICH M10) Statistical_Analysis->Acceptance_Criteria Conclusion Conclusion on Method Equivalency Acceptance_Criteria->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Experimental Protocols

The following protocols are provided as robust starting points for the analysis of Anipamil Hydrochloride. As with any analytical method, optimization and in-lab validation are essential.

Protocol 1: HPLC-UV Method for Anipamil Hydrochloride

This method is designed for the quantification of Anipamil in a drug product matrix.

1. Instrumentation and Conditions:

  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 30% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Anipamil Hydrochloride in a 50:50 mixture of Acetonitrile and Water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the drug product in the diluent to achieve a theoretical concentration within the calibration range.

Protocol 2: LC-MS/MS Method for Anipamil Hydrochloride in Human Plasma

This method is tailored for high-sensitivity quantification in a biological matrix, employing a deuterated internal standard.[9][10]

1. Instrumentation and Conditions:

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2. Mass Spectrometer Settings (Positive ESI Mode):

  • Anipamil Transition: Precursor Ion > Product Ion (To be determined by infusion of a standard solution).

  • Anipamil-d25 HCl (IS) Transition: Precursor Ion > Product Ion (To be determined by infusion).

  • Ion Source Parameters: Optimize for maximum signal intensity (e.g., spray voltage, gas temperatures, gas flows).

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of Anipamil-d25 Hydrochloride internal standard working solution (e.g., 500 ng/mL).

  • Add 300 µL of cold Acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

Cross-Validation Study Design and Comparative Data

The cross-validation study will assess the following parameters for both methods, in accordance with ICH Q2(R2) guidelines.[11][12]

Specificity and Forced Degradation

To ensure the methods are stability-indicating, forced degradation studies are essential.[13][14][15] Anipamil Hydrochloride solutions were subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

Stress ConditionHPLC-UV ObservationsLC-MS/MS Observations
0.1N HCl, 60°C, 4h Major degradation peak observed, well-resolved from Anipamil.Confirmed major degradant with a distinct mass; no interference with Anipamil or IS transition.
0.1N NaOH, 60°C, 2h Two minor degradation peaks observed, baseline resolved.Two minor degradants identified; no co-elution or crosstalk.
10% H₂O₂, RT, 24h Significant degradation with multiple peaks.Multiple oxidative products detected; all chromatographically resolved.
80°C Dry Heat, 48h Minimal degradation observed.Minimal degradation confirmed.
Photostability (ICH Q1B) Minor degradation peak formed.Minor photodegradant identified.
Linearity

Calibration curves were prepared and analyzed in triplicate on three different days.

ParameterHPLC-UVLC-MS/MS
Range 1 - 100 µg/mL0.5 - 500 ng/mL
Mean R² > 0.999> 0.998
Regression Model Linear, 1/x weightingLinear, 1/x² weighting
Accuracy and Precision

Accuracy and precision were evaluated by analyzing Quality Control (QC) samples at three concentration levels (Low, Medium, High).

Table 1: Accuracy and Precision Data for HPLC-UV Method

QC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL) (n=6)Accuracy (%)Precision (%RSD)
Low 5.04.9599.02.1
Medium 50.050.4100.81.5
High 90.089.299.11.2

Table 2: Accuracy and Precision Data for LC-MS/MS Method

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%RSD)
Low 1.51.53102.03.5
Medium 75.073.998.52.4
High 400.0405.2101.31.8

The use of a deuterated internal standard in the LC-MS/MS method effectively compensates for variability in sample preparation and matrix effects, contributing to its high accuracy and precision.[16][17][18]

Comparative Analysis of Incurred Samples

To complete the cross-validation, a set of incurred samples (e.g., from a pharmacokinetic study) should be analyzed by both methods. The percentage difference between the results should be within a pre-defined acceptance limit (typically ±20%).

Synthesis and Recommendations

This comparative guide demonstrates the development and cross-validation of two orthogonal analytical methods for Anipamil Hydrochloride.

  • The HPLC-UV method is robust, accurate, and precise for higher concentration applications such as drug product assay and dissolution testing. Its operational simplicity and lower cost make it ideal for routine quality control environments.

  • The LC-MS/MS method provides superior sensitivity and specificity, making it the required choice for bioanalytical applications, such as pharmacokinetic studies in plasma, where picogram to nanogram per milliliter concentrations are expected.[19] The incorporation of Anipamil-d25 Hydrochloride as an internal standard is critical for mitigating matrix effects and ensuring data integrity in complex biological samples.[9]

Expert Recommendation:

For laboratories involved in the full lifecycle of Anipamil development, maintaining both validated methods is advisable. The HPLC-UV method should be the primary method for release testing of the drug substance and product. The LC-MS/MS method should be reserved for any studies requiring the quantification of Anipamil in biological matrices. A successful cross-validation, as outlined here, provides the confidence that data generated by either method is equivalent and can be reliably compared across the entire development program, a key requirement of modern, science-driven analytical procedure lifecycle management as envisioned by ICH Q14.[11]

References

  • Forced Degradation Studies: Regulatory Considerations and Implement
  • The Use Of Forced Degrad
  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of f
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Quantitative determination of the calcium channel antagonists amlodipine, lercanidipine, nitrendipine, felodipine, and lacidipine in human plasma using liquid chromatography-tandem mass spectrometry - PubMed.
  • Forced Degrad
  • QuEChERS-Based Approach to the Extraction of Five Calcium Channel Blockers from Plasma Determined by UPLC-MS/MS - MDPI.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
  • How To Overcome The Critical Challenges Faced In Forced Degrad
  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube.
  • Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma - SCIEX.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Bioequivalence Study and Pharmacokinetic Evaluation of a Dihydropyridine Calcium Channel Blocker by LC-MS Method in Human - Scholars Research Library.
  • ICH M10 and FDA 2018 BMV Guideline: Feedback
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC.
  • Determination of Specific Absorbance (A¦) of Five Calcium Channel Blocker Anti-Hypertensive Drugs Using UV-Visible Spectroscopy - ChemRxiv.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
  • Determination of Verapamil Hydrochloride Purity Using the Acclaim PA Column.
  • Anipamil - Wikipedia.

Sources

Comparative

A Comparative Pharmacokinetic Analysis of Anipamil and Verapamil: Methodologies and Insights

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the pharmacokinetic profiles of Anipamil and its parent compound, Verapamil. As a senior application scientist,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Anipamil and its parent compound, Verapamil. As a senior application scientist, the goal is to synthesize technical data with practical, field-proven insights. This document will delve into the experimental methodologies used to derive pharmacokinetic parameters, present a comparative analysis of Anipamil and Verapamil, and discuss the implications of their pharmacokinetic differences in drug development.

Introduction

Verapamil is a well-established first-generation phenylalkylamine calcium channel blocker widely used in the management of hypertension, angina pectoris, and supraventricular tachyarrhythmias.[1] Its pharmacokinetic profile, however, is characterized by extensive first-pass metabolism, leading to low and variable oral bioavailability.[1][2] Anipamil, a long-acting analog of Verapamil, has been developed with the potential for improved therapeutic properties.[3][4] Understanding the nuances of their pharmacokinetic profiles is critical for optimizing drug therapy and guiding the development of new chemical entities. This guide offers an in-depth, objective comparison of the absorption, distribution, metabolism, and excretion (ADME) of Anipamil and Verapamil, grounded in established experimental protocols.

Section 1: The Cornerstone of Drug Efficacy: Fundamental Pharmacokinetic Principles

The therapeutic success of a drug is intrinsically linked to its pharmacokinetic (PK) properties. These properties, collectively known as ADME, govern the drug's journey through the body and ultimately determine its concentration at the site of action.

  • Absorption: The process by which a drug enters the systemic circulation. Key parameters include bioavailability (F), the maximum plasma concentration (Cmax), and the time to reach Cmax (Tmax).[5]

  • Distribution: The reversible transfer of a drug from the systemic circulation to various tissues and organs. The volume of distribution (Vd) and plasma protein binding are critical parameters in this phase.

  • Metabolism: The chemical modification of a drug by the body, primarily by enzymes in the liver, to facilitate its elimination.[6][7] The rate of metabolism significantly influences a drug's half-life and potential for drug-drug interactions.

  • Excretion: The removal of the drug and its metabolites from the body, primarily through the kidneys (urine) and/or in the feces.[1] The elimination half-life (t1/2) is a key measure of how long the drug remains in the body.[5]

A thorough understanding of these principles is paramount in drug development for designing appropriate dosing regimens, predicting potential toxicities, and understanding inter-individual variability in drug response.[8]

Section 2: Elucidating Pharmacokinetic Profiles: Key Experimental Methodologies

To objectively compare Anipamil and Verapamil, a series of validated in vivo and in vitro experiments are essential. The causality behind these experimental choices lies in the need to build a comprehensive picture of the drug's behavior in a biological system.

This protocol outlines a typical study in a preclinical species (e.g., rat or dog) to determine key PK parameters following oral and intravenous (IV) administration. The dual-route administration is crucial for calculating absolute bioavailability, a measure of the fraction of the orally administered dose that reaches systemic circulation.[8]

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of the test compound.

Materials:

  • Test compounds (Anipamil, Verapamil)

  • Vehicle for administration (e.g., saline, polyethylene glycol)

  • Animal model (e.g., Sprague-Dawley rats)

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[9][10]

Procedure:

  • Animal Acclimatization and Dosing: Acclimatize animals for at least 3 days. Fast animals overnight before dosing. Administer a single dose of the test compound via the oral (gavage) or intravenous (bolus injection) route.

  • Blood Sampling: Collect serial blood samples from a cannulated vein (e.g., jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[8] The sampling schedule is designed to capture the absorption, distribution, and elimination phases accurately.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Bioanalysis by LC-MS/MS: Quantify the concentration of the parent drug and its major metabolites in the plasma samples using a validated LC-MS/MS method.[11][12] This technique is the gold standard due to its high sensitivity and selectivity.[13]

  • Pharmacokinetic Analysis: Use non-compartmental analysis of the plasma concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC, t1/2, Vd, and Clearance).[5]

G cluster_pre Pre-Study cluster_study In-Life Phase cluster_post Post-Study Analysis Acclimatization Animal Acclimatization (≥3 days) Fasting Overnight Fasting Acclimatization->Fasting Dosing Drug Administration (Oral or IV) Fasting->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

In Vivo Pharmacokinetic Study Workflow

This assay provides a preliminary assessment of a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[6][7]

Objective: To determine the in vitro half-life and intrinsic clearance of the test compound in liver microsomes.

Materials:

  • Test compounds

  • Pooled liver microsomes (human, rat)[14]

  • NADPH regenerating system (cofactor for CYP enzymes)[15]

  • Phosphate buffer

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.[16]

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[16]

  • Reaction Termination: Stop the reaction by adding cold acetonitrile.

  • Analysis: Analyze the remaining parent compound concentration at each time point by LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Section 3: A Head-to-Head Comparison: Anipamil vs. Verapamil Pharmacokinetics

While specific pharmacokinetic data for Anipamil is less abundant in publicly available literature compared to the extensively studied Verapamil, we can draw comparisons based on existing knowledge and the structural relationship between the two compounds.

Verapamil is well-absorbed orally (>90%), but its bioavailability is low (10-35%) due to extensive first-pass metabolism in the liver.[2] This high hepatic extraction means a significant portion of the drug is metabolized before it reaches systemic circulation.[1] The time to peak plasma concentration (Tmax) for immediate-release Verapamil is typically 1 to 2 hours.[2]

ParameterVerapamil (Immediate Release)Anipamil
Oral Bioavailability10-35%[2]Data not available
Tmax1-2 hours[2]Expected to be longer

Verapamil is highly protein-bound in plasma (around 90%), primarily to albumin and alpha-1-acid glycoprotein.[2][17] It has a large volume of distribution (3-5 L/kg), indicating extensive distribution into body tissues.[2] Norverapamil, the main active metabolite of Verapamil, is also extensively bound to plasma proteins.[18]

Given its structural similarity, Anipamil is also expected to be highly protein-bound and have a large volume of distribution. The lipophilicity of both molecules contributes to their wide distribution.

ParameterVerapamilAnipamil
Plasma Protein Binding~90%[2]Expected to be high
Volume of Distribution3-5 L/kg[2]Expected to be large

Verapamil undergoes complex metabolism in the liver, primarily by cytochrome P450 enzymes, with CYP3A4 playing a major role.[19] It is metabolized into at least 12 metabolites. The main metabolic pathways are N-dealkylation and O-demethylation.[19] One of its major metabolites, norverapamil, retains about 20% of the vasodilatory activity of the parent drug.[2]

Anipamil is also expected to be metabolized by hepatic CYP enzymes. The nature and activity of its metabolites would be a crucial point of differentiation from Verapamil and would require specific investigation. The longer duration of action of Anipamil might be attributable to slower metabolism or the formation of active metabolites with longer half-lives.

G Verapamil Verapamil Norverapamil Norverapamil (Active) Verapamil->Norverapamil N-demethylation (CYP3A4) Other_Metabolites Other Inactive Metabolites Verapamil->Other_Metabolites N-dealkylation, O-demethylation (CYP3A4, etc.) Excretion Excretion Norverapamil->Excretion Other_Metabolites->Excretion

Simplified Metabolic Pathway of Verapamil

Verapamil and its metabolites are eliminated from the body primarily through the kidneys, with about 70% of a dose excreted in the urine and 16% in the feces.[2] The elimination half-life of Verapamil after a single oral dose is between 2.8 and 7.4 hours.[2] With multiple doses, the half-life can increase to 4.5 to 12 hours due to saturation of hepatic metabolism.[20]

The excretion profile of Anipamil would likely follow a similar route, with renal and fecal elimination. However, its designation as a "long-acting" analog strongly suggests a longer elimination half-life compared to Verapamil.[4]

ParameterVerapamilAnipamil
Route of EliminationRenal (~70%) and Fecal (~16%)[2]Expected to be similar
Elimination Half-life (single oral dose)2.8-7.4 hours[2]Expected to be longer
Section 4: Translating Data into Insights: Implications for Drug Development

The pharmacokinetic differences between Anipamil and Verapamil have significant implications for their clinical application and for the design of future calcium channel blockers.

  • Dosing Frequency: The potentially longer half-life of Anipamil could allow for less frequent dosing compared to immediate-release Verapamil, which would improve patient compliance.

  • Therapeutic Window: A more sustained plasma concentration profile for Anipamil might lead to a more consistent therapeutic effect and potentially a wider therapeutic window with fewer peak-related side effects.

  • Drug-Drug Interactions: Both drugs are likely substrates and inhibitors of CYP3A4.[21] A detailed characterization of Anipamil's interaction with CYP enzymes is crucial to predict and manage potential drug-drug interactions.

  • Metabolite Activity: The pharmacological activity of Anipamil's metabolites is a critical unknown. If it has active metabolites with favorable pharmacokinetic profiles, this could contribute to its overall therapeutic effect and duration of action.

Conclusion

While Verapamil is a well-characterized drug, the available data on Anipamil suggests a potentially improved pharmacokinetic profile, particularly with respect to its duration of action. A direct, head-to-head pharmacokinetic comparison using the standardized methodologies outlined in this guide would be necessary to fully elucidate the comparative advantages of Anipamil. For researchers in drug development, the story of Verapamil and its analog Anipamil underscores the importance of iterative drug design to optimize pharmacokinetic properties for improved clinical outcomes. Future research should focus on a comprehensive ADME profiling of Anipamil, including its metabolite identification and their pharmacological activity.

References

  • Schwartz, J. B. (n.d.). Clinical pharmacokinetics of verapamil. PubMed. Retrieved from [Link]

  • Whirl-Carrillo, M., et al. (n.d.). Verapamil Pathway, Pharmacokinetics. PharmGKB. Retrieved from [Link]

  • Wikipedia. (2024, October 2). Verapamil. Retrieved from [Link]

  • Taniguchi, M., et al. (2023). Comparative Analysis of Verapamil Pharmacokinetics: Evaluating the Impact of Simple Suspension and Crushing Administration Methods. MDPI. Retrieved from [Link]

  • Vogelgesang, B., et al. (1984). Pharmacokinetics of (+)-, (-)- and (+/-)-verapamil after intravenous administration. British Journal of Clinical Pharmacology. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Determination of Verapamil in Human Plasma by Tandem Mass Spectrometry. Retrieved from [Link]

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • PubMed. (2021, April 29). Rapid and sensitive LC-MS/MS method for the enantioanalysis of verapamil in rat plasma using superficially porous silica isopropyl-cyclofructan 6 chiral stationary phase after SPE: Application to a stereoselective pharmacokinetic study. Retrieved from [Link]

  • ResearchGate. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • accessdata.fda.gov. (1998, August 12). 20-943 Verelan PM Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]

  • Taniguchi, M., et al. (2023). Comparative Analysis of Verapamil Pharmacokinetics: Evaluating the Impact of Simple Suspension and Crushing Administration Methods. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetic parameters of verapamil and its active metabolite norverapamil in patients with hepatopathy. Retrieved from [Link]

  • Shimadzu. (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC-MS/MS. Retrieved from [Link]

  • Dadashzadeh, S., et al. (2010). Metabolite Parameters as an Appropriate Alternative Approach for Assessment of Bioequivalence of Two Verapamil Formulations. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). DETERMINATION OF VERAPAMIL THROUGH LC-ESI-MS/MS IN A CASE OF FATAL INTOXICATION. Retrieved from [Link]

  • PubMed. (1979). Pharmacokinetics of verapamil in man. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Wikipedia. (2023, December 14). Anipamil. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Retrieved from [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Retrieved from [Link]

  • Richardson, T., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PMC. Retrieved from [Link]

  • PubMed. (1980). Factors affecting the plasma protein binding of verapamil and norverapamil in man. Retrieved from [Link]

  • PubMed. (1989). The antiarrhythmic efficacy of intravenous anipamil against occlusion and reperfusion arrhythmias. Retrieved from [Link]

  • PubMed. (n.d.). Efficacy of anipamil, a phenylalkylamine calcium antagonist, in treatment of angina pectoris. Retrieved from [Link]

  • PubMed. (1996). Enantioselective distribution of verapamil and norverapamil into human and rat erythrocytes: the role of plasma protein binding. Retrieved from [Link]

  • PubMed. (n.d.). Verapamil protein binding in patients and in normal subjects. Retrieved from [Link]

  • PubMed. (n.d.). Verapamil plasma binding: relationship to alpha 1-acid glycoprotein and drug efficacy. Retrieved from [Link]

  • ResearchGate. (n.d.). Nonlinear plasma protein binding of verapamil (racemic) to BSA (2%). Retrieved from [Link]

  • Deranged Physiology. (n.d.). Verapamil. Retrieved from [Link]

  • PubMed. (n.d.). Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil. Retrieved from [Link]

  • MDPI. (2020, June 16). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Retrieved from [Link]

  • Curtis, M. J., et al. (1989). Actions of the verapamil analogues, anipamil and ronipamil, against ischaemia-induced arrhythmias in conscious rats. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Unexpected effect of verapamil on oral bioavailability of the beta-blocker talinolol in humans. Retrieved from [Link]

  • Lauth, D., et al. (2003). Verapamil: Metabolism in Cultures of Primary Human Coronary Arterial Endothelial Cells. Drug Metabolism and Disposition. Retrieved from [Link]

  • PubMed. (2003, December 25). Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

Sources

Validation

A Comparative Guide to In-Vitro and In-Vivo Studies of Anipamil-d25 Hydrochloride

This guide provides a comprehensive comparison of in-vitro and in-vivo methodologies for the evaluation of Anipamil-d25 Hydrochloride, a deuterated phenylalkylamine-type calcium channel blocker. Designed for researchers,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of in-vitro and in-vivo methodologies for the evaluation of Anipamil-d25 Hydrochloride, a deuterated phenylalkylamine-type calcium channel blocker. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental rationale, detailed protocols, and the critical interpretation of data derived from both study types.

Introduction to Anipamil-d25 Hydrochloride

Anipamil is a long-acting calcium channel blocker and an analog of verapamil, used in the treatment of cardiovascular diseases such as hypertension and arrhythmia.[1][2][3] The "-d25" designation indicates that 25 hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This substitution is a strategic modification intended to alter the drug's metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, potentially leading to a longer half-life, more consistent plasma concentrations, and an improved safety profile compared to its non-deuterated counterpart.[4][5]

The comprehensive evaluation of any new chemical entity, particularly a deuterated analog like Anipamil-d25 Hydrochloride, necessitates a dual approach, leveraging both in-vitro and in-vivo studies. In-vitro (Latin for "in the glass") studies are performed in a controlled environment outside of a living organism, such as in a test tube or culture dish. These assays are crucial for elucidating the fundamental mechanism of action, potency, and selectivity of a compound. In-vivo (Latin for "within the living") studies are conducted in whole, living organisms, such as animal models. These are indispensable for understanding how the drug behaves in a complex biological system, providing critical data on its efficacy, pharmacokinetics (PK), and overall safety. This guide will explore and compare these essential methodologies in the context of Anipamil-d25 Hydrochloride.

Section 1: In-Vitro Evaluation of Anipamil-d25 Hydrochloride

In-vitro studies form the cornerstone of early-stage drug discovery and development. They offer a rapid and cost-effective means to screen compounds and to understand their direct effects on a biological target, free from the complexities of a whole organism. For Anipamil-d25 Hydrochloride, the primary in-vitro objective is to confirm and quantify its activity as a calcium channel blocker.

Key In-Vitro Experimental Protocols

1. Isolated Tissue Bath Assay for Vasorelaxant Activity

  • Rationale & Causality: This classic pharmacological preparation directly assesses the functional consequence of calcium channel blockade on vascular smooth muscle. By inducing contraction with a high-potassium solution (which depolarizes the cell membrane and opens voltage-gated calcium channels) or a vasoconstrictor agent, we can measure the ability of Anipamil-d25 Hydrochloride to relax the tissue, which is indicative of its vasodilatory potential.[6]

  • Protocol:

    • Tissue Preparation: A segment of an artery (e.g., guinea pig aorta or ileum) is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).[7]

    • Contraction Induction: The tissue is pre-contracted with a high concentration of potassium chloride (KCl) or an agonist like phenylephrine.

    • Compound Addition: Cumulative concentrations of Anipamil-d25 Hydrochloride are added to the bath.

    • Data Acquisition: The tension of the muscle strip is continuously recorded using an isometric force transducer. The relaxation is measured as a percentage of the maximal contraction induced.

    • Data Analysis: A concentration-response curve is plotted, and the IC50 value (the concentration of the drug that causes 50% of the maximum relaxation) is calculated.

2. Patch-Clamp Electrophysiology on Cardiomyocytes

  • Rationale & Causality: This powerful technique provides direct evidence of ion channel blockade at the molecular level. It allows for the precise measurement of the flow of ions (in this case, Ca2+) through a single ion channel in the cell membrane, offering unparalleled detail on the drug's mechanism of action.

  • Protocol:

    • Cell Preparation: Cardiomyocytes are isolated from an appropriate animal model (e.g., rat or guinea pig).

    • Patch-Clamp Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane. In the whole-cell configuration, the membrane patch is ruptured, allowing for control of the intracellular environment and measurement of the total current across the entire cell membrane.

    • Channel Activation: The cell is depolarized using a voltage-clamp protocol to activate L-type calcium channels.

    • Compound Application: Anipamil-d25 Hydrochloride is applied to the cell via the perfusion system at various concentrations.

    • Data Analysis: The reduction in the calcium current (ICa) is measured, and the IC50 for channel blockade is determined.

Data Presentation: In-Vitro Potency
Assay TypeParameterAnipamil-d25 HClVerapamil (Reference)
Isolated Aorta RelaxationIC50 (nM)5565
Patch-Clamp (Cardiomyocytes)IC50 (nM)4050

Note: The data presented is representative and for illustrative purposes.

In-Vitro Experimental Workflow Diagram

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis tissue_prep Isolated Tissue (e.g., Aorta) organ_bath Organ Bath Assay (Functional Response) tissue_prep->organ_bath cell_prep Isolated Cardiomyocytes patch_clamp Patch-Clamp (Electrophysiology) cell_prep->patch_clamp cr_curve Concentration-Response Curve organ_bath->cr_curve patch_clamp->cr_curve ic50_calc IC50 Determination cr_curve->ic50_calc final_report In-Vitro Profile ic50_calc->final_report Potency & MOA InVivo_Workflow cluster_model Model & Dosing cluster_study Study Execution cluster_analysis Data Analysis animal_model Select Animal Model (e.g., SHR, Wistar) dosing Drug Administration (p.o., i.v.) animal_model->dosing efficacy_study Efficacy Study (Blood Pressure) dosing->efficacy_study pk_study Pharmacokinetic Study (Blood Sampling) dosing->pk_study bp_analysis MAP Analysis efficacy_study->bp_analysis lcms_analysis LC-MS/MS Analysis pk_study->lcms_analysis final_report In-Vivo Profile bp_analysis->final_report Efficacy pk_params Calculate PK Parameters (AUC, t1/2) lcms_analysis->pk_params pk_params->final_report PK Profile IVIVC_Loop invitro In-Vitro Studies (Potency, MOA) invivo In-Vivo Studies (Efficacy, PK/PD) invitro->invivo Guides Dose Selection ivivc IVIVC Model (Correlation) invitro->ivivc Provides In-Vitro Data invivo->invitro Informs New Hypotheses invivo->ivivc Provides In-Vivo Data prediction Predictive Understanding & Clinical Translation ivivc->prediction Enables Prediction

Sources

Comparative

A Guide to Inter-Laboratory Validation for the Analysis of Anipamil-d25 Hydrochloride

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for Anipamil-d25 Hydrochloride, a critical component in pharmacokinetic and bioequivalence studies. As a deuterated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for Anipamil-d25 Hydrochloride, a critical component in pharmacokinetic and bioequivalence studies. As a deuterated analog of the calcium channel blocker Anipamil, its accurate quantification is paramount for reliable drug development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step guidance.

The principles outlined herein are rooted in internationally recognized guidelines, including the FDA's Bioanalytical Method Validation Guidance and the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4][5] The primary objective of an inter-laboratory validation is to demonstrate the reproducibility and robustness of an analytical method when performed by different analysts in different laboratories, using different equipment.[4]

The Critical Role of a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as Anipamil-d25 Hydrochloride, is the gold standard in quantitative bioanalysis, particularly for mass spectrometry-based methods. This is because the deuterated standard behaves almost identically to the analyte of interest (Anipamil) during sample preparation and analysis, effectively compensating for variability in extraction efficiency, matrix effects, and instrument response. This intrinsic correction is fundamental to achieving the high levels of accuracy and precision required for regulatory submissions.

Choosing the Right Analytical Platform: A Comparative Overview

While several analytical techniques could be considered for the analysis of Anipamil, the choice of a deuterated internal standard strongly points towards mass spectrometry. Here's a brief comparison:

Analytical TechniqueAdvantagesDisadvantagesSuitability for Anipamil-d25 HCl Analysis
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) High selectivity and sensitivity, ability to use a deuterated internal standard, wide linear dynamic range.[1]Higher initial instrument cost, requires specialized expertise.Optimal. The gold standard for bioanalytical studies.
HPLC-UV (High-Performance Liquid Chromatography with UV detection) Lower cost, widely available, relatively simple to operate.Lower sensitivity and selectivity compared to MS, potential for interference from matrix components, cannot differentiate between the analyte and the deuterated standard.Not recommended. Unsuitable for use with a deuterated internal standard and likely lacks the required sensitivity for bioanalysis.
GC-MS (Gas Chromatography-Mass Spectrometry) High chromatographic efficiency for volatile compounds.Anipamil is not sufficiently volatile without derivatization, which adds complexity and potential for variability.Not ideal. Requires a derivatization step, making it less straightforward than LC-MS/MS.
Spectrophotometry Simple, low cost.Lacks the specificity required to distinguish Anipamil from its metabolites or other compounds in a biological matrix.[6][7]Unsuitable for quantitative bioanalysis.

Based on this comparison, LC-MS/MS is the unequivocally superior method for the analysis of Anipamil with its deuterated internal standard, Anipamil-d25 Hydrochloride. The remainder of this guide will focus on the inter-laboratory validation of an LC-MS/MS method.

Designing the Inter-Laboratory Validation Study

An inter-laboratory validation study should be meticulously planned to ensure the generated data is robust and can definitively establish the method's reproducibility. The study design should encompass a clear protocol to be followed by all participating laboratories.

Diagram of Inter-Laboratory Validation Workflow

G cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Single-Laboratory Validation cluster_2 Phase 3: Inter-Laboratory Comparison cluster_3 Phase 4: Data Analysis & Reporting Protocol Development Protocol Development Reference Standard Distribution Reference Standard Distribution Protocol Development->Reference Standard Distribution Method Transfer & Training Method Transfer & Training Reference Standard Distribution->Method Transfer & Training Full Validation in Lead Lab Full Validation in Lead Lab Method Transfer & Training->Full Validation in Lead Lab Establishment of Acceptance Criteria Establishment of Acceptance Criteria Full Validation in Lead Lab->Establishment of Acceptance Criteria Sample Analysis in Participating Labs Sample Analysis in Participating Labs Establishment of Acceptance Criteria->Sample Analysis in Participating Labs Data Submission to Coordinating Lab Data Submission to Coordinating Lab Sample Analysis in Participating Labs->Data Submission to Coordinating Lab Statistical Analysis Statistical Analysis Data Submission to Coordinating Lab->Statistical Analysis Final Validation Report Final Validation Report Statistical Analysis->Final Validation Report

Caption: Workflow for a typical inter-laboratory validation study.

Experimental Protocol: A Step-by-Step Guide

The following is a detailed protocol for the inter-laboratory validation of an LC-MS/MS method for the quantification of Anipamil in human plasma, using Anipamil-d25 Hydrochloride as the internal standard.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of Anipamil and Anipamil-d25 Hydrochloride in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Anipamil by serial dilution of the primary stock solution with a 50:50 methanol:water mixture. These will be used to spike the calibration standards and quality control samples.

  • Internal Standard Working Solution: Prepare a working solution of Anipamil-d25 Hydrochloride at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike blank human plasma with the Anipamil working standard solutions to prepare a calibration curve consisting of a blank, a zero standard (blank with internal standard), and at least six non-zero concentrations covering the expected range of analysis.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared by spiking blank human plasma with Anipamil working standards independently of the calibration standards.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Anipamil and Anipamil-d25 Hydrochloride.

Validation Parameters and Acceptance Criteria

The following tables summarize the key validation parameters and their typical acceptance criteria as per FDA and ICH guidelines.[1][4][8]

Table 1: Single-Laboratory Validation Parameters
ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least six different sources.
Linearity Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision (Intra- and Inter-day) For QCs, the mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation, LLOQ). The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (±20%) and precision (≤20% CV).
Matrix Effect The CV of the matrix factor across at least six different lots of blank plasma should be ≤15%.
Recovery The extraction recovery of the analyte and internal standard should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage.
Table 2: Inter-Laboratory Validation (Reproducibility)
ParameterAcceptance Criteria
Reproducibility of QC Samples The mean concentration of QC samples analyzed in each participating laboratory should be within ±15% of the nominal values. The inter-laboratory CV should not exceed 15%.
Consistency of Calibration Curves The slopes and intercepts of the calibration curves from each laboratory should be comparable.
System Suitability All laboratories must meet pre-defined system suitability criteria (e.g., signal-to-noise ratio, peak shape) before analyzing samples.

Data Analysis and Interpretation

The coordinating laboratory is responsible for collecting and statistically analyzing the data from all participating laboratories. The analysis should focus on assessing the between-laboratory variability. An analysis of variance (ANOVA) can be used to determine if there are any statistically significant differences between the results from the different laboratories.

Conclusion

A successful inter-laboratory validation of the analytical method for Anipamil-d25 Hydrochloride provides a high degree of confidence in the reliability and reproducibility of the data generated in different analytical laboratories. This is a critical step in the drug development process, ensuring that data from non-clinical and clinical studies are accurate and can be confidently submitted to regulatory authorities. The use of a robust LC-MS/MS method with a deuterated internal standard, coupled with a rigorous validation protocol as outlined in this guide, will ensure the generation of high-quality data for informed decision-making.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Guideline Q2(R2) on Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Patel, R. P., et al. (2017). Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 138, 130-139. [Link]

  • S. Tatar, U., & S. Atmaca, S. (2012). Development and validation of a liquid chromatographic method for concurrent assay of weakly basic drug verapamil and amphoteric drug trandolapril in pharmaceutical formulations. Journal of Food and Drug Analysis, 20(3), 588-597. [Link]

  • Basavaiah, K., & Charan, V. S. (2002). Optimized and Validated Spectrophotometric Methods for the Determination of Verapamil Hydrochloride in Drug Formulations. ScienceAsia, 28(3), 251-258. [Link]

  • Al-Fahed, A. A., et al. (2024). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. Molecules, 29(19), 4488. [Link]

Sources

Safety & Regulatory Compliance

Safety

Anipamil-d25 Hydrochloride proper disposal procedures

Anipamil-d25 Hydrochloride is a highly specialized, isotopically labeled phenylalkylamine calcium channel blocker (CCB). Used primarily in advanced proteomics, pharmacokinetic tracing, and cardiovascular drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Anipamil-d25 Hydrochloride is a highly specialized, isotopically labeled phenylalkylamine calcium channel blocker (CCB). Used primarily in advanced proteomics, pharmacokinetic tracing, and cardiovascular drug development, its handling and disposal require stringent operational oversight.

As a laboratory professional, you must treat this compound not merely as standard chemical waste, but as a potent, environmentally persistent active pharmaceutical ingredient (API). The substitution of 25 hydrogen atoms with deuterium significantly alters the compound's zero-point energy, leading to a pronounced kinetic isotope effect (KIE). This KIE drastically reduces its susceptibility to environmental biodegradation, necessitating strict, self-validating disposal workflows to prevent ecological contamination and occupational exposure.

Physicochemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first understand the physical and pharmacological constraints of the molecule.

PropertyValueOperational & Causality Impact
Molecular Formula C₃₄H₂₈D₂₅ClN₂O₂[1]Heavy deuteration increases environmental persistence due to KIE, strictly prohibiting drain disposal.
Molecular Weight 582.40 g/mol [1]High molecular weight and lipophilicity necessitate the use of organic solvents (e.g., Methanol, IPA) for effective spill cleanup.
Pharmacological Target L-type Calcium Channels[2]Accidental systemic exposure causes profound bradycardia and hypotension by blocking electromechanical coupling in cardiac tissue[2].
Physical State Solid (Crystalline Powder)Airborne dust presents an inhalation risk; requires handling exclusively within a Class II Biological Safety Cabinet (BSC) or dedicated powder hood.

The Causality of Toxicity: Anipamil is a potent antagonist of L-type calcium channels. While controlled therapeutic doses have been shown to protect against ischemic damage and isoprenaline-induced cardionecrosis[3], acute laboratory exposure (via inhalation of aerosolized powder or transdermal absorption of DMSO stock solutions) can induce cardiogenic shock. Crucially, if accidental exposure occurs, standard extracorporeal treatments (ECTR) such as hemodialysis are biologically ineffective[4]. The EXTRIP workgroup strongly recommends against ECTR for severe CCB poisoning because these compounds are highly protein-bound and possess a massive volume of distribution[4]. Therefore, primary prevention and rigorous disposal protocols are your only effective safety measures.

Waste Routing & Decision Matrix

The following logic tree dictates the operational flow for neutralizing and discarding Anipamil-d25 Hydrochloride waste.

DisposalWorkflow Start Anipamil-d25 HCl Waste Generated Decision Waste State? Start->Decision Solid Solid Waste (Powder/Vials) Decision->Solid Solid Liquid Liquid Waste (Solutions) Decision->Liquid Liquid SolidBin Double-bag in Biohazard/Tox Bin Solid->SolidBin Aqueous Aqueous Solution (<10% Organics) Liquid->Aqueous Aqueous Organic Organic Solvent (DMSO/MeOH) Liquid->Organic Organic AqBin Aqueous Waste Carboy (pH 6-8) Aqueous->AqBin OrgBin Halogenated/Non-Hal Organic Waste Carboy Organic->OrgBin Incineration High-Temp Incineration (Licensed Facility) SolidBin->Incineration AqBin->Incineration OrgBin->Incineration

Figure 1: Decision matrix and routing workflow for Anipamil-d25 Hydrochloride laboratory waste.

Step-by-Step Disposal Methodologies

To ensure scientific integrity and safety, each protocol below is designed as a self-validating system , meaning the procedure includes built-in checks to confirm that the hazard has been successfully mitigated.

Protocol 1: Solid Waste Segregation (Powders, Vials, and Consumables)

Because Anipamil-d25 is highly lipophilic, residual powder easily adheres to plastic pipette tips, weigh boats, and glass vials.

  • Primary Containment: Place all contaminated solid consumables into a primary puncture-resistant, sealable biohazard bag inside the fume hood.

  • Mass Balance Validation (Self-Validation Step): Weigh the primary bag. If the mass exceeds the expected tare weight by >50 mg of unaccounted API, immediately halt operations and investigate potential undocumented spill zones on the analytical balance.

  • Secondary Containment: Seal the primary bag and place it into a secondary rigid container (double-bagging).

  • Labeling & Routing: Label the container strictly as "Toxic Active Pharmaceutical Ingredient (API) - Incinerate Only" and route to your Environmental Health and Safety (EHS) department for high-temperature incineration.

Protocol 2: Liquid Waste Processing (Aqueous vs. Organic)

Mixing high-concentration organic CCB solutions with unbuffered aqueous waste can cause the Anipamil free base to precipitate, creating a highly concentrated, toxic sludge at the bottom of the waste carboy.

  • Segregation: Strictly separate aqueous waste (<10% organic solvent) from organic waste (e.g., DMSO stock solutions, Methanol/Acetonitrile LC-MS mobile phases).

  • pH Validation (Self-Validation Step): Before sealing the aqueous waste carboy, extract a 1 mL aliquot and test the pH using universal indicator strips. Adjust the carboy to pH 6.0–8.0 using 1M NaOH or 1M HCl. Causality: Maintaining this pH range ensures the hydrochloride salt remains ionized and fully dissolved, preventing unexpected precipitation and dangerous pressure buildup.

  • Storage: Store liquid waste in secondary containment trays away from light, as prolonged UV exposure can cause unpredictable photodegradation of the phenylalkylamine ring.

Protocol 3: Immediate Spill Response and Decontamination

Water is entirely ineffective for cleaning Anipamil-d25 spills due to the compound's high lipophilicity.

  • Isolation: Evacuate the immediate area (e.g., the balance enclosure). Don appropriate PPE, including nitrile gloves, safety goggles, and an N95/P100 respirator if the powder was dropped outside a ventilated hood.

  • Solvent Capture: Do not sweep powder spills, as this aerosolizes the API and creates an inhalation hazard. Instead, wet a specialized low-lint absorbent wipe with 70% Isopropyl Alcohol (IPA) or Methanol to break the surface tension, solubilize, and capture the lipophilic powder.

  • Analytical Validation (Self-Validation Step): After primary cleanup, perform a secondary wipe of the spill zone using a clean swab moistened with Methanol. Extract the swab in 1 mL of your standard LC-MS mobile phase and run a rapid UV-Vis assay (monitoring absorbance at ~270 nm) or a direct LC-MS injection. The area is only considered operationally safe when the API concentration falls below your instrument's limit of detection (LOD).

References

  • Title: Protective effect of the new calcium antagonist anipamil against isoprenaline-induced cardionecrosis in rats Source: PubMed (nih.gov) URL: [Link]

  • Title: Extracorporeal treatment for calcium channel blocker poisoning: systematic review and recommendations from the EXTRIP workgroup Source: PubMed (nih.gov) URL: [Link]

  • Source: Google Patents (US10010523B2)

Sources

Handling

Personal protective equipment for handling Anipamil-d25 Hydrochloride

As a Senior Application Scientist, establishing a rigorous, self-validating safety and operational protocol is critical when handling highly potent, isotopically labeled active pharmaceutical ingredients (APIs). Anipamil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety and operational protocol is critical when handling highly potent, isotopically labeled active pharmaceutical ingredients (APIs). Anipamil-d25 Hydrochloride (CAS: 1346602-69-4) is a heavily deuterated analog of the long-acting calcium channel blocker Anipamil, utilized exclusively as an internal standard (IS) in LC-MS/MS bioanalysis[1][2].

Handling this compound presents a dual challenge: you must protect the operator from the potent cardiovascular effects of the API[2], and you must protect the chemical integrity of the deuterated standard from environmental degradation and isotopic exchange[3][4].

Here is the comprehensive, step-by-step operational and safety guide for handling Anipamil-d25 Hydrochloride.

Quantitative Profile & Hazard Causality

To design an effective safety protocol, we must first understand the physicochemical and pharmacological properties of the compound.

Table 1: Anipamil-d25 Hydrochloride Chemical & Safety Data

PropertyValueCausality / Operational Impact
CAS Number 1346602-69-4[1]Unique identifier for safety tracking and procurement.
Molecular Weight 582.40 g/mol [1]Required for precise molarity calculations in LC-MS/MS workflows.
Isotopic Enrichment ≥98% (Typical)[3]High purity is required to prevent target analyte signal overlap[3].
Storage (Solid) -80°C (6 months) / -20°C (1 month)[2]Prevents thermal degradation and preserves isotopic integrity[2].
Pharmacological Class Calcium Channel Blocker[2]Highly potent API; accidental exposure can cause severe hypotension and bradycardia.

The "Why" Behind the Hazards:

  • API Potency: Anipamil is a phenylalkylamine derivative. Inhalation of the lyophilized powder can lead to rapid systemic absorption, triggering adverse cardiovascular events[2].

  • Isotopic Fragility: Deuterated standards are highly susceptible to Hydrogen-Deuterium (H/D) exchange. Exposure to atmospheric moisture or extreme pH conditions will cause the deuterium atoms at labile positions to swap with ambient hydrogen, destroying the isotopic purity and leading to inaccurate mass spectrometry quantification[4].

  • Electrostatic Volatility: Hydrochloride salts are notoriously electrostatic. Without proper grounding, the powder can "jump" from the spatula, creating a severe aerosolized inhalation hazard and leading to loss of expensive material.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire. The following PPE matrix is mandatory based on the operational scale and physical state of the compound.

Table 2: Task-Specific PPE & Engineering Controls

Operational TaskEngineering ControlRespiratory ProtectionDermal ProtectionOcular Protection
Handling Sealed Vials General Lab VentilationStandard surgical maskSingle nitrile glovesSafety glasses
Weighing Solid Powder Local Exhaust Ventilation (LEV) or Powder Safe EnclosureN95 or P100 particulate respiratorDouble nitrile gloves (extended cuffs)Snug-fitting safety goggles
Handling Stock Solutions Chemical Fume HoodNot required if handled in hoodSingle nitrile glovesSafety glasses
Spill Cleanup (Solid) Evacuate immediate areaP100 half-mask respiratorDouble nitrile gloves + Tyvek sleevesSafety goggles

Step-by-Step Operational Workflows

Protocol A: Safe Weighing and Dissolution (LC-MS/MS Prep)

Objective: Safely transition the compound from cryogenic storage to a stable stock solution without inducing H/D exchange or operator exposure.

  • Cryo-Retrieval & Acclimation: Remove the sealed vial of Anipamil-d25 HCl from -80°C storage[2]. Immediately place the intact vial into a desiccator and allow it to acclimate to room temperature for 30–60 minutes.

    • Causality: Opening a cold vial causes immediate atmospheric condensation. Moisture degrades the hydrochloride salt and catalyzes H/D exchange, ruining the standard[4].

  • Enclosure Setup: Turn on the Local Exhaust Ventilation (LEV) hood or powder weighing isolator. Ensure the microbalance is calibrated and zeroed.

  • PPE Donning: Don N95/P100 respirator, double nitrile gloves, and safety goggles.

  • Static Mitigation: Use an anti-static zero-charge spatula and an anti-static gun (e.g., Zerostat) on the weigh boat.

    • Causality: Neutralizing static electricity prevents the highly potent API powder from aerosolizing into the operator's breathing zone.

  • Dissolution: Dissolve the weighed powder directly into a non-aqueous, neutral-pH solvent (e.g., LC-MS grade Methanol or Acetonitrile).

    • Causality: Acidic or basic conditions in the sample or mobile phase catalyze H/D exchange[4]. Maintaining a neutral pH preserves the C-D bonds[4].

  • Aliquoting: Prepare working solutions and immediately aliquot into amber glass vials to prevent repeated freeze-thaw cycles. Store at -20°C[2].

Protocol B: Hazardous API Spill Containment

Objective: Neutralize and remove accidental powder spills without aerosolization.

  • Isolate: Immediately stop work and alert personnel in the vicinity.

  • Do Not Sweep: Never use a brush or broom on lyophilized API powder. Sweeping aerosolizes the compound, maximizing inhalation risk.

  • Suppress: Gently cover the powder spill with absorbent laboratory wipes. Carefully dampen the wipes with a solvent (e.g., methanol or water) to suppress dust formation.

  • Wipe & Bag: Wipe from the perimeter of the spill inward. Place all contaminated wipes, along with your outer layer of gloves, into a sealed, clearly labeled biohazard/chemical waste bag.

  • Decontaminate: Wash the surface with a detergent solution, followed by a 70% ethanol wipe-down.

Waste Disposal Plan

Anipamil-d25 Hydrochloride solutions and contaminated consumables must be treated as toxic pharmaceutical waste .

  • Liquid Waste: Collect organic solvent mixtures containing Anipamil-d25 in dedicated, clearly labeled, halogenated or non-halogenated waste carboys (depending on the solvent used).

  • Solid Waste: Empty vials, contaminated spatulas, and spill cleanup materials must be placed in rigid, puncture-resistant RCRA hazardous waste containers.

  • Never dispose of API solutions down the sink. Coordinate with your institutional Environmental Health and Safety (EHS) department for incineration-based disposal.

Operational Workflow Visualization

G start Cryogenic Storage (-80°C) Anipamil-d25 HCl acclimate Desiccator Acclimation (30-60 min to RT) start->acclimate Prevent condensation ppe Don High-Potency PPE (N95, Double Gloves, Goggles) acclimate->ppe weigh Weighing in LEV/Isolator (Use Anti-Static Tools) ppe->weigh Minimize aerosol risk dissolve Solvent Addition (Neutral pH Organic Solvent) weigh->dissolve Prevent H/D exchange aliquot Aliquot & Store Stock Solutions (-20°C) dissolve->aliquot waste RCRA Hazardous Waste Disposal dissolve->waste Contaminated consumables

Workflow for the safe handling and preparation of Anipamil-d25 HCl internal standards.

References

  • Title: Verapamil-impurities | Pharmaffiliates Source: pharmaffiliates.com URL: 1

  • Title: Anipamil | Calcium Channel Antagonist | MedChemExpress Source: medchemexpress.com URL: 2

  • Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: resolvemass.ca URL: 3

  • Title: Common pitfalls in using deuterated standards and how to avoid them Source: benchchem.com URL: 4

Sources

© Copyright 2026 BenchChem. All Rights Reserved.